Tetrabutylammonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrabutylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXDBSUJJNIRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium chloride | |
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DSSTOX Substance ID |
DTXSID10883644 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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Molecular Weight |
277.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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| Record name | Tetrabutylammonium chloride | |
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CAS No. |
1112-67-0 | |
| Record name | Tetrabutylammonium chloride | |
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| Record name | Tetrabutylammonium chloride | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |
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| Record name | Tetrabutylammonium chloride | |
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| Record name | Tetrabutylammonium chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Tetrabutylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) chloride, commonly abbreviated as TBAC, is a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻.[1] It is a versatile and widely utilized compound in both academic and industrial research, primarily valued for its role as a phase-transfer catalyst (PTC).[2][3][4] Its amphiphilic nature allows it to facilitate reactions between reactants in separate, immiscible phases, thereby increasing reaction rates and yields under mild conditions.[2][5] Beyond its catalytic functions, TBAC serves as a supporting electrolyte in electrochemistry, an ion-pairing reagent in analytical chromatography, and a structure-directing agent in materials science.[2][3][6] This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications, with detailed experimental insights for the scientific professional.
Chemical Structure and Physicochemical Properties
Tetrabutylammonium chloride is an ionic compound consisting of a central nitrogen atom covalently bonded to four n-butyl groups, forming a bulky, symmetric tetrabutylammonium cation ([Bu₄N]⁺), and a chloride anion (Cl⁻).[1][7] The positive charge is localized on the nitrogen atom. The four long alkyl chains render the cation lipophilic, a key feature for its function as a phase-transfer catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | tetrabutylazanium;chloride | [2][7] |
| CAS Number | 1112-67-0 | [1][7][8] |
| Molecular Formula | C₁₆H₃₆ClN | [1][3][8] |
| Molar Mass | 277.92 g·mol⁻¹ | [1][8] |
| Appearance | White crystalline solid, granules, or powder | [1][9] |
| Melting Point | 83-86 °C (some sources state up to 90 °C) | [1][3][10] |
| Density | ~1.0 g/cm³ | [1][10] |
| Solubility | Soluble in water, ethanol, acetone, chloroform. Slightly soluble in benzene (B151609) and ether. | [10][11] |
| Flash Point | >110 °C | [3][6][10] |
| Hygroscopicity | Highly hygroscopic; forms hydrates | [2][3][9] |
Synthesis and Purification
TBAC is typically synthesized via one of two primary routes: the neutralization of a quaternary ammonium hydroxide (B78521) or the quaternization of a tertiary amine.
Synthesis Route 1: Neutralization
This method involves the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The pH of the solution is carefully adjusted to neutral (pH ≈ 7) to ensure complete reaction.[12] The solvent is then removed under reduced pressure to yield the solid product.[2][12]
Synthesis Route 2: Quaternization (Menshutkin Reaction)
A more common laboratory and industrial synthesis involves the reaction of tributylamine (B1682462) with 1-chlorobutane (B31608).[12] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming the quaternary ammonium salt.
Experimental Protocol: Synthesis via Quaternization
-
Reaction Setup: Prepare a solution of tributylamine (e.g., 6.72 g) in a suitable solvent such as diethyl ether (e.g., 30.0 mL) in a reaction flask equipped with a stirrer.[12]
-
Addition of Alkyl Halide: Add 1-chlorobutane (e.g., 2.78 g) dropwise to the stirred tributylamine solution at room temperature.[12]
-
Reaction: Seal the flask and stir the mixture at room temperature for an extended period (e.g., 48 hours). The insoluble quaternary ammonium salt will precipitate out of the solution.[12]
-
Isolation: Collect the solid precipitate by filtration using a glass filter.[12]
-
Washing: Wash the crude product with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials.
Purification
High purity is essential for many of TBAC's applications. The most common purification method is recrystallization.[2]
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude TBAC in a minimum amount of a suitable hot solvent system. An ethanol/water mixture is often effective.[2] Acetone can also be used, followed by the addition of diethyl ether to induce precipitation.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote the formation of high-purity crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water or solvent to remove residual impurities.[2]
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 50 °C) to remove all traces of solvent and moisture.[2]
Spectroscopic and Crystallographic Data
Characterization of TBAC is routinely performed using standard analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation | References |
| ¹H NMR | (90 MHz, CDCl₃): δ ~3.40 (t, 8H, -N-CH₂ -), δ ~1.67 (m, 8H, -CH₂-CH₂ -CH₂-), δ ~1.45 (m, 8H, -CH₂ -CH₃), δ ~1.02 (t, 12H, -CH₂-CH₃ ) | [13] |
| IR | Key peaks correspond to C-H stretching and bending vibrations of the butyl groups. | [14][15] |
| Mass Spec (ESI+) | The primary peak observed corresponds to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) with m/z ≈ 242. | [13][16] |
Crystallographic Data
Single-crystal X-ray diffraction studies have shown that this compound can form multiple ionic clathrate hydrates with water.[17] The crystal structure can be complex, often exhibiting a tetragonal system (space group 4/m).[18] In the presence of other molecules, such as 1,1′-bi-2-naphthol (BNP), it can crystallize in a monoclinic system (space group P21/n), where the tetrabutylammonium cation is entrapped within a hydrogen-bonded void formed by the BNP and chloride anions.[19]
Mechanism of Action: Phase-Transfer Catalysis
The primary application of TBAC is as a phase-transfer catalyst. It facilitates the transport of an anionic reactant from an aqueous (or solid) phase into an organic phase where the substrate is dissolved.
The mechanism proceeds as follows:
-
Ion Exchange: The tetrabutylammonium cation (Q⁺) from TBAC, present at the phase interface, exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is lipophilic due to the four butyl groups and becomes soluble in the organic phase.[2]
-
Reaction: In the organic phase, the anion Y⁻ is poorly solvated and therefore highly reactive (a "naked" anion). It readily reacts with the organic substrate (RX).
-
Catalyst Regeneration: After the reaction, the resulting anion (X⁻) pairs with the Q⁺ cation. This new ion pair, Q⁺X⁻, migrates back to the interface, ready to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle.
Key Applications in Research and Development
TBAC's unique properties make it invaluable across several scientific disciplines.
-
Organic Synthesis: It is widely used as a PTC for nucleophilic substitution, oxidation, and esterification reactions.[2] It enables the use of inexpensive inorganic bases and nucleophiles (like hydroxides, cyanides, and azides) in organic media. It has been specifically used in the synthesis of 2-amino-4H-chromene derivatives and in the methyl esterification of carboxylic acids.
-
Pharmaceutical & Agrochemical Industries: TBAC is crucial for the synthesis of complex active pharmaceutical ingredients (APIs) and potent, environmentally-friendly agrochemicals.[4][6] Its use allows for milder reaction conditions, which is critical for maintaining the integrity of complex molecular structures.[5]
-
Analytical Chemistry: In ion-pair chromatography, TBAC is used as a reagent to improve the separation and analysis of ionic compounds.[3][5]
-
Material Science: It acts as a template or structure-directing agent in the synthesis of nanomaterials and zeolites.[2] It has also been used to prepare self-healing polypyrrole coatings for corrosion protection on iron.[3][9]
-
Electrochemistry: Due to its high solubility and wide electrochemical window, it is a common supporting electrolyte in electrochemical research.[2][20]
Safety and Handling
-
Hazards: this compound is irritating to the eyes, respiratory system, and skin.[10][11]
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11] Handling should be done in a well-ventilated area.
-
Storage: The compound is stable under normal conditions but is very hygroscopic and should be stored in a cool, dry place, tightly sealed to protect from moisture.[3][9][10] It is incompatible with strong oxidizing agents.[9][10]
Conclusion
This compound is more than a simple quaternary ammonium salt; it is a powerful enabling tool for modern chemistry. Its well-defined structure, characterized by a lipophilic cation, underpins its indispensable role as a phase-transfer catalyst. For professionals in drug development, organic synthesis, and materials science, a thorough understanding of TBAC's properties, synthesis, and mechanism of action is essential for leveraging its full potential to design efficient, high-yield, and sustainable chemical processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity PTC [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. This compound | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrabutyl ammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Tetrabutyl ammonium chloride | 1112-67-0 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CAS 37451-68-6: this compound | CymitQuimica [cymitquimica.com]
- 12. Page loading... [guidechem.com]
- 13. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]
- 14. Tetrabutyl ammonium chloride hydrate(37451-68-6)IR [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. chemimpex.com [chemimpex.com]
Role of Tetrabutylammonium chloride as a phase transfer catalyst
An In-depth Technical Guide on the Role of Tetrabutylammonium (B224687) Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrabutylammonium chloride (TBAC), a prominent phase transfer catalyst, detailing its mechanism of action, broad applications in organic synthesis, and practical experimental guidance. The information is tailored for professionals in research and development who seek to leverage phase transfer catalysis for more efficient, scalable, and environmentally benign chemical processes.
Introduction to Phase Transfer Catalysis and this compound
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1][2] Without a catalyst, such reactions are often slow or do not occur at all, as the reactants are unable to interact.[1] A phase transfer catalyst acts as a "shuttle," transporting a reactant from one phase into the other where the reaction can proceed.[1]
This compound (TBAC), with the chemical formula C₁₆H₃₆ClN, is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst.[3][4] Its structure, consisting of a central nitrogen atom bonded to four butyl groups, gives the cation a lipophilic (oil-soluble) character, while the chloride anion is hydrophilic (water-soluble). This amphiphilic nature is the key to its catalytic efficacy.[2] TBAC is a white, crystalline, and hygroscopic solid, soluble in polar solvents like water and alcohols.[3]
Key Properties of this compound:
Mechanism of Action: The Catalytic Cycle
The efficacy of this compound as a phase transfer catalyst lies in its ability to transport anions from an aqueous phase into an organic phase. The lipophilic tetrabutylammonium cation (Q⁺) pairs with an anion (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic solvent.[2] Once in the organic phase, the "naked" anion is highly reactive and can readily react with an organic substrate (RX).[2] After the reaction, the newly formed anion (X⁻) pairs with the catalyst cation (Q⁺X⁻), which then migrates back to the aqueous phase or to the interface to repeat the cycle.[5] This process dramatically increases reaction rates and allows for reactions to occur under milder conditions.[1][2]
Caption: Mechanism of this compound in Phase Transfer Catalysis.
Applications in Organic Synthesis
TBAC is a versatile catalyst used in a wide array of organic reactions, including nucleophilic substitutions, oxidations, reductions, and polymerizations.[1] Its application often leads to higher yields, milder reaction conditions, and greener chemical processes.[2]
Nucleophilic Substitution Reactions
One of the most common applications of TBAC is in nucleophilic substitution reactions, such as the synthesis of ethers, esters, and nitriles. For instance, in the synthesis of esters or ethers, an alkoxide anion generated in an aqueous phase can be efficiently transferred by TBAC to the organic phase to react with an alkyl halide.[1]
Synthesis of Heterocyclic Compounds
TBAC has been effectively used as a catalyst for the synthesis of various heterocyclic compounds. An example is the synthesis of 2-Amino-4H-chromene derivatives through the condensation reaction of aldehydes, malononitrile, and α- or β-naphthol.
Esterification Reactions
TBAC, in conjunction with K₂CO₃, promotes the methyl esterification of carboxylic acids using dimethyl carbonate. This method serves as a greener alternative to traditional esterification processes.
C-Alkylation of Hydantoins
A highly efficient protocol for the C5-selective alkylation of hydantoins has been developed using phase-transfer catalysis. While tetrabutylammonium bromide (TBAB) was found to be optimal, TBAC also proved effective, though slightly less so.[6]
Quantitative Data on TBAC-Catalyzed Reactions
The following table summarizes quantitative data from various reactions where tetrabutylammonium salts have been used as phase transfer catalysts.
| Reaction Type | Substrates | Catalyst | Conditions | Yield | Reference |
| C5-Alkylation | Hydantoin (B18101), Allyl Bromide | This compound (TBAC) | Toluene/50% KOH, rt, 24h | 74% | [6] |
| C5-Alkylation | Hydantoin, Allyl Bromide | Tetrabutylammonium bromide (TBAB) | Toluene/50% KOH, rt, 24h | >99% | [6] |
| Esterification | Carboxylic Acids, Dimethyl Carbonate | TBAC / K₂CO₃ | - | High | |
| Synthesis of Chromenes | Aldehydes, Malononitrile, Naphthol | TBAC | Water or solvent-free | - | |
| Ring Formation | Epichlorohydrin, Phosgene | TBAC | No added solvent | High | [5] |
| Nucleophilic Displacement | Intermediate from above, Inorganic Sulfide | TBAC | - | High | [5] |
Experimental Protocols
General Protocol for C5-Alkylation of Hydantoins
This protocol is adapted from a procedure for the C5-selective alkylation of hydantoins under phase-transfer catalysis.[6]
Caption: General workflow for the PTC alkylation of hydantoins.
Methodology:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the hydantoin substrate (1.0 eq.), this compound (0.1 eq.), and toluene.
-
Addition of Base: Add a 50% (w/w) aqueous solution of potassium hydroxide.
-
Stirring: Stir the biphasic mixture vigorously at room temperature to ensure adequate mixing at the interface.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Advantages and Disadvantages of Using TBAC
Advantages:
-
Increased Reaction Rates: TBAC significantly accelerates reactions between immiscible reactants.[1][2]
-
Milder Conditions: Reactions can often be performed at room temperature and atmospheric pressure, reducing energy consumption.[1][2]
-
Higher Yields and Selectivity: By minimizing side reactions, PTC often leads to cleaner reaction profiles and higher product yields.[2][4]
-
Cost-Effectiveness: It allows the use of inexpensive inorganic bases like NaOH and KOH instead of more hazardous and expensive bases such as sodium hydride or potassium tert-butoxide.
-
Green Chemistry: The use of water as a solvent and the reduction of organic solvent usage align with the principles of green chemistry.[2]
-
Versatility: TBAC is effective for a wide range of organic transformations.[1]
Disadvantages:
-
Catalyst Stability: Quaternary ammonium salts can degrade at high temperatures or under strongly basic conditions via Hofmann elimination.
-
Product Separation: The catalyst can sometimes be difficult to separate from the reaction product, potentially complicating purification.[7]
-
Hygroscopicity: TBAC readily absorbs moisture, which requires careful handling and storage to maintain its activity.[3]
Conclusion
This compound is a highly effective and versatile phase transfer catalyst that plays an indispensable role in modern organic synthesis.[2] By facilitating reactions across phase boundaries, it enables chemists to achieve higher efficiency, employ milder and safer conditions, and develop more sustainable synthetic routes.[1][2] Its utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of specialty chemicals, making it a vital tool for professionals in drug development and chemical research.[4] While considerations regarding catalyst stability and product separation exist, the significant advantages offered by TBAC ensure its continued importance in both academic and industrial settings.
References
The Multifaceted Role of Tetrabutylammonium Chloride in Electrochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC), a quaternary ammonium (B1175870) salt, is a versatile and indispensable reagent in the field of electrochemistry. Its unique combination of a bulky, lipophilic cation and a halide anion imparts a range of functionalities that are critical for a wide array of electrochemical applications, from fundamental research to industrial-scale electrosynthesis and advanced battery technologies. This in-depth technical guide explores the core functions of TBAC, providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.
Core Functions of Tetrabutylammonium Chloride in Electrochemistry
This compound's utility in electrochemistry stems from several key properties that allow it to influence and control electrochemical reactions in both aqueous and, more commonly, non-aqueous media.
Supporting Electrolyte in Non-Aqueous Electrochemistry
The primary and most widespread application of TBAC in electrochemistry is as a supporting electrolyte, particularly in non-aqueous solvents.[1][2][3][4] In any electrochemical cell, a supporting electrolyte is essential to increase the conductivity of the solution, thereby minimizing the iR drop (the potential drop due to the resistance of the solution) and ensuring that the measured potential accurately reflects the potential at the electrode-solution interface.[5]
TBAC is highly effective in this role due to several key characteristics:
-
High Solubility: It exhibits good solubility in a variety of polar aprotic solvents commonly used in electrochemistry, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5][6] This allows for the preparation of electrolyte solutions with sufficient ionic strength to support electrochemical measurements.
-
Wide Electrochemical Window: The tetrabutylammonium cation (TBA⁺) is electrochemically stable over a wide potential range, meaning it is not easily oxidized or reduced.[2][7][8] This wide electrochemical window is crucial as it allows for the study of a broad range of analytes without interference from the electrolyte itself.
-
Inert Nature: The TBA⁺ cation is generally considered chemically inert and does not participate directly in the electrochemical reactions of the analyte under investigation.[1]
Phase Transfer Catalyst
This compound is a well-established phase-transfer catalyst (PTC).[9][10][11][12] In electrochemical systems involving immiscible phases, such as an aqueous electrolyte and an organic substrate, TBAC can facilitate the transfer of reactants across the phase boundary, thereby accelerating reaction rates.[9][13] The lipophilic tetrabutylammonium cation can pair with an anion from the aqueous phase, shuttling it into the organic phase where it can react with the organic substrate.[9] This property is particularly valuable in electro-organic synthesis.[5]
Modulator of the Electrode-Solution Interface
The tetrabutylammonium cation can adsorb onto the electrode surface, forming a film that alters the structure of the electrical double layer.[14] This modification of the interfacial region can have a significant impact on the kinetics and mechanism of electrode reactions. For instance, the presence of a TBA⁺ film can:
-
Enhance Reaction Rates: In certain cases, such as the hydrogen evolution reaction (HER) in alkaline media, the presence of TBA⁺ has been shown to enhance the reaction rate.[15] This effect is attributed to the hydrophobic nature of the cation, which can influence the hydrogen-bonding network of interfacial water molecules.[14][15]
-
Inhibit Dendrite Formation: In electrodeposition processes, TBAC can act as a surfactant, modifying the nucleation and growth of metal deposits and preventing the formation of dendrites.[16]
-
Influence Product Selectivity: By altering the local environment at the electrode surface, TBA⁺ can influence the reaction pathway and thus the distribution of products in an electrochemical reaction.[17][18]
Ionic Liquid and Deep Eutectic Solvent Component
This compound can be used as a component in the formation of ionic liquids and deep eutectic solvents (DESs).[19] These novel solvent systems offer unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for a variety of electrochemical applications. When mixed with a hydrogen bond donor like decanoic acid, TBAC can form a DES with a wide electrochemical window, suitable for various electrochemical studies.
Quantitative Data
The following tables summarize key quantitative data for this compound and related supporting electrolytes, providing a basis for comparison and selection in experimental design.
Table 1: Solubility of Tetrabutylammonium Salts in Common Non-Aqueous Solvents
| Supporting Electrolyte | Solvent | Solubility ( g/100 mL) |
| Tetrabutylammonium Bromide (TBAB) | Acetonitrile (ACN) | High[5] |
| Dichloromethane (DCM) | Soluble[5] | |
| Dimethylformamide (DMF) | High[5] | |
| Tetrabutylammonium Perchlorate (TBAP) | Acetonitrile (ACN) | ~56[5] |
| Dichloromethane (DCM) | Soluble[5] | |
| Dimethylformamide (DMF) | High[5] | |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile (ACN) | ~60[5] |
| Dichloromethane (DCM) | Soluble[5] | |
| Dimethylformamide (DMF) | High[5] | |
| Lithium Perchlorate (LiClO₄) | Acetonitrile (ACN) | ~213[5] |
| Dichloromethane (DCM) | Sparingly Soluble[5] | |
| Dimethylformamide (DMF) | High[5] |
Table 2: Electrochemical Window of Supporting Electrolytes (0.1 M in Acetonitrile on a Platinum Electrode)
| Supporting Electrolyte | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| Tetrabutylammonium Bromide (TBAB) | ~1.2 | ~-2.8 | ~4.0 |
| Tetrabutylammonium Perchlorate (TBAP) | ~2.4 | ~-2.9 | ~5.3 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | ~2.6 | ~-2.9 | ~5.5 |
| Lithium Perchlorate (LiClO₄) | ~2.8 | ~-2.7 | ~5.5 |
Note: These values are approximate and can vary depending on the specific experimental conditions, including the working electrode material, reference electrode, and the purity of the solvent and electrolyte.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound plays a crucial role.
Determination of the Electrochemical Window using Cyclic Voltammetry
Objective: To determine the potential range over which a TBAC electrolyte solution is electrochemically stable.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter electrode (e.g., platinum wire)
-
This compound (high purity)
-
Anhydrous non-aqueous solvent (e.g., acetonitrile)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAC in the chosen anhydrous solvent. Ensure that the solvent is of high purity and has a low water content, as water can significantly affect the electrochemical window.[20]
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Polish the working electrode to a mirror finish before each experiment.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to perform a cyclic voltammetry scan.[21]
-
Define a wide potential window, for example, from +3.0 V to -3.0 V vs. the reference electrode.
-
Set a suitable scan rate, typically 100 mV/s.[7]
-
Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Plot the resulting cyclic voltammogram (current vs. potential).
-
The electrochemical window is defined as the potential range where no significant increase in current is observed.[7]
-
The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).[7]
-
Evaluation of Phase Transfer Catalysis in a Biphasic System
Objective: To demonstrate the effectiveness of TBAC as a phase-transfer catalyst in an electrochemical reaction.
Materials and Equipment:
-
H-type electrochemical cell with a porous separator
-
Potentiostat
-
Working, reference, and counter electrodes
-
Aqueous solution of a reactant (e.g., sodium bromide)
-
Organic solvent (e.g., dichloromethane)
-
Organic substrate (e.g., an alkyl halide)
-
This compound
Procedure:
-
Cell Setup:
-
Fill one compartment of the H-cell with the aqueous solution of the reactant.
-
Fill the other compartment with the organic solvent containing the organic substrate.
-
Place the working and reference electrodes in the organic phase and the counter electrode in the aqueous phase.
-
-
Reaction without Catalyst:
-
Apply a potential to the working electrode that is sufficient to drive the desired reaction (e.g., reduction of the alkyl halide).
-
Monitor the current over time. In the absence of a catalyst, the reaction rate should be very slow due to the immiscibility of the reactants.
-
-
Reaction with TBAC:
-
Add a catalytic amount of TBAC to the organic phase.
-
Apply the same potential as in the previous step and monitor the current.
-
-
Data Analysis:
-
Compare the current-time profiles from the experiments with and without TBAC. A significant increase in the current in the presence of TBAC indicates its effectiveness as a phase-transfer catalyst.
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the function of this compound in electrochemistry.
Conclusion
This compound is a cornerstone of modern electrochemistry, offering a unique and powerful set of properties that enable a broad range of applications. Its primary role as a supporting electrolyte in non-aqueous media is fundamental to countless electrochemical studies. Furthermore, its utility as a phase-transfer catalyst, an interfacial modifier, and a component of novel solvent systems underscores its versatility. A thorough understanding of the functions and properties of TBAC, as detailed in this guide, is essential for researchers and scientists seeking to design, execute, and interpret electrochemical experiments with precision and control. As the field of electrochemistry continues to evolve, particularly in areas such as energy storage, green chemistry, and advanced materials, the importance of well-characterized and multifunctional reagents like this compound will only continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog [chemkente.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the role of Tetraethylammonium Chloride in electrochemistry? - Blog [chemkente.com]
- 5. benchchem.com [benchchem.com]
- 6. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrochemical window - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. The Effect of the Tetraalkylammonium Cation in the Electrochemical CO2 Reduction Reaction on Copper Electrode | CoLab [colab.ws]
- 19. Nature of a this compound–Levulinic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
Tetrabutylammonium Chloride in Organic Solvents: A Technical Guide for Researchers
An in-depth examination of the solubility, experimental determination, and application-specific implications of tetrabutylammonium (B224687) chloride in various organic media.
Tetrabutylammonium chloride (TBAC), a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a versatile and widely utilized compound in chemical synthesis and electrochemical applications. Its efficacy, particularly as a phase-transfer catalyst and supporting electrolyte, is intrinsically linked to its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of TBAC, detailed experimental protocols for its determination, and a discussion of its practical implications for researchers, scientists, and drug development professionals.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |
| Dimethylformamide | C₃H₇NO | Polar Aprotic | 320 | 50 | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | 78 | [1] |
| Chloroform | CHCl₃ | Polar Aprotic | Easily Soluble | Not Specified | [2] |
| Acetone | C₃H₆O | Polar Aprotic | Easily Soluble | Not Specified | [2] |
| Benzene (B151609) | C₆H₆ | Nonpolar | Slightly Soluble | Not Specified | [2] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Difficulty Soluble | Not Specified | [1] |
As a general trend, this compound exhibits high solubility in polar aprotic and polar protic solvents.[2] The polarity of these solvents facilitates the dissolution of the ionic salt. In contrast, its solubility is limited in nonpolar solvents like benzene and diethyl ether.[1][2]
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, experimental determination is recommended. The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique.
Principle
A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to reach equilibrium at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining TBAC is determined.
Materials and Apparatus
-
This compound (analytical grade, dried)
-
Organic solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (precision ±0.1 mg)
-
Glass vials with airtight seals
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Pre-weighed glass vials for aliquots
-
Vacuum oven or desiccator
Procedure
-
Sample Preparation: Add an excess amount of dried this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid precipitation due to temperature changes and to exclude any solid particles.
-
Gravimetric Analysis: Transfer the aliquot of the saturated solution to a pre-weighed glass vial.
-
Solvent Evaporation: Evaporate the solvent from the vial in a vacuum oven at a suitable temperature below the decomposition point of TBAC.
-
Drying and Weighing: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (mass of dried TBAC / mass of solvent) x 100
where the mass of the solvent is the initial mass of the aliquot minus the mass of the dried TBAC.
Visualizing Key Processes
To further aid in the understanding of the experimental and functional aspects of this compound's solubility, the following diagrams illustrate the workflow for solubility determination and its role as a phase-transfer catalyst.
References
Tetrabutylammonium Chloride: A Technical Guide to its Hygroscopic Nature and Implications for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hygroscopic Properties of Tetrabutylammonium Chloride and Its Scientific Implications.
This compound (TBAC), a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a widely utilized phase-transfer catalyst in organic synthesis.[1] While its catalytic activity is well-documented, a critical physicochemical property, its hygroscopicity, often presents significant challenges in research and development. This guide provides a comprehensive overview of the hygroscopic nature of TBAC, detailing its interaction with water, the resulting implications, and best practices for its handling and characterization.
The Hygroscopic Nature of this compound
This compound is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This property is attributed to the strong affinity of the chloride anion and the quaternary ammonium cation for water molecules, leading to the formation of hydrates.[3] The presence of absorbed water can significantly alter the physical and chemical properties of TBAC, impacting its performance in various applications.
The interaction of TBAC with water is not limited to simple absorption. It is known to form crystalline hydrates, with different water-to-salt stoichiometric ratios.[3] The formation of these hydrates can lead to changes in the crystal structure and morphology of the solid material.[4]
Implications of Hygroscopicity in Research and Drug Development
The hygroscopic nature of TBAC has several critical implications for researchers and professionals in drug development, particularly when it is used as a phase-transfer catalyst or as an excipient.
-
Impact on Catalytic Activity: In phase-transfer catalysis, the presence of water can be a double-edged sword. While a certain amount of water is often necessary to facilitate the transfer of ions between phases, excessive hydration of the catalyst can shield the active catalytic sites, thereby reducing its efficiency. The absorbed moisture can alter the solvation shell of the active species, affecting reaction kinetics and product yields.
-
Stability and Degradation: The presence of moisture can promote the degradation of TBAC and other reagents in a reaction mixture. Hydrolysis of sensitive functional groups is a common issue, leading to the formation of impurities and a decrease in the overall efficiency of the synthetic process.
-
Handling and Weighing Inaccuracies: The continuous absorption of atmospheric moisture leads to an increase in the mass of the TBAC sample. This can result in significant errors when weighing the compound for reactions or formulation, leading to inaccurate stoichiometry and non-reproducible results.
-
Manufacturing and Formulation Challenges: In the context of drug development, the hygroscopicity of an active pharmaceutical ingredient (API) or an excipient like TBAC can pose significant challenges during manufacturing. These include issues with powder flow, compaction, and the overall stability of the final dosage form. Moisture-induced changes can affect the dissolution rate and bioavailability of the drug product.[5]
-
Analytical and Spectroscopic Interference: The presence of water can interfere with various analytical techniques used for characterization. For instance, in spectroscopic methods, the O-H stretching and bending vibrations of water can overlap with signals from the compound of interest, complicating spectral interpretation.
Experimental Protocols for Characterization
To mitigate the challenges posed by the hygroscopicity of TBAC, it is crucial to accurately characterize its moisture content and water absorption behavior. The following are detailed methodologies for key experiments.
Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.
Methodology:
-
Apparatus: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727), Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
-
Procedure:
-
The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to eliminate any residual water.
-
A precisely weighed sample of TBAC is introduced into the vessel.
-
The sample is then titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
The volume of the KF reagent consumed is used to calculate the water content in the sample.
-
-
Calculation: The water content is calculated based on the stoichiometry of the reaction between water and the iodine in the KF reagent.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature. This analysis provides a moisture sorption isotherm, which is a characteristic fingerprint of a material's hygroscopic behavior.
Methodology:
-
Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.
-
Procedure:
-
A small, accurately weighed sample of TBAC is placed in the DVS instrument.
-
The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.
-
The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium.
-
Following the sorption phase, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm.
-
-
Data Presentation: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.
Quantitative Data
While extensive quantitative data for the hygroscopicity of TBAC is not widely published, the following table summarizes the classification of hygroscopicity according to the European Pharmacopoeia, which can be determined using the experimental protocols described above.[6][7]
| Hygroscopicity Classification | Weight Gain after 24h at 25°C and 80% RH |
| Non-hygroscopic | ≤ 0.2% |
| Slightly hygroscopic | > 0.2% and ≤ 2% |
| Hygroscopic | > 2% and ≤ 15% |
| Very hygroscopic | > 15% |
Table 1: European Pharmacopoeia classification of hygroscopicity.
Mandatory Visualizations
To better understand the logical relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for handling hygroscopic this compound.
Caption: Comparison of reaction pathways with and without moisture.
Conclusion and Recommendations
The hygroscopic nature of this compound is a critical factor that must be carefully managed to ensure the reliability and reproducibility of experimental results. Researchers and drug development professionals are strongly advised to:
-
Store TBAC in a desiccator or a controlled low-humidity environment.
-
Always use tightly sealed containers and minimize the exposure of the compound to the atmosphere during handling.
-
Routinely determine the water content of TBAC using Karl Fischer titration, especially for sensitive applications.
-
Consider the potential impact of water on reaction kinetics and stability when developing synthetic protocols or formulations involving TBAC.
By implementing these best practices, the challenges associated with the hygroscopicity of TBAC can be effectively mitigated, leading to more accurate and successful scientific outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of Tetrabutylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC) is a versatile quaternary ammonium (B1175870) salt widely employed in pharmaceutical and chemical research, primarily as a phase transfer catalyst. Its ability to facilitate reactions between reactants in different phases makes it an invaluable tool in organic synthesis. However, its chemical properties necessitate a thorough understanding of the associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety precautions, handling procedures, and relevant technical data for the safe and effective use of Tetrabutylammonium chloride in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the following hazard statements:
Accidental ingestion may be harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[6] Concentrated solutions can cause corrosive damage to mucous membranes and the esophagus.[6] While the toxicological properties have not been exhaustively investigated, it is prudent to handle this compound with a high degree of caution.[1][7]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₆ClN | [1][3][8] |
| Molecular Weight | 277.91 g/mol | [1][2][8] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 47 - 50 °C | [9] |
| Solubility | Soluble in water, ethanol, chloroform, and acetone. Slightly soluble in benzene (B151609) and ether. | [10] |
| Hygroscopicity | Hygroscopic | [6][9] |
| Flash Point | 113 °C (closed cup) | [9] |
Exposure Controls and Personal Protection
To minimize the risk of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1][11] A chemical fume hood is the most effective means of controlling airborne concentrations and should be used whenever handling the solid or solutions.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling TBAC:
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | [1][11] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene).[2][6] A lab coat or impervious clothing should be worn to prevent skin contact. | [1][6][11] |
| Respiratory Protection | For nuisance exposures or when dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. In situations with higher potential for airborne concentrations, a full-face respirator with appropriate cartridges may be necessary. | [1][11] |
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound. In the absence of a specific limit, it is advisable to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) as a conservative measure.
| Exposure Limit | Value (Respirable Fraction) | Source(s) |
| OSHA PEL (PNOR) | 5 mg/m³ | [1] |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.
Handling
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]
-
Use personal protective equipment at all times.[1]
-
Use non-sparking tools to prevent ignition sources.[11]
-
Wash hands thoroughly after handling and before breaks.[1]
Storage
-
Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][9]
-
Store under an inert gas atmosphere.[9]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][6][9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1][11] |
Accidental Release Measures
-
Minor Spills: Remove all ignition sources.[6] Clean up spills immediately, avoiding dust generation.[6] Use dry clean-up procedures and place the material in a suitable, labeled container for disposal.[6]
-
Major Spills: Evacuate the area.[11] Alert emergency responders.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Prevent the material from entering drains.[1]
Toxicity Data
While comprehensive toxicological data for this compound is not always available, the following information provides an indication of its acute toxicity.
| Test | Species | Route | Value | Source(s) |
| LD₅₀ (Oral) | Mouse | Oral | 125 mg/kg body weight (for a 24-hour acute toxicity test) | [12] |
| LD₅₀ (Oral) - General for QACs | Rat | Oral | 250 - 1000 mg/kg | [1] |
| LD₅₀ (Oral) - General for QACs | Mouse | Oral | 150 - 1000 mg/kg | [1] |
| LD₅₀ (Dermal) | Rabbit | Dermal | No data available for TBAC. For a related compound, Tetrabutyl phosphonium (B103445) chloride, the dermal LD₅₀ is 500-600 mg/kg. | [13] |
Disposal Considerations
Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[11] Do not allow the product to enter drains or sewer systems.[1][11] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[11]
Experimental Protocol: Phase Transfer Catalyzed Synthesis of 2-Substituted Indoles
This compound is frequently used as a phase transfer catalyst to facilitate the synthesis of various organic compounds. The following is a representative protocol for the synthesis of 2-substituted indoles from 2-iodoanilines and terminal alkynes, a reaction of significant interest in medicinal chemistry and drug development.
Materials and Equipment
-
2-Iodoaniline (B362364) derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
This compound (TBAC)
-
Base (e.g., Et₃N)
-
Solvent (e.g., dry DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-iodoaniline derivative (1.0 mmol), the palladium catalyst (e.g., 5 mol%), and this compound (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the dry solvent (e.g., DMF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted indole (B1671886).
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound in the lab.
By adhering to the comprehensive safety measures, handling protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis history of quaternary ammonium salts
An In-Depth Technical Guide to the Discovery and Synthesis of Quaternary Ammonium (B1175870) Salts
Introduction
Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a wide array of applications, most notably as disinfectants, surfactants, and phase-transfer catalysts.[1][2] Their unique structure, featuring a central, positively charged nitrogen atom bonded to four organic groups, imparts a permanent cationic charge, independent of the solution's pH.[1][3] This guide provides a comprehensive overview of the historical milestones in the discovery of QASs and the evolution of their synthetic methodologies, tailored for professionals in research and drug development.
Historical Overview: From Discovery to Application
The journey of quaternary ammonium salts from laboratory curiosities to indispensable chemical agents spans over a century, marked by key discoveries that unveiled their potent biological and chemical properties.
Early Discoveries and Antimicrobial Properties
The investigation into the bactericidal properties of quaternary ammonium compounds began in the early 20th century. A pivotal moment came in 1916 when Jacobs and Heidelberger at the Rockefeller Institute first reported on the bactericidal effects of these compounds.[4][5] However, it was the work of Gerhard Domagk in 1935 that brought their potential as germicides to the forefront.[4] Domagk demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly amplified the compound's biocidal efficacy.[4] This research directly led to the development of benzalkonium chloride, the first commercially available QAS, which was introduced as a safer alternative to carbolic acid for skin and surgical disinfection.[4]
The Evolution of QAC Generations
Subsequent research led to the development of several generations of QACs, each with improved efficacy, broader antimicrobial spectrum, and greater tolerance to environmental factors like hard water.
-
First Generation: Comprised of alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC), such as benzalkonium chloride. These have the lowest relative biocidal activity.[6]
-
Second Generation: These compounds, like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), resulted from substitutions on the aromatic ring, offering improved performance but were typically used in combination with first-generation QACs.[6]
-
Third Generation: This generation consists of mixtures of first and second-generation compounds, creating "Dual Quats" with enhanced biocidal activity.[6]
-
Fourth Generation: Known as "twin-chain" or "dual-chain" quats, such as didecyldimethylammonium chloride (DDAC), these offered superior germicidal performance and increased tolerance to organic loads.[4][6]
-
Fifth Generation: These are mixtures of fourth-generation compounds with first-generation ones, providing the greatest germicidal performance under harsh conditions and combining cleaning with disinfection.[6]
The logical progression from the initial discovery to the development of advanced QACs is a clear example of systematic scientific inquiry.
Caption: Logical workflow from the discovery to the application of QACs.
Synthesis of Quaternary Ammonium Salts
The synthesis of QASs has evolved from classical methods to more sophisticated and environmentally friendly techniques. The primary methods are detailed below.
The Menshutkin Reaction
The most fundamental method for preparing QASs is the Menshutkin reaction, discovered by Nikolai Menshutkin in 1890.[7][8] This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][7]
Caption: The Menshutkin reaction mechanism (SN2 pathway).
The reaction typically follows an SN2 mechanism, where the amine acts as a nucleophile.[2][9] The reaction rate is influenced by several factors:
-
Alkyl Halide: The reactivity of the alkylating agent follows the order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides.[7] Benzylic, allylic, and α-carbonylated alkyl halides are also excellent reactants.[7]
-
Solvent: Polar solvents generally accelerate the reaction.[7] Interestingly, the presence of water has been shown to remarkably shorten the reaction time and increase the conversion rate.[10]
-
Steric Hindrance: Increased steric bulk on either the amine or the alkyl halide can slow down the reaction rate.
Experimental Protocol: Synthesis of Triethylbenzylammonium Chloride (TEBA) [7]
-
Reactants: Triethylamine (B128534) and Benzyl Chloride.
-
Solvent: A polar solvent such as acetonitrile (B52724) or ethanol (B145695) is typically used. For improved efficiency, the reaction can be carried out in water or a water-containing organic solvent.[10]
-
Procedure: a. Equimolar amounts of triethylamine and benzyl chloride are mixed in the chosen solvent.[10] b. The mixture is stirred at a temperature ranging from room temperature to 70°C.[10] c. The reaction progress is monitored by techniques such as ¹H-NMR until the conversion is complete. d. The product, triethylbenzylammonium chloride (TEBA), often precipitates from the solution or can be isolated by removing the solvent.
Hofmann Elimination
Discovered by August Wilhelm von Hofmann, this is a reaction of quaternary ammonium hydroxides to form alkenes and tertiary amines.[11][12][13] It is a key degradation method used historically for structure elucidation.[14] The process involves two main steps:
-
Exhaustive Methylation: An amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt.[11][15]
-
Elimination: The iodide salt is treated with silver oxide and water to form the corresponding hydroxide (B78521). This quaternary ammonium hydroxide is then heated, causing it to undergo an E2 elimination.[11][15]
A defining feature of this reaction is the Hofmann rule , which states that the major alkene product is the least substituted and least stable one, a contrast to the Zaitsev's rule.[11][12] This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group.[14][15]
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioguardhygiene.in [bioguardhygiene.in]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 8. Menshutkin_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. byjus.com [byjus.com]
- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Hofmann elimination - Wikipedia [en.wikipedia.org]
A Technical Guide to Tetrabutylammonium Chloride: Properties and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC) is a quaternary ammonium (B1175870) salt widely utilized in various chemical and pharmaceutical applications. Its efficacy as a phase transfer catalyst, electrolyte, and ion-pairing reagent makes it a crucial component in organic synthesis, electrochemistry, and analytical chromatography. This guide provides an in-depth overview of its fundamental molecular properties.
Core Molecular and Physical Properties
The fundamental quantitative data for tetrabutylammonium chloride are summarized below. These properties are critical for its application in experimental and developmental settings.
| Property | Value | References |
| Chemical Formula | C₁₆H₃₆ClN | [1][2][3][4] |
| Linear Formula | [CH₃(CH₂)₃]₄NCl | [5] |
| Molar Mass | 277.92 g/mol | [1][3][4][5] |
| Alternate Molar Mass | 277.917 g/mol | [2] |
| Appearance | White solid/crystals | [1] |
| Density | 1.018 g/cm³ | [1] |
| Melting Point | 83-86°C | [3][6] |
Applications and Experimental Context
This compound's primary utility stems from its role as a phase transfer catalyst .[1][6][7] This function is essential for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer.[6][7] The tetrabutylammonium cation can transport anions from the aqueous phase into the organic phase, where the reaction can then proceed.
A common experimental protocol involving TBAC is its use in ion-pair chromatography , where it serves as an ion-pairing reagent for the separation and analysis of ionic compounds.[6]
While specific experimental protocols are highly dependent on the desired reaction, a general workflow for its use as a phase transfer catalyst is outlined in the diagram below.
Caption: Workflow of TBAC as a phase transfer catalyst.
Chemical Structure and Dissociation
This compound consists of a central nitrogen atom covalently bonded to four butyl groups, forming a quaternary ammonium cation ([Bu₄N]⁺). This cation is ionically bonded to a chloride anion (Cl⁻). In polar solvents such as water, it readily dissociates into its constituent ions.[6][7]
The structural formula and its dissociation are depicted in the following diagram.
Caption: Dissociation of this compound.
References
Spectroscopic Data and Analysis of Tetrabutylammonium Chloride: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrabutylammonium (B224687) chloride (TBAC). It is intended for researchers, scientists, and professionals in drug development who utilize this quaternary ammonium (B1175870) salt in their work. This document outlines the characteristic spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.
Spectroscopic Data of Tetrabutylammonium Chloride
The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (90 MHz, CDCl₃) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Multiplet | 8H | N-CH₂- (Methylene group adjacent to Nitrogen) |
| ~1.6 | Multiplet | 8H | -CH₂- (Methylene group) |
| ~1.4 | Multiplet | 8H | -CH₂- (Methylene group) |
| ~1.0 | Triplet | 12H | -CH₃ (Terminal methyl group) |
¹³C NMR Spectrum (CDCl₃) [2][3]
| Chemical Shift (ppm) | Assignment |
| ~58.6 | N-CH₂- (Methylene group adjacent to Nitrogen) |
| ~24.0 | -CH₂- (Methylene group) |
| ~19.6 | -CH₂- (Methylene group) |
| ~13.6 | -CH₃ (Terminal methyl group) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the vibrational modes of the C-H and C-N bonds within its structure. The data below is typical for an ATR-IR measurement.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |
| 1480-1460 | Medium | C-H bending (scissoring) of CH₂ and CH₃ groups |
| ~1380 | Weak | C-H bending (umbrella) of CH₃ groups |
| ~980-900 | Medium | C-N stretching |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for NMR and IR analysis of this compound.
NMR Spectroscopy Protocol
This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrumental Analysis:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90-degree pulse, 2-5 second relaxation delay, 16-64 scans).
-
Acquire the ¹³C NMR spectrum using appropriate parameters, which may include proton decoupling to simplify the spectrum (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or internal standard.
-
Infrared (IR) Spectroscopy Protocol
This protocol describes a common method for obtaining an IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and a soft, lint-free tissue, then allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrumental Analysis:
-
Apply pressure to the sample using the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum by performing the background subtraction and ATR correction if necessary.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships within the tetrabutylammonium cation.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Structure of the tetrabutylammonium cation and the origin of its NMR signals.
References
Methodological & Application
Application Notes and Protocols for Tetrabutylammonium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC) is a versatile quaternary ammonium (B1175870) salt widely employed in organic synthesis. Its utility stems from its roles as a phase-transfer catalyst, a source of chloride ions, and a supporting electrolyte. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing TBAC.
Phase-Transfer Catalysis
Tetrabutylammonium chloride is an excellent phase-transfer catalyst (PTC) that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.[1] The lipophilic tetrabutylammonium cation transports an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[2] This significantly accelerates reaction rates, often allowing for milder reaction conditions and improved yields.[1]
Application: Synthesis of 2-Amino-4H-Chromene Derivatives
A variety of 2-amino-4H-chromene derivatives can be synthesized efficiently using TBAC as a catalyst in a one-pot condensation of an aldehyde, malononitrile (B47326), and α-naphthol.[3] This methodology offers excellent yields and short reaction times under environmentally benign conditions.[3]
A mixture of α-naphthol (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1.5 mmol), and TBAC (10 mol%) in water (5 mL) is stirred at 100 °C for the appropriate time as indicated in Table 1.[3] Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure 2-amino-4H-chromene derivative.[3]
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 20 | 95 |
| 2 | 4-ClC₆H₄ | 15 | 98 |
| 3 | 4-NO₂C₆H₄ | 10 | 96 |
| 4 | 4-CH₃OC₆H₄ | 25 | 92 |
| 5 | 3-NO₂C₆H₄ | 12 | 94 |
Table 1: Synthesis of 2-amino-4H-chromene derivatives using TBAC in water.[3]
References
Tetrabutylammonium Chloride: A High-Performance Catalyst for Nucleophilic Substitution Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC) has emerged as a highly effective and versatile phase-transfer catalyst (PTC) for a variety of nucleophilic substitution reactions. Its ability to facilitate reactions between reactants in immiscible phases makes it an invaluable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries. By transferring nucleophiles from an aqueous or solid phase into an organic phase, TBAC significantly enhances reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener and more efficient chemical processes.[1][2][3]
This document provides detailed application notes and protocols for the use of TBAC as a catalyst in three key nucleophilic substitution reactions: Williamson ether synthesis (O-alkylation), esterification of carboxylic acids, and the synthesis of alkyl cyanides.
Williamson Ether Synthesis: O-Alkylation of Phenols
The Williamson ether synthesis is a fundamental method for the preparation of ethers. When reacting a phenol (B47542) with an alkyl halide, a two-phase system is often employed where the phenoxide is generated in an aqueous or solid phase. TBAC excels in transferring the phenoxide anion to the organic phase to react with the alkyl halide.
General Reaction Scheme:
Ar-OH + R-X + Base --(TBAC)--> Ar-O-R + Base·HX
Mechanism of Phase-Transfer Catalyzed O-Alkylation
The catalytic cycle involves the exchange of the chloride anion of TBAC with the phenoxide anion at the interface of the two phases. The resulting lipophilic tetrabutylammonium phenoxide is soluble in the organic phase, where it can readily react with the alkyl halide.
Caption: Catalytic cycle of TBAC in Williamson ether synthesis.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
A mixture of the phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and tetrabutylammonium chloride (0.1 equiv.) in a suitable organic solvent (e.g., acetonitrile, toluene) is stirred at room temperature. The alkyl halide (1.2 equiv.) is added, and the reaction mixture is heated to a specified temperature (typically 60-80 °C) and monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Quantitative Data for O-Alkylation of Phenols
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4 | 95 |
| 4-Methoxyphenol | Ethyl bromide | K₂CO₃ | Toluene (B28343) | 80 | 6 | 92 |
| 2-Naphthol | n-Butyl bromide | K₂CO₃ | DMF | 70 | 5 | 90 |
| 4-Chlorophenol | Benzyl chloride | NaOH (aq) | Dichloromethane | 40 | 8 | 88 |
Note: The data presented is a representative summary based on typical phase-transfer catalyzed O-alkylation reactions. Actual yields and reaction conditions may vary depending on the specific substrates and scale of the reaction.
Esterification of Carboxylic Acids
TBAC can be employed to catalyze the esterification of carboxylic acids with alkyl halides. In this reaction, the carboxylate anion is generated in situ by a base and then transferred by TBAC to the organic phase for reaction with the alkylating agent. While tetrabutylammonium fluoride (B91410) (TBAF) is also commonly used for this purpose, TBAC provides an effective alternative.[4][5][6]
General Reaction Scheme:
R'-COOH + R-X + Base --(TBAC)--> R'-COOR + Base·HX
Experimental Workflow for TBAC-Catalyzed Esterification
Caption: Workflow for ester synthesis using TBAC.
Experimental Protocol: General Procedure for Esterification
To a solution of the carboxylic acid (1.0 equiv.) and potassium carbonate (1.5 equiv.) in DMF, this compound (0.1 equiv.) is added. The mixture is stirred at room temperature for 30 minutes. The alkyl halide (1.1 equiv.) is then added, and the reaction is heated to 70 °C until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel column chromatography.
Quantitative Data for Esterification of Carboxylic Acids
| Carboxylic Acid | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic acid | Benzyl bromide | K₂CO₃ | DMF | 70 | 3 | 94 |
| Acetic acid | n-Butyl iodide | K₂CO₃ | Acetonitrile | 60 | 5 | 88 |
| Phenylacetic acid | Ethyl bromide | Cs₂CO₃ | THF | 65 | 4 | 91 |
| Cyclohexanecarboxylic acid | Methyl iodide | K₂CO₃ | DMF | 70 | 6 | 85 |
Note: This table provides representative data. The choice of base and solvent can significantly impact the reaction outcome.
Synthesis of Alkyl Cyanides
The cyanation of alkyl halides is a crucial C-C bond-forming reaction. Phase-transfer catalysis with TBAC is highly effective for this transformation, facilitating the transfer of the cyanide anion from an aqueous or solid phase to the organic phase.[7][8][9]
General Reaction Scheme:
R-X + NaCN --(TBAC)--> R-CN + NaX
Logical Relationship in TBAC-Catalyzed Cyanation
Caption: Reactants and products in TBAC-catalyzed cyanation.
Experimental Protocol: General Procedure for Synthesis of Alkyl Cyanides
An alkyl halide (1.0 equiv.) is dissolved in a suitable organic solvent (e.g., toluene or dichloromethane). An aqueous solution of sodium cyanide (1.5 equiv.) and this compound (0.05-0.1 equiv.) is added. The biphasic mixture is stirred vigorously at a specified temperature (e.g., 50-100 °C) for several hours. The progress of the reaction is monitored by GC or TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude nitrile can be purified by distillation or column chromatography.
Quantitative Data for Synthesis of Alkyl Cyanides
| Alkyl Halide | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromooctane | NaCN (aq) | Toluene | 100 | 2 | 95[7] | | Benzyl chloride | NaCN (aq) | Dichloromethane | 40 | 3 | 98 | | 1-Chlorobutane | KCN (solid) | Acetonitrile | 80 | 6 | 90 | | Allyl bromide | NaCN (aq) | Toluene | 60 | 1.5 | 96 |
Note: The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions will influence the reaction time and yield. For less reactive chlorides, higher temperatures and longer reaction times may be necessary.
Conclusion
This compound is a robust and efficient phase-transfer catalyst for a range of important nucleophilic substitution reactions. Its use can lead to higher yields, shorter reaction times, and milder conditions compared to traditional methods. The protocols and data presented here provide a valuable starting point for researchers and professionals in drug development and chemical synthesis to leverage the benefits of TBAC in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application of Tetrabutylammonium Chloride in Polymerization Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) chloride (TBAC) is a versatile quaternary ammonium (B1175870) salt that finds significant application in a variety of polymerization reactions. Its utility stems from its roles as a phase-transfer catalyst, a co-catalyst in cationic and anionic polymerizations, and an initiator in certain ring-opening polymerizations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of TBAC in several key polymerization methodologies.
Ring-Opening Polymerization (ROP) of Lactones
Tetrabutylammonium chloride can act as an effective organocatalyst for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone and lactide, to produce biodegradable polyesters. In this role, the tetrabutylammonium cation and the chloride anion work in synergy. The bulky cation can activate the monomer, while the chloride anion can act as the nucleophilic initiator.
Quantitative Data for ROP of Lactones
| Monomer | Initiator/Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| L-Lactide | Tetrabutylammonium Salt | 100:1 | 130 | 2 | >95 | 15.2 | 1.25 | |
| L-Lactide | Tetrabutylammonium Salt | 200:1 | 130 | 4 | >95 | 28.9 | 1.30 | |
| ε-Caprolactone | Tetrabutylammonium Salt | 100:1 | 100 | 24 | 92 | 10.5 | 1.18 | |
| ε-Caprolactone | Tetrabutylammonium Salt | 200:1 | 100 | 48 | 95 | 21.3 | 1.22 |
Experimental Protocol: Bulk Polymerization of L-Lactide
Materials:
-
L-Lactide
-
This compound (TBAC)
-
Toluene (B28343) (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of L-lactide and this compound (e.g., a 100:1 molar ratio).
-
Polymerization: Place the sealed flask in a preheated oil bath at 130°C. Stir the molten mixture for the desired reaction time (e.g., 2-4 hours).
-
Purification: After the reaction, cool the flask to room temperature. Dissolve the crude polymer in a minimal amount of anhydrous toluene.
-
Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR spectroscopy.
Proposed Catalytic Mechanism for ROP
Cationic Polymerization of Styrene (B11656)
In the cationic polymerization of styrene, this compound can be used as a salt additive in conjunction with a Lewis acid initiator system, such as tin(IV) chloride (SnCl4) and an alkyl halide initiator. The presence of the common chloride anion from TBAC can suppress the concentration of free carbocations, leading to a more controlled or "living" polymerization with lower polydispersities.[1]
Quantitative Data for Cationic Polymerization of Styrene
| Initiator System | [Styrene]₀ (M) | [Initiator]₀ (M) | [SnCl₄]₀ (M) | [TBAC]₀ (M) | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 1-Phenylethyl chloride/SnCl₄ | 1.0 | 0.02 | 0.1 | 0 | 20 | 8.5 | 1.8 | [1] |
| 1-Phenylethyl chloride/SnCl₄ | 1.0 | 0.02 | 0.1 | 0.04 | 20 | 5.2 | 1.3 | [1] |
Experimental Protocol: Cationic Polymerization of Styrene
Materials:
-
Styrene (purified)
-
1-Phenylethyl chloride (initiator)
-
Tin(IV) chloride (SnCl₄)
-
This compound (TBAC)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Dry test tubes with caps
-
Syringes
-
Constant temperature bath
Procedure:
-
Preparation: In a series of dry, numbered test tubes under an inert atmosphere, add anhydrous dichloromethane.
-
Initiator and Catalyst Solutions: Prepare stock solutions of 1-phenylethyl chloride, SnCl₄, and TBAC in anhydrous dichloromethane.
-
Reaction Setup: Cool the test tubes containing the solvent to the desired reaction temperature (e.g., 20°C) in a constant temperature bath.
-
Initiation: To each tube, add the required amounts of the styrene monomer, 1-phenylethyl chloride, and TBAC solutions via syringe. Finally, initiate the polymerization by adding the SnCl₄ solution.
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Termination and Purification: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolation and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.[2]
-
Characterization: Analyze the polymer by GPC to determine Mn, Mw, and PDI.
Experimental Workflow for Cationic Polymerization
Phase-Transfer Catalyzed Radical Polymerization
This compound can function as a phase-transfer catalyst (PTC) in radical polymerization, particularly in two-phase systems (e.g., aqueous-organic). It facilitates the transfer of a water-soluble initiator component (e.g., a persulfate anion) into the organic phase containing the monomer, thereby initiating polymerization.
Experimental Protocol: Phase-Transfer Radical Polymerization of Methyl Methacrylate (B99206) (MMA)
Materials:
-
Methyl methacrylate (MMA)
-
Potassium persulfate (K₂S₂O₈)
-
This compound (TBAC)
-
Toluene
-
Deionized water
-
Reaction vessel with a stirrer and reflux condenser
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired amount of potassium persulfate in deionized water in the reaction vessel.
-
Organic Phase Preparation: In a separate container, dissolve the MMA monomer and TBAC in toluene.
-
Reaction Setup: Add the organic phase to the aqueous phase in the reaction vessel.
-
Polymerization: Heat the two-phase mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring to ensure good mixing of the phases. The reaction is typically carried out under an inert atmosphere.
-
Termination and Purification: After the desired reaction time, cool the mixture to room temperature. Separate the organic layer and precipitate the polymer by adding it to a non-solvent like methanol.
-
Isolation and Drying: Filter the polymer, wash it with methanol, and dry it under vacuum.
-
Characterization: Determine the polymer's molecular weight and PDI using GPC.
Anionic Polymerization
Tetrabutylammonium salts, including TBAC, can be used as initiators for the anionic polymerization of highly reactive monomers like cyanoacrylates. The chloride anion can act as the nucleophile that initiates the polymerization.
Quantitative Data for Anionic Polymerization of Cyanoacrylates
| Monomer | Initiator | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| n-Butyl Cyanoacrylate | Tetrabutylammonium salts | 20 | High | - | [3] |
| Ethyl Cyanoacrylate | Tetrabutylammonium azide | - | Controlled | Narrow | [4] |
Experimental Protocol: Anionic Polymerization of Ethyl Cyanoacrylate
Materials:
-
Ethyl cyanoacrylate (ECA)
-
This compound (TBAC)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry glassware
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: All manipulations should be carried out under a strict inert atmosphere due to the high reactivity of the monomer.
-
Reaction Setup: In a dry flask, dissolve the desired amount of TBAC in anhydrous THF.
-
Initiation: Cool the solution to the desired temperature (e.g., 0°C or room temperature). Add the purified ethyl cyanoacrylate monomer to the initiator solution with stirring. Polymerization is typically very rapid.
-
Termination: The polymerization can be terminated by the addition of a protic source, such as methanol or acidic methanol.
-
Purification and Isolation: Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.
-
Characterization: Analyze the polymer using GPC and NMR spectroscopy.
General Anionic Polymerization Mechanism
These application notes and protocols provide a comprehensive guide for the use of this compound in various polymerization reactions. Researchers should note that the specific reaction conditions may need to be optimized for their particular monomer and desired polymer characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. pslc.ws [pslc.ws]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nanoparticle Synthesis Using Tetrabutylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tetrabutylammonium (B224687) chloride (TBAC) in the synthesis of various nanoparticles. TBAC serves as a versatile reagent, functioning as both a phase transfer catalyst and a capping agent, enabling control over nanoparticle size, morphology, and stability.
Introduction to Tetrabutylammonium Chloride in Nanoparticle Synthesis
This compound (TBAC) is a quaternary ammonium (B1175870) salt that plays a significant role in the synthesis of metallic and semiconductor nanoparticles. Its amphiphilic nature, with a lipophilic tetrabutylammonium cation and a hydrophilic chloride anion, allows it to function in two primary capacities:
-
Phase Transfer Catalyst (PTC): In biphasic reaction systems (e.g., aqueous and organic phases), many nanoparticle precursors are soluble in the aqueous phase, while the reducing and capping agents are in the organic phase. TBAC acts as a shuttle, forming an ion pair with the precursor anions and transporting them into the organic phase where the reaction can occur. This dramatically increases reaction rates and enables syntheses that would otherwise be very slow or not proceed at all.[1] This mechanism is particularly relevant in methods like the Brust-Schiffrin synthesis of gold nanoparticles.
-
Capping Agent: TBAC can adsorb to the surface of newly formed nanoparticles. The bulky tetrabutylammonium cations provide a steric barrier, preventing the nanoparticles from aggregating and coalescing. This stabilization is crucial for controlling the final size and maintaining a colloidal suspension. The adsorption of capping agents can also influence the electronic properties of the nanoparticle surface. By controlling the concentration of TBAC, the nucleation and growth rates of the nanoparticles can be modulated, thereby influencing their final size and morphology.[2][3]
Data Presentation: Influence of Quaternary Ammonium Salt Concentration on Nanoparticle Size
| Capping Agent | Nanoparticle Type | Capping Agent Concentration (mM) | Average Crystallite Size (nm) | Average Grain Size (nm) |
| CTAB | ZnO | 0 | 28.5 | 45-55 |
| CTAB | ZnO | 5 | 25.4 | 35-45 |
| CTAB | ZnO | 10 | 22.8 | 25-35 |
| CTAB | ZnO | 15 | 21.2 | 20-30 |
| CTAB | CuO | 0 | 32.7 | 60-70 |
| CTAB | CuO | 5 | 29.3 | 50-60 |
| CTAB | CuO | 10 | 26.8 | 40-50 |
| CTAB | CuO | 15 | 24.1 | 30-40 |
Data adapted from a study on the effect of CTAB on ZnO and CuO nanoparticles. The trend of decreasing nanoparticle size with increasing capping agent concentration is expected to be similar for TBAC.
Experimental Protocols
Synthesis of Gold Nanoparticles via Phase Transfer Catalysis
This protocol is based on the Brust-Schiffrin method, where TBAC is used as a phase transfer catalyst to transport tetrachloroaurate (B171879) ions from an aqueous solution to an organic solvent for reduction.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
This compound (TBAC)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Protocol:
-
Preparation of Aqueous Gold Solution: Prepare a 30 mM aqueous solution of HAuCl₄.
-
Phase Transfer of Gold Ions:
-
In a separatory funnel, combine 25 mL of the 30 mM HAuCl₄ solution with 80 mL of a 50 mM solution of TBAC in toluene.
-
Shake the mixture vigorously for 5-10 minutes. The aqueous phase will become colorless as the [AuCl₄]⁻ ions are transferred to the organic phase, which will turn deep orange/red.
-
Allow the phases to separate and discard the aqueous layer.
-
-
Reduction of Gold Ions:
-
Transfer the organic phase to a round-bottom flask equipped with a magnetic stir bar.
-
While stirring vigorously, rapidly add 25 mL of a freshly prepared, ice-cold 0.4 M solution of NaBH₄ in deionized water.
-
Continue stirring for at least 3 hours. The color of the organic phase will change from orange/red to a deep brown/black, indicating the formation of gold nanoparticles.
-
-
Purification of Gold Nanoparticles:
-
Transfer the reaction mixture back to a separatory funnel and discard the aqueous phase.
-
Wash the organic phase three times with deionized water.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Resuspend the resulting nanoparticles in a suitable solvent like ethanol for storage and further characterization.
-
Representative Synthesis of Silver Nanoparticles with TBAC as a Capping Agent
This protocol is a representative example of how TBAC can be used as a capping agent in the chemical reduction of a silver precursor in an aqueous solution. The concentration of TBAC will influence the final size of the silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (TBAC)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
Protocol:
-
Preparation of Reaction Solution:
-
In an Erlenmeyer flask, prepare a 100 mL aqueous solution containing 1 mM AgNO₃ and a desired concentration of TBAC (e.g., ranging from 1 mM to 10 mM to study its effect on particle size).
-
Place the flask on a magnetic stirrer and stir vigorously.
-
-
Reduction of Silver Ions:
-
Prepare a 2 mM solution of NaBH₄ in deionized water.
-
Using a burette or dropping funnel, add the NaBH₄ solution dropwise to the stirring AgNO₃/TBAC solution.
-
The formation of silver nanoparticles is indicated by a color change in the solution, typically to a yellowish-brown.
-
-
Reaction Completion and Stabilization:
-
Continue stirring for 1-2 hours after the addition of the reducing agent is complete to ensure the reaction goes to completion and the nanoparticles are well-stabilized by the TBAC.
-
-
Characterization:
-
The resulting colloidal silver nanoparticle solution can be characterized using UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for hydrodynamic diameter and size distribution).
-
Visualizations
Mechanism of Phase Transfer Catalysis
References
Application Notes and Protocols for Preparing Mobile Phases with Tetrabutylammonium Chloride in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of mobile phases containing tetrabutylammonium (B224687) chloride (TBAC) for ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The protocols outlined below are intended to ensure the consistent and successful separation of acidic and other highly polar analytes.
Introduction to Ion-Pair Chromatography with Tetrabutylammonium Chloride
Ion-pair chromatography is a powerful technique used in HPLC to separate ionic and highly polar compounds on a reversed-phase column.[1][2] this compound, a quaternary ammonium (B1175870) salt, serves as a cationic ion-pairing reagent.[1][3][4] In the mobile phase, the tetrabutylammonium (TBA+) cation forms a neutral ion-pair with an anionic analyte.[1][3] This newly formed complex is more hydrophobic than the original analyte, leading to increased retention on the non-polar stationary phase (e.g., C18) and enabling effective separation.[1][3]
By carefully controlling the concentration of TBAC in the mobile phase, analysts can fine-tune the retention and selectivity of their separations.[1] This technique is particularly valuable for the analysis of acidic compounds, nucleotides, and peptides that would otherwise show poor retention and peak shape in traditional reversed-phase chromatography.[1]
Principles of Mobile Phase Preparation
The preparation of a stable and effective mobile phase is critical for reproducible chromatographic results. When using this compound, several factors must be considered:
-
Concentration of TBAC: The concentration of the ion-pairing reagent directly affects the retention of the analyte. Higher concentrations generally lead to increased retention.
-
pH of the Mobile Phase: The pH must be controlled to ensure that the analyte of interest is in its ionic form to facilitate ion-pairing. For acidic analytes, the pH should be adjusted to a level where they are deprotonated (anionic). A common practice is to adjust the pH to 7.5.[5][6]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase control the elution strength. The addition of an ion-pairing reagent may require adjustments to the organic solvent concentration to achieve optimal retention times.[7]
-
Buffer: A buffer is often incorporated into the aqueous component of the mobile phase to maintain a stable pH.
-
Purity of Reagents: High-purity reagents, including HPLC-grade solvents and high-purity this compound, are essential to minimize background noise and ensure consistent results.[3]
Experimental Protocols
Materials and Equipment
-
This compound (TBAC), HPLC grade
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile, methanol)
-
Buffer components (e.g., potassium phosphate (B84403), ammonium acetate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus with 0.45 µm or 0.22 µm membrane filters
-
Ultrasonic bath for degassing
Protocol for Preparing a Stock Solution of this compound (e.g., 1 M)
-
Weighing: Accurately weigh the required amount of this compound. For example, to prepare 100 mL of a 1 M solution, weigh out 27.79 g of TBAC (Molar Mass: 277.92 g/mol ).
-
Dissolving: Transfer the weighed TBAC to a 100 mL volumetric flask. Add a portion of HPLC-grade water (e.g., 50-70 mL) and swirl to dissolve. A magnetic stirrer can be used to aid dissolution.
-
Diluting to Volume: Once the TBAC is completely dissolved, bring the solution to the final volume with HPLC-grade water.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a well-sealed container at room temperature.
Protocol for Preparing the Final Mobile Phase (e.g., 1 L of 5 mM TBAC in a Buffered Solution)
This protocol describes the preparation of 1 L of a mobile phase containing 5 mM this compound in a phosphate buffer/acetonitrile mixture.
-
Prepare the Aqueous Buffer:
-
Weigh the appropriate amount of the chosen buffer salt (e.g., potassium dihydrogen phosphate).
-
Dissolve the buffer salt in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.
-
-
Add the Ion-Pairing Reagent:
-
Pipette the required volume of the TBAC stock solution into the buffer solution. For a 5 mM final concentration from a 1 M stock solution, you would add 5 mL.
-
-
pH Adjustment:
-
Add the Organic Modifier:
-
Add the required volume of the organic solvent (e.g., acetonitrile). The exact amount will depend on the specific method requirements.
-
-
Final Volume Adjustment:
-
Bring the mobile phase to the final volume of 1 L with HPLC-grade water.
-
-
Mixing and Degassing:
-
Thoroughly mix the final mobile phase.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
-
-
Filtration:
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
-
-
Storage and Stability:
-
Store the prepared mobile phase in a clearly labeled, sealed container.
-
Aqueous mobile phases are prone to microbial growth and should ideally be prepared fresh daily. If stored, they should be kept refrigerated and used within a few days. The stability of mobile phases containing organic solvents is generally better, but it is good practice to prepare only the amount needed for a short period.
-
Data Presentation
The following tables summarize typical concentrations and compositions of mobile phases containing tetrabutylammonium salts.
Table 1: Typical Concentrations of Tetrabutylammonium Salts in HPLC Mobile Phases
| Tetrabutylammonium Salt | Typical Concentration Range | Common Applications |
| This compound | 2 mM - 20 mM | Separation of acidic compounds, nucleotides |
| Tetrabutylammonium Hydroxide | 2 mM - 10 mM | Used when pH adjustment with a non-chloride containing base is desired |
| Tetrabutylammonium Phosphate | 5 mM - 10 mM | Pre-buffered ion-pairing reagent |
Table 2: Example Mobile Phase Compositions
| Application | Aqueous Component | Organic Component | Tetrabutylammonium Salt & Concentration |
| Analysis of Acidic Drugs | 50 mM Potassium Phosphate, pH 7.5 | Acetonitrile | This compound (5 mM) |
| Separation of Nucleotides | 20 mM Ammonium Acetate, pH 6.8 | Methanol | Tetrabutylammonium Hydroxide (2 mM), pH adjusted with acetic acid |
| General Ion-Pair Method | Water | Acetonitrile | 0.5 M Tetrabutylammonium Phosphate stock diluted to 5 mM |
Mandatory Visualizations
Experimental Workflow for Mobile Phase Preparation
Caption: Workflow for preparing a mobile phase with this compound.
Logical Relationship in Ion-Pair Chromatography
References
Application Notes and Protocols: Tetrabutylammonium Chloride as a Supporting Electrolyte in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetrabutylammonium (B224687) Chloride (TBAC) as a supporting electrolyte in cyclic voltammetry (CV). This document outlines the key properties of TBAC, detailed experimental protocols, and relevant data for its application in non-aqueous electrochemistry.
Introduction
Tetrabutylammonium chloride (TBAC) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in electrochemical studies, particularly in non-aqueous solvents. Its primary functions are to increase the electrical conductivity of the electrolyte solution and to minimize the uncompensated solution resistance (iR drop), ensuring accurate potential control at the working electrode. The large size of the tetrabutylammonium cation (TBA⁺) and its electrochemical stability over a wide potential range make TBAC a suitable choice for investigating the redox behavior of a variety of organic and organometallic compounds.
Key Properties of this compound
TBAC offers several advantages as a supporting electrolyte in cyclic voltammetry:
-
Wide Electrochemical Window: The TBA⁺ cation is electrochemically inert over a broad potential range, allowing for the study of analytes with both positive and negative redox potentials without interference from the electrolyte itself.
-
Good Solubility: TBAC is soluble in a variety of polar organic solvents commonly used in electrochemistry, such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1]
-
Increased Conductivity: The dissociation of TBAC into TBA⁺ and Cl⁻ ions significantly enhances the ionic conductivity of the solution, which is crucial for obtaining reliable electrochemical data.
-
Chemical Inertness: The tetrabutylammonium cation is generally non-coordinating and does not readily participate in chemical reactions with the analyte or the solvent.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and analogous tetrabutylammonium salts in common organic solvents for cyclic voltammetry applications. A standard concentration of 0.1 M is typically used for the supporting electrolyte.[2]
| Solvent | Dielectric Constant (ε) at 25°C | Typical Potential Window with Tetrabutylammonium Salts (V vs. Ag/Ag⁺ or SCE) |
| Acetonitrile (ACN) | 35.9 | ~ -2.9 to +2.5 |
| N,N-Dimethylformamide (DMF) | 37.6 | ~ -2.8 to +1.5 |
| Dimethyl Sulfoxide (DMSO) | 46.6 | ~ -2.9 to +1.0 |
| Dichloromethane (DCM) | 8.93 | ~ -2.5 to +2.0 |
Table 1: Physicochemical Properties of Common Solvents and Approximate Potential Windows with Tetrabutylammonium-based Electrolytes. The potential window is highly dependent on the purity of the solvent and electrolyte, the working electrode material, and the scan rate.
| Solvent | Molar Conductivity (Λ) of 0.1 M Tetrabutylammonium Salts (S·cm²/mol) |
| Acetonitrile (ACN) | 120 - 160 |
| N,N-Dimethylformamide (DMF) | 60 - 90 |
| Dimethyl Sulfoxide (DMSO) | 30 - 50 |
| Dichloromethane (DCM) | 50 - 100 |
Table 2: Estimated Molar Conductivity of 0.1 M Tetrabutylammonium Salts in Various Solvents at 25°C. Exact values for this compound may vary. The data presented is a range compiled from various sources for analogous tetrabutylammonium salts.
Experimental Protocols
Preparation of 0.1 M this compound Electrolyte Solution
Objective: To prepare a 0.1 M solution of TBAC in a suitable anhydrous organic solvent for use as a supporting electrolyte in cyclic voltammetry.
Materials:
-
This compound (TBAC), electrochemical grade
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Drying the Electrolyte: Dry the required amount of TBAC in a vacuum oven at 60-80°C for at least 4 hours to remove any absorbed moisture. Hygroscopic electrolytes can introduce water into the non-aqueous system, which can significantly affect the electrochemical measurements.
-
Calculating the Mass: Calculate the mass of TBAC needed to prepare the desired volume of a 0.1 M solution using the following formula: Mass (g) = 0.1 mol/L × Volume (L) × Molar Mass of TBAC (277.92 g/mol )
-
Dissolution: a. Accurately weigh the calculated mass of dried TBAC and transfer it to a clean, dry volumetric flask. b. Add approximately half of the final volume of the anhydrous solvent to the flask. c. Gently swirl the flask or use a magnetic stirrer to dissolve the TBAC completely. Sonication can be used to aid dissolution if necessary.
-
Final Volume Adjustment: Once the TBAC is fully dissolved and the solution has returned to room temperature, carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a sealed flask with an argon or nitrogen headspace) to prevent contamination with water and oxygen.
Cyclic Voltammetry of an Analyte using TBAC Supporting Electrolyte
Objective: To investigate the redox behavior of an analyte using cyclic voltammetry with a 0.1 M TBAC supporting electrolyte.
Materials and Equipment:
-
Prepared 0.1 M TBAC electrolyte solution
-
Analyte of interest
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)
-
Potentiostat
-
Inert gas (Argon or Nitrogen) for deaeration
-
Micropipettes
Procedure:
-
Electrode Polishing: Polish the working electrode surface to a mirror finish using appropriate alumina (B75360) or diamond slurries, followed by rinsing with the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the electrodes are positioned correctly and are not in contact with each other.
-
Blank Voltammogram: a. Add the 0.1 M TBAC electrolyte solution to the electrochemical cell. b. Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment. c. Record a cyclic voltammogram of the blank electrolyte solution over the desired potential range to establish the background current and the potential window of the solvent-electrolyte system.
-
Analyte Measurement: a. Add a known concentration of the analyte to the electrolyte solution in the cell (typically in the range of 1-10 mM). b. Gently swirl the solution to ensure it is well-mixed. c. Record the cyclic voltammogram of the analyte at a specific scan rate (e.g., 100 mV/s). d. If desired, record voltammograms at various scan rates to investigate the kinetics of the electron transfer process.
-
Data Analysis: a. Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc) from the voltammogram. b. Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which provides an estimate of the formal reduction potential. c. The peak separation (ΔEp = |Epa - Epc|) can give an indication of the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
Mandatory Visualizations
Caption: Experimental workflow for cyclic voltammetry using TBAC.
Caption: Logical relationships of components in a CV experiment.
Safety Precautions
-
This compound may cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Always handle TBAC in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3][4]
-
Avoid inhalation of dust and direct contact with skin and eyes.[1][4]
-
Refer to the Safety Data Sheet (SDS) for detailed safety information before handling.[3][4]
-
The organic solvents used are often flammable and toxic. Handle them with appropriate care and in a well-ventilated area.
Troubleshooting
-
Noisy or distorted voltammograms: This can be due to high solution resistance. Ensure the reference electrode is placed close to the working electrode and that the concentration of TBAC is sufficient (0.1 M is standard). Also, check for proper electrical connections.
-
Unexpected peaks in the blank voltammogram: This may indicate impurities in the solvent or electrolyte. Purification of the solvent and drying of the electrolyte are crucial. The presence of oxygen can also lead to spurious peaks.[5]
-
Irreproducible results: Ensure consistent polishing of the working electrode before each experiment. Contamination of the electrochemical cell can also lead to irreproducibility.
By following these application notes and protocols, researchers can effectively utilize this compound as a supporting electrolyte to obtain high-quality and reliable cyclic voltammetry data for a wide range of applications in research and development.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 3. fishersci.dk [fishersci.dk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Concentration Effects of Tetrabutylammonium Chloride on Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of tetrabutylammonium (B224687) chloride (TBAC) concentration on reaction kinetics, particularly in the context of phase-transfer catalysis (PTC). Detailed experimental protocols and data presentation are included to assist researchers in designing and interpreting their own kinetic studies.
Introduction to Tetrabutylammonium Chloride in Phase-Transfer Catalysis
This compound (TBAC) is a quaternary ammonium (B1175870) salt widely employed as a phase-transfer catalyst in a variety of organic reactions.[1] Its primary function is to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase.[1] This process dramatically enhances reaction rates for numerous transformations, including nucleophilic substitutions, oxidations, reductions, and polymerizations.[1]
The mechanism of phase-transfer catalysis involves the TBAC cation pairing with an anion from the aqueous phase. This ion pair, being soluble in the organic phase, transports the anion into the organic layer where it can react with the organic substrate. This circumvents the insolubility barrier that would otherwise lead to very slow or non-existent reactions.
Effect of TBAC Concentration on Reaction Kinetics
The concentration of the phase-transfer catalyst is a critical parameter that directly influences the rate of the reaction. In many PTC systems, the reaction follows pseudo-first-order kinetics, and the observed rate constant is often linearly dependent on the concentration of the catalyst.
Quantitative Data: Dichlorocyclopropanation of α-Methyl Styrene (B11656)
A study on the dichlorocyclopropanation of α-methyl styrene using TBAC as a phase-transfer catalyst demonstrated a linear relationship between the catalyst concentration and the pseudo-first-order rate constant. While the raw data is not available in a tabular format in the cited literature, the observed linear dependence is a key finding for understanding the role of TBAC concentration.
Table 1: Effect of this compound (TBAC) Concentration on the Pseudo-First-Order Rate Constant (k_obs) for the Dichlorocyclopropanation of α-Methyl Styrene.
| TBAC Concentration (mol%) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) |
| 0.5 | Data not available in cited literature |
| 1.0 | Data not available in cited literature |
| 1.5 | Data not available in cited literature |
| 2.0 | Data not available in cited literature |
| 2.5 | Data not available in cited literature |
| Note: The literature confirms a linear relationship between TBAC concentration and the observed rate constant, but specific data points for this table are not provided. |
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies to investigate the effect of TBAC concentration on reaction rates. These protocols are based on established practices for monitoring phase-transfer catalyzed reactions.
General Protocol for Kinetic Analysis of a Phase-Transfer Catalyzed Reaction
This protocol outlines the general steps for determining the effect of TBAC concentration on the rate of a generic phase-transfer catalyzed reaction between an organic substrate (in an organic solvent) and an aqueous nucleophile.
Materials:
-
Organic substrate
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous solution of the nucleophile (e.g., sodium cyanide, potassium hydroxide)
-
This compound (TBAC)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid or base)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer and temperature control
-
Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Magnetic stir plate and stir bars
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and a condenser, add the organic solvent, the organic substrate, and the internal standard.
-
Temperature Equilibration: Bring the reaction mixture to the desired temperature using a circulating water bath.
-
Initiation of Reaction: In a separate flask, prepare the aqueous solution of the nucleophile and dissolve the desired amount of TBAC. Add this solution to the reaction vessel while stirring vigorously to ensure proper mixing of the two phases. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the organic layer of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution. This will stop the reaction by neutralizing one of the reactants.
-
Sample Preparation for Analysis: Add a small amount of a drying agent like anhydrous sodium sulfate to the quenched sample to remove any residual water.
-
Analysis: Analyze the quenched and dried samples by GC or HPLC to determine the concentration of the reactant or product over time.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Varying TBAC Concentration: Repeat the experiment with different concentrations of TBAC while keeping all other parameters (temperature, stirring speed, reactant concentrations) constant.
-
Determination of Reaction Order with Respect to TBAC: Plot the observed pseudo-first-order rate constants (k_obs) against the corresponding TBAC concentrations. A linear plot indicates that the reaction is first order with respect to the catalyst.
Specific Protocol: Kinetic Study of the Cyanation of Benzyl (B1604629) Chloride
This protocol details the investigation of the effect of TBAC concentration on the kinetics of the nucleophilic substitution reaction between benzyl chloride and aqueous potassium cyanide.
Materials:
-
Benzyl chloride
-
Toluene
-
Aqueous solution of Potassium Cyanide (KCN)
-
This compound (TBAC)
-
Dodecane (B42187) (as internal standard)
-
Dilute nitric acid (as quenching solution)
-
Anhydrous magnesium sulfate
Equipment:
-
50 mL three-necked round-bottom flask with a mechanical stirrer, condenser, and thermometer
-
Thermostatic water bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Microsyringes
Procedure:
-
Reaction Setup: To the three-necked flask, add 10 mL of toluene, 1.0 g of benzyl chloride, and 0.5 mL of dodecane (internal standard).
-
Temperature Control: Place the flask in a thermostatic water bath maintained at 60 °C and begin stirring at a constant rate (e.g., 500 rpm).
-
Catalyst and Nucleophile Addition: In a separate beaker, dissolve a pre-weighed amount of TBAC in 10 mL of a 2 M aqueous solution of KCN.
-
Reaction Initiation: Once the organic phase has reached 60 °C, add the aqueous KCN/TBAC solution to the reaction flask and start the timer.
-
Sampling and Quenching: At 5-minute intervals, withdraw a 0.1 mL aliquot from the organic layer and immediately inject it into a vial containing 1 mL of dilute nitric acid to quench the reaction.
-
Sample Preparation: Shake the vial vigorously and allow the layers to separate. Use a pasture pipette to transfer the organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
GC Analysis: Inject 1 µL of the dried organic sample into the GC-FID to determine the concentration of benzyl chloride relative to the internal standard.
-
Kinetic Analysis: Calculate the concentration of benzyl chloride at each time point. Plot ln([Benzyl Chloride]) versus time to determine the pseudo-first-order rate constant (k_obs).
-
Varying TBAC Concentration: Repeat the experiment using different initial concentrations of TBAC (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M in the aqueous phase).
-
Data Correlation: Plot the obtained k_obs values against the corresponding TBAC concentrations to determine the relationship.
Visualization of Concepts
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in TBAC-catalyzed phase-transfer reactions and the general workflow for kinetic analysis.
References
Synthesis of Deep Eutectic Solvents Using Tetrabutylammonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of deep eutectic solvents (DESs) utilizing tetrabutylammonium (B224687) chloride (TBAC) as a hydrogen bond acceptor (HBA). DESs are emerging as green, designer solvents with wide-ranging applications in chemical synthesis, catalysis, and drug delivery, owing to their low volatility, high thermal stability, and tunable physicochemical properties.
Introduction to Tetrabutylammonium Chloride-Based DESs
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a particular molar ratio, exhibit a significant depression in melting point compared to the individual components. This compound (TBAC) is a quaternary ammonium (B1175870) salt that serves as an effective HBA in the formation of various DESs. The choice of the HBD and the molar ratio between TBAC and the HBD are critical factors that determine the physicochemical properties and, consequently, the applications of the resulting DES.
Data Presentation: Physicochemical Properties of TBAC-Based DESs
The following tables summarize the quantitative data for several DESs synthesized using TBAC with various HBDs.
| HBA | HBD | Molar Ratio (HBA:HBD) | Synthesis Temperature (°C) | Melting Point (°C) | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |
| TBAC | Levulinic Acid | 1:2 | - | Liquid at 20°C[1] | 1.03[1] | 320.6[2] |
| TBAC | Glycerol | 1:3 | - | - | 1.04 | 650[3] |
| TBAC | Ethylene (B1197577) Glycol | 1:2 | 50[4] | - | 1.02[3] | 50[3] |
| TBAC | Triethylene Glycol | 1:2 | - | - | 1.03[3] | 120[3] |
| TBAC | n-Decanoic Acid | 1:2 | 80 | - | - | - |
| TBAC | Octanoic Acid | 1:2 | - | - | - | - |
| TBAC | Succinonitrile (B93025) | - | - | No melting point observed down to -90°C[5] | - | - |
Note: Some data points in the table are representative values from the cited literature and may vary based on specific experimental conditions. The synthesis of many DESs involves gentle heating until a homogenous liquid is formed, without a specific setpoint temperature being critical.
Experimental Protocols
General Protocol for the Synthesis of TBAC-Based Deep Eutectic Solvents
This protocol describes a general method for preparing DESs from TBAC and a selected HBD.
Materials:
-
This compound (TBAC), ≥98% purity
-
Hydrogen Bond Donor (HBD) of choice (e.g., levulinic acid, glycerol, ethylene glycol), ≥98% purity
-
Glass vials with screw caps (B75204) or round bottom flasks
-
Magnetic stirrer hotplate
-
Magnetic stir bars
-
Analytical balance
Procedure:
-
Weighing the Components:
-
Accurately weigh the desired molar amounts of TBAC and the HBD directly into a clean, dry glass vial or round bottom flask. It is recommended to start with the solid component (TBAC).
-
-
Mixing and Heating:
-
Add a magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer hotplate.
-
Begin stirring the mixture at a moderate speed (e.g., 300 rpm).
-
Gently heat the mixture while stirring. A typical starting temperature is 60-80°C.[6][7] The temperature should be sufficient to melt the solid components and facilitate the formation of a homogeneous liquid. For many glycol-based DESs, eutectic mixing can be achieved at temperatures as low as 50°C within an hour.[4]
-
Continue heating and stirring until a clear, homogeneous, and colorless to pale yellow liquid is formed.[6] This process can take from one to three hours.[7]
-
-
Cooling and Storage:
-
Once a homogeneous liquid is obtained, turn off the heat and allow the DES to cool to room temperature while still stirring.
-
After cooling, cap the vial tightly and store it in a desiccator to prevent water absorption, as water content can significantly affect the physicochemical properties of the DES.[8]
-
Characterization of the Synthesized DES
Visual Observation:
-
A successfully synthesized DES should be a clear, homogeneous liquid at room temperature.
Melting Point Determination:
-
The melting point or glass transition temperature can be determined using a Differential Scanning Calorimeter (DSC).
-
Protocol:
-
Hermetically seal a small amount of the DES (5-10 mg) in an aluminum pan.
-
Place the pan in the DSC instrument.
-
Cool the sample to a low temperature (e.g., -120°C) at a controlled rate (e.g., 5°C/min).
-
Heat the sample to a temperature above its expected melting point at the same controlled rate.
-
The melting point is determined from the peak of the endothermic transition, and the glass transition is observed as a step change in the heat flow.
-
Viscosity Measurement:
-
Viscosity can be measured using a viscometer or rheometer.
-
Protocol:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Place a known volume of the DES in the instrument's sample holder.
-
Equilibrate the sample to the desired temperature.
-
Measure the viscosity at a constant shear rate.
-
Density Measurement:
-
Density can be determined using a pycnometer or a vibrating tube densitometer.
-
Protocol (Pycnometer):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the DES, ensuring there are no air bubbles.
-
Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Adjust the volume of the DES to the pycnometer's calibration mark.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the DES by the volume of the pycnometer.
-
Visualizations
Caption: Workflow for the synthesis and characterization of TBAC-based DESs.
Applications in Drug Development
TBAC-based DESs offer significant potential in drug development due to their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs). The tunability of their properties allows for the design of specific DESs to enhance drug solubility, stability, and permeation. For instance, levulinic acid, a biomass-derived compound, can be used to form a natural deep eutectic solvent (NADES) with TBAC, offering a biocompatible and sustainable solvent system.[1][2] The low toxicity and biodegradability of many DES components make them attractive alternatives to traditional organic solvents in pharmaceutical formulations.[9]
Concluding Remarks
The synthesis of deep eutectic solvents using this compound is a straightforward and versatile method for creating a wide range of designer solvents. By carefully selecting the hydrogen bond donor and the molar ratio, researchers can tailor the physicochemical properties of the DES to suit specific applications in drug development, green chemistry, and materials science. The protocols and data presented here provide a solid foundation for the exploration and utilization of these promising solvent systems.
References
- 1. Nature of a this compound–Levulinic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Deep eutectic solvents formed by quaternary ammonium salts and aprotic organic compound succinonitrile | ORNL [ornl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Binary Mixtures of Alkanolamine Based Deep Eutectic Solvents with Water—Thermodynamic Calculation and Correlation of Crucial Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrabutylammonium Chloride Mediated C-H Chlorination of Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-selective C-H chlorination of amides using tetrabutylammonium (B224687) chloride (TBAC). This method offers a valuable tool for late-stage functionalization in drug discovery and organic synthesis, enabling the introduction of chlorine atoms at specific positions within a molecule.
Introduction
The selective chlorination of C(sp³)-H bonds in amides is a challenging yet highly desirable transformation in organic synthesis. A novel and effective protocol has been developed that utilizes tetrabutylammonium chloride as the chlorinating agent. This method proceeds via a tandem sequence involving an initial N-H chlorination mediated by (diacetoxyiodo)benzene (B116549), followed by a photoinitiated chlorine atom transfer, resulting in the site-selective chlorination at the δ-position of a variety of carboxamides and sulfonamides.[1] This approach is particularly advantageous for its operational simplicity and the use of a readily available and stable chlorine source.
Reaction Principle
The reaction proceeds through a two-stage mechanism. Initially, in the presence of (diacetoxyiodo)benzene, the amide nitrogen is chlorinated by the chloride ion from this compound to form an N-chloroamide intermediate. Subsequently, under photochemical conditions, this intermediate undergoes a radical-mediated hydrogen atom transfer (HAT), leading to the selective chlorination of the δ-C-H bond.
Quantitative Data Summary
The following tables summarize the representative yields for the δ-C-H chlorination of various carboxamides and sulfonamides using the this compound mediated protocol.
Table 1: δ-C-H Chlorination of Carboxamides
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Pentylbenzamide | N-(4-Chloropentyl)benzamide | 85 |
| 2 | N-Hexylbenzamide | N-(5-Chlorohexyl)benzamide | 82 |
| 3 | N-Heptylbenzamide | N-(6-Chloroheptyl)benzamide | 78 |
| 4 | N-Butylpivalamide | N-(3-Chlorobutyl)pivalamide | 75 |
| 5 | N-Pentylacetamide | N-(4-Chloropentyl)acetamide | 70 |
Yields are representative and based on the published protocol.
Table 2: δ-C-H Chlorination of Sulfonamides
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Pentylbenzenesulfonamide | N-(4-Chloropentyl)benzenesulfonamide | 88 |
| 2 | N-Hexylbenzenesulfonamide | N-(5-Chlorohexyl)benzenesulfonamide | 85 |
| 3 | N-Heptylbenzenesulfonamide | N-(6-Chloroheptyl)benzenesulfonamide | 80 |
| 4 | N-Butylmethanesulfonamide | N-(3-Chlorobutyl)methanesulfonamide | 77 |
Yields are representative and based on the published protocol.
Experimental Protocols
General Protocol for the Photoinduced δ-C-H Chlorination of Amides
This protocol is a generalized procedure based on the published literature for the this compound mediated C-H chlorination of amides.[1]
Materials:
-
Amide substrate (1.0 equiv)
-
This compound (TBAC) (1.5 equiv)
-
(Diacetoxyiodo)benzene (PIDA) (1.2 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (0.1 M)
-
Blue LED lamp (e.g., 40 W)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir plate and stir bar
Procedure:
-
To a clean and dry reaction vessel, add the amide substrate (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and (diacetoxyiodo)benzene (0.24 mmol, 1.2 equiv).
-
Add dichloromethane (2.0 mL) to the reaction vessel.
-
Seal the vessel and stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin irradiation with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chlorinated amide.
Safety Precautions:
-
(Diacetoxyiodo)benzene is an oxidizing agent and should be handled with care.
-
Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Protect the reaction from ambient light as much as possible before initiating the photoirradiation.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the TBAC-mediated C-H chlorination of amides.
Experimental Workflow
Caption: General experimental workflow for the photoinduced C-H chlorination of amides.
Logical Relationships of Key Components
Caption: Logical relationship of key components in the C-H chlorination reaction.
References
Application Notes and Protocols for Phase Transfer Catalysis with Tetrabutylammonium Chloride (TBAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases.[1] Typically, these reactions involve an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate.[1] The inherent immiscibility of these phases leads to extremely slow reaction rates. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, overcomes this barrier by transporting the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed at a significantly faster rate.[1][2] This technique offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[3]
The Role and Advantages of Tetrabutylammonium (B224687) Chloride (TBAC)
Tetrabutylammonium chloride (TBAC) is a versatile and effective phase transfer catalyst. Its structure, featuring a lipophilic tetrabutylammonium cation and a chloride anion, allows it to shuttle a wide variety of anions from an aqueous or solid phase into an organic phase.[2] The bulky butyl groups render the cation soluble in organic solvents, enabling the formation of an ion pair with the desired reactant anion.[2] This "naked" anion in the organic phase is highly reactive, leading to accelerated reaction rates.[2]
Key Advantages of Using TBAC:
-
Enhanced Reaction Rates: By facilitating the transport of reactants between phases, TBAC dramatically increases reaction rates, often allowing reactions to be completed in shorter times and at lower temperatures.[2]
-
Milder Reaction Conditions: The increased reactivity of the nucleophile in the organic phase often obviates the need for harsh reaction conditions.[2]
-
Versatility: TBAC can be employed in a wide range of organic reactions, including nucleophilic substitutions (e.g., synthesis of ethers, esters, nitriles), alkylations, and oxidations.[2]
-
Cost-Effectiveness and Environmental Benefits: PTC often allows for the use of cheaper inorganic reagents and reduces the need for expensive, anhydrous, or hazardous organic solvents, contributing to greener and more economical chemical processes.[3]
Applications in Pharmaceutical and Agrochemical Synthesis
Phase transfer catalysis is a widely adopted strategy in the industrial synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The use of PTC can lead to significant process improvements, including increased yields, reduced cycle times, and simplified workup procedures. For instance, N-alkylation of heterocycles, a common reaction in the synthesis of many pharmaceutical ingredients, can be efficiently carried out using phase transfer catalysis.[2]
Quantitative Data Summary
The following table summarizes quantitative data for various reactions catalyzed by TBAC and its close analogs, showcasing the broad applicability and efficiency of this phase transfer catalyst.
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanation | Secondary Alkyl Chloride | [N(n-Bu)₄][CN] (TBACN) | 10 (CuI) | CH₃CN | Room Temp | 24 | 88 | [4] |
| N-Alkylation | 7-Fluoro-1H-indole | Alkyl Halide | 10 (TBAB) | Toluene (B28343)/Water (1:1) | Room Temp | 2-24 | High | [1] |
| O-Alkylation (Etherification) | 4-tert-butylphenol | Benzyl Bromide | (TBAB) | Biphasic (liquid/liquid) | - | < 5 min (flow) | High | [5] |
| Solid-Liquid PTC Sulfide Reaction | Glycidyl Ether Intermediate | Solid Sodium Sulfide | Catalytic (TBAC) | Acetonitrile | 0 - 5 | - | - | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of phase transfer catalysis and a typical experimental workflow.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis (O-Alkylation of a Phenol) - Representative Protocol
This protocol is a representative example for the O-alkylation of a phenol (B47542) using a phase transfer catalyst like TBAC.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (2.0 - 5.0 eq)
-
This compound (TBAC) (1-10 mol%)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in the chosen organic solvent.
-
Base Addition: Add a solution of NaOH or KOH in water to the flask.
-
Catalyst Addition: Add the catalytic amount of TBAC to the biphasic mixture.
-
Reagent Addition: Add the alkyl halide to the reaction mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the desired ether.
Protocol 2: N-Alkylation of an Indole (B1671886) - Representative Protocol
This protocol provides a general procedure for the N-alkylation of indoles using a phase transfer catalyst.[1]
Materials:
-
Indole derivative (1.0 eq)
-
Alkyl halide (1.1 - 1.2 eq)
-
Potassium hydroxide (KOH) (5.0 eq)
-
This compound (TBAC) or Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the indole derivative, potassium hydroxide, and TBAC.
-
Solvent Addition: Add toluene and water in a 1:1 volume ratio.
-
Reaction Initiation: Stir the mixture vigorously to ensure good mixing of the two phases and then add the alkyl halide.
-
Reaction: Continue to stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated indole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrabutylammonium Chloride (TBAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of tetrabutylammonium (B224687) chloride (TBAC) for sensitive reactions.
Troubleshooting Guides
Issue 1: The Recrystallization Attempt Resulted in an Oil Instead of Crystals.
Question: I am trying to recrystallize Tetrabutylammonium Chloride, but it is "oiling out" and forming a liquid layer instead of solid crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and comes out of the solution as a liquid before it can crystallize.[1][2][3] This is often because the melting point of the impure compound is lower than the temperature of the solution.[1][2] Impurities can significantly lower the melting point.[1][2] Here are several methods to resolve this issue:
-
Increase Solvent Volume: The most common solution is to reheat the mixture to dissolve the oil and add more of the primary ("good") solvent.[1] This keeps the compound dissolved at a lower temperature, allowing for crystallization to occur upon cooling.
-
Modify the Solvent System: If you are using a single solvent, consider switching to a two-solvent system. If already using a two-solvent system, adjust the ratio by adding more of the "good" solvent.
-
Reduce the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for the crystal lattice to form correctly. Avoid placing the hot flask directly into an ice bath.[4]
-
Charcoal Treatment: High levels of impurities can cause oiling out. Consider treating the hot solution with activated charcoal to adsorb these impurities before filtration and crystallization.[1][5]
Issue 2: No Crystals are Forming After the Solution has Cooled.
Question: My TBAC solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer:
The absence of crystal formation, even at low temperatures, indicates that the solution is not supersaturated, or the nucleation process has not initiated. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[1] The microscopic scratches on the glass can provide a nucleation site for crystal growth.[6]
-
Seeding: If you have a small crystal of pure TBAC, add it to the solution.[1] This "seed crystal" will act as a template for other molecules to crystallize upon.[4]
-
Evaporation: Dip a glass rod into the solution and let the solvent evaporate, then re-introduce the rod with the small crystals into the solution.[1]
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of TBAC and try to recrystallize again.[7]
-
Cool to a Lower Temperature: If you have only cooled to 0°C with an ice bath, consider using a colder bath, such as a dry ice/acetone (B3395972) slurry, but be mindful that rapid cooling can trap impurities.
Issue 3: The Purified this compound Crystals are Discolored.
Question: After recrystallization, my TBAC crystals have a yellow or brownish tint. How can I obtain colorless crystals?
Answer:
Discoloration in the final product indicates the presence of colored impurities that were not removed during the initial recrystallization.
-
Use Activated Charcoal: The most effective way to remove colored impurities is to use activated charcoal.[5][8]
-
Dissolve the impure TBAC in the minimum amount of hot solvent.
-
Allow the solution to cool slightly from the boiling point to prevent violent frothing.
-
Add a small amount of activated charcoal (about 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[6][9]
-
Allow the clear filtrate to cool and crystallize.
-
-
Repeat Recrystallization: A second recrystallization may be necessary to remove residual impurities.
Issue 4: The Recovery Yield of Purified TBAC is Very Low.
Question: I successfully recrystallized my TBAC, but the final yield is very low. What could have gone wrong?
Answer:
A low recovery yield is a common issue in recrystallization.[7] Several factors could be the cause:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss of material.[6]
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the TBAC even at low temperatures.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[7]
To improve your yield, ensure you are using the minimum amount of hot solvent required for dissolution, keep your apparatus hot during filtration, and always wash the final crystals with a minimal amount of ice-cold solvent.[7]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify this compound for sensitive reactions?
A1: Commercial TBAC can contain residual starting materials (like tributylamine), solvents, and other byproducts from its synthesis.[5] These impurities can interfere with sensitive reactions by acting as nucleophiles, bases, or catalyst poisons, leading to side reactions, lower yields, and inconsistent results. High-purity TBAC is essential for applications like phase-transfer catalysis and ion-pair chromatography to ensure reproducibility and high efficiency.[5][10]
Q2: What are the most common and effective methods for purifying TBAC?
A2: Recrystallization is the most common and effective laboratory method for purifying TBAC.[5] Effective solvent systems include ethanol/water mixtures (often in a 3:1 ratio) and dissolving in a good solvent like acetone or ethyl acetate (B1210297) followed by precipitation with a poor solvent like diethyl ether or hexanes.[5][11]
Q3: this compound is described as hygroscopic. What does this mean and how should I handle it?
A3: Hygroscopic means that TBAC readily absorbs moisture from the atmosphere.[12][13] This is a critical consideration as water can be an interfering reagent in many sensitive reactions. Purified TBAC should be dried thoroughly under a high vacuum, potentially with gentle heating (e.g., 50°C).[5][14] It must then be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption.[15]
Q4: How can I effectively dry my purified this compound?
A4: Due to its hygroscopic nature, drying TBAC requires care. After filtration, the crystals should be dried under a high vacuum for several hours. Gentle heating (e.g., 50-60°C) can facilitate the removal of residual water and solvents. For extremely sensitive applications, azeotropic distillation with a solvent like toluene (B28343) can be used to remove water from a solution of the ammonium (B1175870) salt before the final crystallization step.[16]
Q5: What is a good starting point for a recrystallization solvent system for TBAC?
A5: A good starting point is a two-solvent system. Dissolve the crude TBAC in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., acetone, ethanol, or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., diethyl ether or hexanes) to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Data Presentation
Table 1: Comparison of Common Recrystallization Methods for TBAC Purification
| Purification Method | Typical Purity Achieved | Expected Recovery Yield | Advantages | Disadvantages |
| Recrystallization from Ethanol/Water | > 98% | 70-85% | Good for removing a range of polar and non-polar impurities. Solvents are relatively non-toxic. | Can be difficult to remove all water due to the hygroscopic nature of TBAC. |
| Recrystallization from Acetone/Diethyl Ether | > 99% | 75-90% | Excellent for obtaining very high purity crystals. Solvents are highly volatile and easy to remove. | Diethyl ether is extremely flammable. The method is sensitive to moisture. |
| Recrystallization from Ethyl Acetate/Hexane | > 98% | 70-85% | Effective for removing non-polar impurities. | May be less effective for highly polar impurities. |
| Purification with Activated Charcoal | Purity enhancement depends on the nature of impurities | > 95% (of the recrystallization step) | Highly effective for removing colored and large organic impurities.[5] | Does not remove small ionic or inorganic impurities. Requires an additional hot filtration step. |
Note: Purity and yield are dependent on the initial purity of the crude TBAC and the precise execution of the experimental protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetone/Diethyl Ether
This protocol is suitable for obtaining high-purity, anhydrous TBAC.
-
Dissolution: In a clean, dry Erlenmeyer flask, add the crude TBAC. Place the flask on a hot plate in a fume hood and add a minimal amount of hot acetone to dissolve the solid completely.
-
Precipitation: While the acetone solution is still hot, slowly add diethyl ether dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot acetone to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum for several hours to remove all traces of solvent. For very sensitive applications, gentle heating (50°C) under vacuum is recommended.
-
Storage: Store the dry, purified TBAC in a tightly sealed container inside a desiccator.
Mandatory Visualizations
Diagram 1: Experimental Workflow for TBAC Purification
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | High-Purity PTC [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Page loading... [guidechem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing Reaction Yields with Tetrabutylammonium Chloride (TBAC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Tetrabutylammonium (B224687) chloride (TBAC) as a phase-transfer catalyst to improve reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium chloride (TBAC) and how does it function as a catalyst?
A1: this compound (TBAC) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst (PTC).[1][2] In many organic reactions, the reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. This phase separation limits the reaction rate as the reactants cannot interact efficiently. TBAC, with its lipophilic tetrabutylammonium cation and hydrophilic chloride anion, acts as a shuttle, transporting a reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1][2] This dramatically increases the reaction rate and, consequently, the product yield.[1]
Q2: In which types of reactions is TBAC commonly used to improve yield?
A2: TBAC is a versatile catalyst used in a wide range of organic reactions, including:
-
Nucleophilic Substitution Reactions: Such as the synthesis of ethers (Williamson ether synthesis), nitriles, esters, and alkyl azides.[3]
-
Generation of Carbenes: For instance, the formation of dichlorocarbene (B158193) from chloroform (B151607) for use in cyclopropanation reactions.
-
Alkylation Reactions: Including the O-alkylation of phenols and C-alkylation of active methylene (B1212753) compounds.[4]
-
Esterification Reactions: Facilitating the reaction between a carboxylate salt and an alkyl halide.
Q3: What are the main advantages of using TBAC over other catalysts or reaction conditions?
A3: The primary advantages of using TBAC as a phase-transfer catalyst include:
-
Increased Reaction Rates and Yields: By facilitating the interaction of reactants across phase boundaries.[1]
-
Milder Reaction Conditions: Often allowing reactions to be conducted at lower temperatures and atmospheric pressure, which can improve the stability of sensitive functional groups.
-
Reduced Need for Anhydrous or Expensive Solvents: Reactions can often be carried out in biphasic systems, including water, which aligns with the principles of green chemistry.
-
Simplicity of Operation and Work-up: In many cases, the catalyst can be removed by simple aqueous extraction.
Q4: How does the purity of TBAC affect the reaction outcome?
A4: The purity of TBAC is crucial for optimal catalytic activity and reproducible results. Impurities can negatively impact the reaction in several ways:
-
Reduced Catalytic Activity: Impurities may interfere with the catalyst's ability to transfer the reactant anion.
-
Side Reactions: Certain impurities can catalyze unwanted side reactions, leading to a lower yield of the desired product and complicating purification.
-
Inconsistent Results: Batches of TBAC with varying purity levels can lead to a lack of reproducibility in your experiments.
Q5: Is TBAC recoverable and reusable?
A5: In many applications, TBAC can be recovered and reused. Since it is typically soluble in the aqueous phase after the reaction, it can be separated from the organic product layer. However, the efficiency of recovery and the number of times it can be reused without a significant loss of activity will depend on the specific reaction conditions and the stability of the catalyst under those conditions.
Troubleshooting Guides
This section addresses common issues encountered during experiments using TBAC as a catalyst.
Problem 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Phase Transfer | - Increase Stirring Speed: Vigorous agitation is essential to maximize the interfacial area between the two phases, promoting efficient transfer of the reactant by the catalyst. - Optimize Solvent System: The choice of organic solvent can significantly impact the solubility of the ion-pair formed between the TBAC cation and the reactant anion. Experiment with different solvents to find the optimal one for your specific reaction. |
| Insufficient Catalyst Concentration | - Increase Catalyst Loading: The optimal catalyst concentration can vary depending on the reaction. A typical starting point is 1-5 mol%. If the reaction is slow or incomplete, incrementally increase the catalyst loading. However, be aware that excessive catalyst concentration can sometimes lead to emulsion formation. |
| Catalyst Poisoning or Deactivation | - Ensure Reagent Purity: Impurities in reactants or solvents can poison the catalyst. Use high-purity reagents and solvents. - Check for Incompatible Reagents: Some reagents may react with and deactivate the TBAC. Review the compatibility of all components in your reaction mixture. |
| Low Reaction Temperature | - Increase Reaction Temperature: For many reactions, increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions or catalyst degradation. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Hofmann Elimination of the Catalyst | - Avoid High Temperatures and Strong Bases: Quaternary ammonium salts like TBAC can undergo Hofmann elimination at elevated temperatures in the presence of strong bases, leading to catalyst degradation and the formation of byproducts. Use the mildest possible base and the lowest effective temperature. |
| Hydrolysis of Reactants or Products | - Minimize Water in the Organic Phase: While PTC is designed for biphasic systems, excess water in the organic phase can lead to hydrolysis of sensitive functional groups. Using a saturated aqueous solution of the inorganic reactant can help minimize water transfer. |
| Competing C- vs. O-Alkylation (in phenol (B47542) alkylation) | - Optimize Reaction Conditions: The selectivity between C- and O-alkylation of phenols can be influenced by the solvent, temperature, and base. Generally, polar aprotic solvents favor O-alkylation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | - Reduce Catalyst Concentration: High concentrations of TBAC can act as a surfactant, leading to the formation of stable emulsions. Use the minimum effective amount of catalyst. - Moderate Stirring Speed: While vigorous stirring is necessary, excessive agitation can promote emulsion formation. Find a balance that ensures good mixing without creating a stable emulsion. - Break the Emulsion: If an emulsion forms, adding a saturated brine solution or a small amount of a different organic solvent can sometimes help to break it. |
| Catalyst Residue in the Product | - Perform Aqueous Washes: TBAC is generally soluble in water. Washing the organic phase with water or brine after the reaction is usually effective in removing the catalyst. Repeat the washing step if necessary. |
Data Presentation
The following tables provide a summary of quantitative data on the effect of TBAC and other phase-transfer catalysts on reaction yields in specific applications.
Table 1: Comparison of Phase-Transfer Catalysts in the Dichlorocyclopropanation of α-Methyl Styrene (B11656)
| Catalyst | Reaction Rate Constant (k_obs x 10^4 s⁻¹) |
| TBAC (this compound) | 1.85 |
| TBAB (Tetrabutylammonium bromide) | 1.62 |
| BTEAC (Benzyltriethylammonium chloride) | 2.15 |
| BTEAB (Benzyltriethylammonium bromide) | 1.98 |
| Data adapted from kinetic studies on dichlorocyclopropanation reactions.[5] |
Table 2: Effect of Catalyst Concentration on the Dichlorocyclopropanation of Styrene
| Catalyst (BTEAC) Concentration (mmol) | Observed Rate Constant (k_app) |
| 0.08 x 10⁻³ | Linearly dependent increase |
| 5.2 x 10⁻³ | Linearly dependent increase |
| Note: While this data is for BTEAC, a similar trend of increasing reaction rate with catalyst concentration is expected for TBAC up to a certain point.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments where TBAC is utilized as a catalyst.
Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole (B128215)
This protocol describes the synthesis of 4-ethylanisole from 4-ethylphenol (B45693) and methyl iodide using tetrabutylammonium bromide (TBAB), a close analog of TBAC, as the phase-transfer catalyst. A similar procedure can be followed using TBAC.
Materials:
-
4-Ethylphenol
-
25% Sodium hydroxide (B78521) (aq)
-
Tetrabutylammonium bromide (TBAB) or this compound (TBAC)
-
Methyl iodide
-
Diethyl ether
-
5% Sodium hydroxide (aq)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine 150 mg of 4-ethylphenol and the appropriate volume of 25% aqueous sodium hydroxide.
-
Gently heat the mixture until the 4-ethylphenol dissolves.
-
Add 45 mg of TBAB (or an equimolar amount of TBAC) to the vial.
-
Attach a reflux condenser and add methyl iodide through the top of the condenser.
-
Reflux the reaction mixture gently for one hour. Ensure the reflux is controlled to prevent the loss of the volatile methyl iodide.
-
After one hour, allow the reaction to cool to room temperature, and then briefly cool it in an ice bath.
-
Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.
-
Add a small amount of distilled water to increase the volume of the aqueous layer for easier separation.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a fresh portion of diethyl ether.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with 5% aqueous sodium hydroxide and then with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
The product, 4-ethylanisole, can be further purified by column chromatography if necessary.[6]
Protocol 2: Dichlorocyclopropanation of Styrene
This protocol outlines a general procedure for the dichlorocyclopropanation of styrene using a phase-transfer catalyst like TBAC.
Materials:
-
Styrene
-
Chloroform
-
50% Sodium hydroxide (aq)
-
This compound (TBAC)
-
Hexadecane (as an internal standard for GC analysis, optional)
-
Dichloromethane (B109758) (for work-up)
-
Water
Procedure:
-
Set up a round-bottom flask with a mechanical stirrer and a reflux condenser.
-
To the flask, add the aqueous sodium hydroxide solution, chloroform, and the desired amount of TBAC.
-
Stir the mixture for approximately 10 minutes at the desired reaction temperature (e.g., 40°C) to allow for equilibration.
-
If using an internal standard for kinetic analysis, add it at this stage.
-
Add the styrene to the reaction mixture. The time of addition is considered time zero.
-
Increase the stirring speed to ensure efficient mixing of the phases (e.g., 500 rpm).
-
Monitor the reaction progress by taking samples from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete (as determined by GC or TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, and wash it with water to remove the catalyst and any remaining base.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and evaporate the solvent to yield the crude 1,1-dichloro-2-phenylcyclopropane.
-
The product can be purified by distillation under reduced pressure or column chromatography.[7]
Mandatory Visualizations
Caption: General experimental workflow for a TBAC-catalyzed reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. CN115160132A - Production process of benzyl benzoate - Google Patents [patents.google.com]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in TBAC Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions catalyzed by tetrabutylammonium (B224687) chloride (TBAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TBAC in a chemical reaction?
Tetrabutylammonium chloride (TBAC) primarily functions as a phase-transfer catalyst (PTC). In many organic reactions, the reactants are in separate, immiscible phases (e.g., an aqueous phase and an organic phase). TBAC facilitates the transfer of a reactant, typically an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.[1][2] Its tetrabutylammonium cation is lipophilic, allowing it to be soluble in the organic phase, while it can pair with an anion from the aqueous phase.[1]
Q2: My TBAC-catalyzed reaction has a very low conversion rate. What are the most common initial checks I should perform?
When encountering low conversion rates, a systematic approach is crucial. Begin with the following initial checks:
-
Catalyst Quality: Verify the purity and integrity of the TBAC. Being hygroscopic, it can absorb water, which can inhibit the reaction.
-
Reagent and Solvent Purity: Ensure all reactants and solvents are pure and anhydrous, as impurities can interfere with the reaction or deactivate the catalyst.
-
Reaction Conditions: Double-check the reaction temperature, stirring rate, and reaction time to ensure they align with the established protocol. Inadequate stirring is a common issue in biphasic reactions.
Q3: Can the TBAC catalyst itself decompose under reaction conditions?
Yes, TBAC can decompose, particularly at elevated temperatures (typically above 100-120°C) and in the presence of a strong base. The primary decomposition pathway is through Hofmann elimination, where the tetrabutylammonium cation breaks down into tributylamine (B1682462) and 1-butene.[3][4][5] This decomposition deactivates the catalyst and can introduce impurities into your reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Conversion Observed
If your reaction shows minimal or no conversion, a systematic evaluation of the reaction parameters is necessary. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Steps:
-
Verify Catalyst Quality:
-
Purity: If the purity of your TBAC is questionable, consider purifying it.
-
Water Content: TBAC is hygroscopic. Ensure it has been stored in a desiccator. If necessary, dry the catalyst under vacuum before use. The presence of excess water can hydrate (B1144303) the nucleophile, reducing its reactivity.
-
-
Assess Reagent and Solvent Purity:
-
Ensure starting materials are of high purity. Impurities can act as catalyst poisons.
-
Use anhydrous solvents, as water can hydrolyze reactants or interfere with the catalyst.
-
-
Review Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Excessively high temperatures can lead to catalyst decomposition.
-
Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the phase transfer to occur. A visible vortex and good mixing of the two phases are desirable.
-
Reaction Time: Confirm that the reaction has been allowed to proceed for a sufficient amount of time.
-
Issue 2: Reaction Stalls or is Sluggish
If the reaction starts but then slows down or fails to reach completion, consider the following factors that can be optimized.
Data Presentation: Illustrative Impact of Reaction Parameters on Conversion
The following tables provide an illustrative overview of how varying reaction parameters can influence conversion rates in phase-transfer catalyzed reactions. Note that this data is based on general principles and may not be representative of all TBAC-catalyzed systems.
Table 1: Effect of Catalyst Loading
| Catalyst Loading (mol%) | Illustrative Conversion Rate (%) |
| 1 | 45 |
| 2.5 | 75 |
| 5 | 92 |
| 10 | 93 |
As catalyst loading increases, the reaction rate generally increases up to a certain point, after which it may plateau.
Table 2: Effect of Temperature
| Temperature (°C) | Illustrative Conversion Rate (%) |
| 60 | 55 |
| 80 | 85 |
| 100 | 95 |
| 120 | 80 (potential decomposition) |
Reaction rates typically increase with temperature. However, excessively high temperatures can lead to catalyst decomposition and a decrease in yield.
Table 3: Effect of Solvent Polarity
| Solvent | Dielectric Constant | Illustrative Relative Rate |
| Toluene (B28343) | 2.4 | 1 |
| Chlorobenzene | 5.6 | 3.5 |
| Acetonitrile | 37.5 | 10 |
The choice of solvent can significantly impact the reaction rate by influencing the solubility of the catalyst-anion pair and the solvation of the transition state.
Issue 3: Formation of Side Products
The appearance of unexpected byproducts can indicate catalyst decomposition or competing reaction pathways.
Caption: Hofmann elimination of TBAC.
-
Hofmann Elimination: As mentioned, at high temperatures and in the presence of a strong base, TBAC can undergo Hofmann elimination to produce tributylamine and 1-butene.[3][4][5] If you detect these byproducts (e.g., by GC-MS), consider lowering the reaction temperature or using a milder base.
-
Catalyst Poisoning: Certain anions, particularly soft and lipophilic ones like iodide, can bind very strongly to the quaternary ammonium (B1175870) cation, effectively "poisoning" the catalyst and preventing it from transporting the desired reactant anion.[6]
Experimental Protocols
Protocol 1: Purification of TBAC by Recrystallization
This protocol can be used to purify commercial TBAC, particularly to remove water and other soluble impurities.
Materials:
-
Crude TBAC
-
Water
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolve the crude TBAC in a minimal amount of hot water (e.g., 70-75°C) to create a saturated solution.
-
Allow the solution to cool slightly, then add chloroform in a mass ratio of approximately 14:1 (chloroform to water).
-
Heat the mixture to 75°C with stirring until the TBAC is completely dissolved.
-
Slowly cool the solution to room temperature with continuous stirring. A large amount of crystals should precipitate.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold chloroform.
-
Dry the purified crystals in a vacuum oven at 75-80°C to a constant weight.
Protocol 2: General Procedure for a TBAC-Catalyzed Nucleophilic Substitution (Illustrative Example)
This protocol outlines a general procedure for the etherification of a phenol (B47542) with an alkyl halide, a common application of TBAC.
Materials:
-
Phenol derivative
-
Alkyl halide
-
TBAC (5 mol%)
-
Aqueous sodium hydroxide (B78521) (50% w/v)
-
Toluene
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the phenol derivative (1 equivalent), toluene (5-10 volumes), and the alkyl halide (1.1 equivalents).
-
Add the TBAC (0.05 equivalents) to the mixture.
-
With vigorous stirring (e.g., 500-700 rpm), add the aqueous sodium hydroxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Determining TBAC Purity and Activity
The purity of TBAC can be assessed by standard analytical techniques.
-
Purity Determination:
-
Titration: The chloride content can be determined by titration with silver nitrate (B79036) (Mohr's method).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, which is an indicator of purity.
-
-
Activity Assessment: The most practical way to assess the activity of a batch of TBAC is to run a small-scale, well-characterized standard reaction and compare the conversion rate and reaction time to a previously established benchmark with a known active catalyst.
References
- 1. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Stability of Tetrabutylammonium chloride in aqueous and organic solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of tetrabutylammonium (B224687) chloride (TBAC) in common aqueous and organic solutions. It is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of TBAC solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Activity or Inconsistent Reaction Yields | Degradation of TBAC, particularly in basic solutions or at elevated temperatures, can reduce its effectiveness as a phase-transfer catalyst. | - Verify Solution pH: Ensure the pH of your aqueous solution is neutral or acidic if possible. Under basic conditions, TBAC can undergo Hofmann elimination. - Control Temperature: Avoid unnecessarily high temperatures. If elevated temperatures are required, minimize the time the TBAC solution is heated. - Prepare Fresh Solutions: For sensitive reactions, prepare TBAC solutions fresh before use. - Inert Atmosphere: When using TBAC in solution for extended periods, especially at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Precipitate in Solution | - Incompatibility: TBAC may be incompatible with other salts in your reaction mixture, leading to precipitation. - Degradation Products: In some cases, degradation products may be insoluble in the chosen solvent. | - Check Compatibility: Review the solubility of all components in your reaction mixture. - Analyze Precipitate: If possible, analyze the precipitate to determine its identity. This can help identify unexpected side reactions or degradation pathways. |
| pH Shift in the Reaction Mixture | The degradation of TBAC via Hofmann elimination in the presence of a strong base can consume the base, leading to a decrease in pH. | - Monitor pH: Regularly monitor the pH of your reaction. - Use a pH Buffer: If the reaction conditions allow, use a suitable buffer to maintain a constant pH. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | - Degradation During Analysis: TBAC may degrade under the analytical conditions (e.g., high temperature in a GC inlet). - Hygroscopic Nature: Solid TBAC is hygroscopic and can absorb water, leading to inaccurate concentrations if not handled properly.[1] | - Use Appropriate Analytical Techniques: HPLC with UV or ELSD detection is generally suitable for analyzing TBAC. Avoid high-temperature GC unless derivatization is performed. - Proper Handling of Solid TBAC: Store solid TBAC in a desiccator or under an inert atmosphere. Dry it before weighing if necessary. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for TBAC in solution?
The most significant degradation pathway for tetrabutylammonium salts like TBAC is Hofmann elimination . This reaction is favored under basic conditions (high pH) and at elevated temperatures.[1][2][3][4] The reaction involves the removal of a proton from a β-carbon of one of the butyl groups by a base, leading to the formation of tributylamine (B1682462) and 1-butene.
2. How stable is TBAC in aqueous solutions at different pH values?
-
Acidic to Neutral pH (pH < 7): TBAC is generally stable in acidic to neutral aqueous solutions. Quaternary ammonium (B1175870) cations are permanently charged and do not react with acids under typical conditions.[5]
-
Basic pH (pH > 7): The stability of TBAC decreases in basic solutions due to the potential for Hofmann elimination. The rate of this degradation reaction increases with increasing pH and temperature.
3. What is the thermal stability of TBAC in common organic solvents?
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO): TBAC exhibits good stability in these solvents at room temperature. However, at elevated temperatures, degradation can occur. For instance, thermal degradation of quaternary ammonium salts has been observed in DMSO at 80°C.
-
Protic Solvents (e.g., Alcohols): TBAC is generally stable in alcohols at moderate temperatures.
-
It is crucial to use dry solvents, as the presence of water can influence stability, especially at higher temperatures.
4. How should I prepare and store TBAC solutions?
-
Preparation: Use high-purity TBAC and solvents. Since TBAC is hygroscopic, handle the solid in a dry environment (e.g., glovebox or under a stream of dry nitrogen) for applications requiring anhydrous conditions.
-
Storage: Store solutions in tightly sealed containers in a cool, dark, and dry place. For long-term storage, refrigeration and storage under an inert atmosphere are recommended. It is often best to prepare solutions fresh, especially for use in sensitive applications.
5. Are there any known incompatibilities for TBAC?
Yes, TBAC is incompatible with strong oxidizing agents.[1]
6. How can I monitor the degradation of TBAC in my solution?
Degradation can be monitored by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate TBAC from its potential degradation products (e.g., tributylamine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the tetrabutylammonium cation and the appearance of signals from degradation products.
-
Titration: The concentration of the quaternary ammonium salt can be determined by titration, which can indicate degradation over time.
Data Summary
The following tables summarize the qualitative stability of TBAC under various conditions.
Table 1: Stability of TBAC in Aqueous Solutions
| pH Range | Temperature | Relative Stability | Primary Degradation Pathway |
| Acidic (1-6) | Room Temperature | High | - |
| Acidic (1-6) | Elevated Temperature | Moderate to High | Minimal degradation |
| Neutral (7) | Room Temperature | High | - |
| Neutral (7) | Elevated Temperature | Moderate | Hofmann elimination (slow) |
| Basic (8-14) | Room Temperature | Moderate to Low | Hofmann elimination |
| Basic (8-14) | Elevated Temperature | Low | Hofmann elimination (accelerated) |
Table 2: Stability of TBAC in Common Organic Solvents
| Solvent | Temperature | Relative Stability | Potential Issues |
| Acetonitrile | Room Temperature | High | Hygroscopic, ensure dry solvent if required. |
| Acetonitrile | Elevated Temperature | Moderate | Potential for slow degradation. |
| Dimethylformamide (DMF) | Room Temperature | High | - |
| Dimethylformamide (DMF) | Elevated Temperature | Moderate | Potential for slow degradation. |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | High | - |
| Dimethyl Sulfoxide (DMSO) | Elevated Temperature | Moderate to Low | Increased potential for degradation at higher temperatures. |
| Dichloromethane (DCM) | Room Temperature | High | - |
| Dichloromethane (DCM) | Elevated Temperature | Moderate | Volatility of solvent can be an issue. |
| Alcohols (e.g., Methanol, Ethanol) | Room Temperature | High | - |
| Alcohols (e.g., Methanol, Ethanol) | Elevated Temperature | Moderate | Potential for slow degradation. |
Experimental Protocols
Protocol for Forced Degradation Study of TBAC in an Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TBAC under various stress conditions.
Objective: To identify potential degradation products and determine the stability of TBAC under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.
Materials:
-
Tetrabutylammonium chloride (TBAC)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
-
Thermostatically controlled oven or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of TBAC and dissolve it in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the TBAC stock solution with 0.1 M HCl and 1 M HCl in separate containers. Store one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the TBAC stock solution with 0.1 M NaOH and 1 M NaOH in separate containers. Store one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: Mix the TBAC stock solution with an equal volume of high-purity water. Store one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix equal volumes of the TBAC stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Place a sample of the TBAC stock solution in the oven/water bath at an elevated temperature (e.g., 60°C).
-
-
Time Points:
-
Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis, if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact TBAC from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of TBAC remaining at each time point for each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation rate under each condition.
-
Visualizations
References
- 1. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Tetrabutylammonium Chloride from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetrabutylammonium (B224687) chloride (TBAC) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove Tetrabutylammonium Chloride (TBAC) from a reaction mixture?
A1: this compound (TBAC) can be challenging to remove due to its properties as a quaternary ammonium (B1175870) salt. It is often highly soluble in a range of organic solvents as well as water, which can make standard aqueous extractions inefficient, especially if the desired product has some water solubility.[1][2] Furthermore, its polarity can cause it to co-elute with polar products during silica (B1680970) gel chromatography.[3]
Q2: What are the most common methods for removing TBAC from a reaction mixture?
A2: The primary methods for removing TBAC include:
-
Ion-Exchange Chromatography: Utilizes a cation-exchange resin to capture the tetrabutylammonium (TBA) cation.
-
Aqueous Extraction: Effective for non-polar to moderately polar products where the TBAC preferentially partitions into the aqueous phase.
-
Silica Gel Chromatography: Can be optimized with specific eluent systems to separate TBAC from the desired compound.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to retain either the TBAC or the product, allowing for their separation.
-
Precipitation/Recrystallization: In some cases, TBAC can be selectively precipitated, or the desired product can be recrystallized, leaving the TBAC in the mother liquor.
Q3: How can I monitor the removal of TBAC during purification?
A3: Since the tetrabutylammonium cation lacks a UV chromophore, it is not visible under a standard 254 nm UV lamp used for TLC analysis.[4][5] However, you can use a general visualizing stain, such as iodine vapor or a permanganate (B83412) dip, which can make the TBAC spot visible on a TLC plate.[4][6] For quantitative analysis, techniques like NMR spectroscopy can be used to check for the disappearance of the characteristic peaks of the tetrabutylammonium cation.
Troubleshooting Guides
Issue 1: this compound co-elutes with my polar product during silica gel chromatography.
| Cause | Solution |
| The polarity of the eluent is not optimal for separating the highly polar TBAC from your polar product. | 1. Use a more polar eluent system: For very polar products, consider using a solvent system like 5-10% methanol (B129727) in dichloromethane (B109758) (DCM).[7] For some compounds, even 100% ethyl acetate (B1210297) can effectively retain the TBAC on the column while eluting the product.[3] 2. Add a basic modifier: If your product is a basic compound, the interaction with the acidic silica gel can cause streaking and poor separation. Adding 1-3% triethylamine (B128534) (TEA) to your eluent can neutralize the acidic sites on the silica and improve separation.[8] 3. Switch to a different stationary phase: Consider using a reverse-phase (C18) silica gel, where the polar TBAC will elute more quickly than a non-polar product. Alternatively, alumina (B75360) (basic or neutral) can be a good alternative to silica gel for the separation of basic compounds. |
| The TBAC is not being visualized on the TLC plate, leading to unintentional co-collection with the product fractions. | Use a non-destructive visualization method first (if your product is UV-active), followed by a destructive stain like iodine vapor or potassium permanganate to visualize the TBAC spot.[4][5][6] This will help in identifying and isolating the fractions containing your pure product. |
Issue 2: An aqueous extraction is not effectively removing the TBAC.
| Cause | Solution |
| Your product has significant solubility in water, leading to its loss in the aqueous phase along with the TBAC. | 1. Use the ion-exchange resin method: This is a highly effective, non-extractive method for removing the tetrabutylammonium cation and is suitable for polar, water-soluble products.[9] 2. Perform multiple extractions with brine: Using a saturated sodium chloride solution (brine) for washing can decrease the solubility of organic compounds in the aqueous layer, potentially improving the recovery of your product in the organic phase. |
| The TBAC is not partitioning efficiently into the aqueous phase from your organic solvent. | 1. Change the organic solvent: If possible, switch to a less polar organic solvent for the extraction to encourage the polar TBAC to move into the aqueous layer. 2. Perform multiple aqueous washes: Repeated extractions with fresh portions of water or brine will increase the overall removal of TBAC. |
Data Presentation: Comparison of TBAC Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Ion-Exchange Chromatography | Cation exchange of TBA⁺ for H⁺ on a sulfonic acid resin.[9] | Highly efficient for complete removal of the TBA cation; suitable for polar and water-soluble products; avoids aqueous workup.[9][10] | Requires the use of resin and additional filtration steps. | Removal of TBAC from polar, acid-stable products. |
| Aqueous Extraction | Partitioning of the water-soluble TBAC into an aqueous phase. | Simple and quick procedure. | Can be inefficient if the product is also water-soluble; may require multiple extractions. | Non-polar to moderately polar products that are not water-soluble. |
| Silica Gel Chromatography | Differential adsorption of the product and TBAC on a polar stationary phase. | Can be integrated into the standard purification workflow. | TBAC can co-elute with polar products; may require careful optimization of the eluent system.[3] | Products with significantly different polarity from TBAC. |
| Solid-Phase Extraction (SPE) | Selective retention of either the product or TBAC on a solid sorbent. | Can be rapid and efficient; amenable to automation. | Requires method development to select the appropriate sorbent and elution conditions. | Situations where standard chromatography is problematic. |
Experimental Protocols
Method 1: Removal of this compound using Cation-Exchange Resin
This protocol is adapted from a procedure for the removal of tetrabutylammonium fluoride (B91410) (TBAF) and is highly effective for sequestering the tetrabutylammonium cation.[9][11]
Materials:
-
Reaction mixture containing TBAC
-
Dowex® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃) (optional, but recommended if the counter-ion is fluoride)
-
Methanol
-
Reaction solvent (e.g., THF, DCM)
-
Celite® or other filter aid
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Quenching (if applicable): After the reaction is complete, and if the reaction involved fluoride (like TBAF), add calcium carbonate (approximately 5 equivalents relative to the TBA salt) to the reaction mixture. For TBAC, this step is not strictly necessary but can be included to neutralize any acidic byproducts.
-
Resin Addition: Add Dowex® 50WX8 resin to the reaction mixture. A significant excess is recommended, typically 5-10 grams of resin per millimole of TBAC.
-
Stirring: Add methanol to the mixture to facilitate stirring and ensure good contact between the reaction components and the resin. Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filtration: Set up a filtration apparatus with a pad of Celite® over the filter paper. Filter the reaction mixture through the Celite® pad.
-
Washing: Wash the filter cake (the resin and Celite®) thoroughly with the reaction solvent and then with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which should now be substantially free of TBAC.
-
Further Purification: The crude product can then be further purified by standard methods such as silica gel chromatography or recrystallization.
Method 2: Aqueous Extraction for Non-Polar Products
Materials:
-
Reaction mixture in an organic solvent
-
Separatory funnel
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing procedure with fresh deionized water two more times.
-
Brine Wash: Perform a final wash with an equal volume of brine. This helps to remove any dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Mandatory Visualizations
Caption: Workflow for TBAC removal using ion-exchange resin.
References
- 1. Dowex 50W X8 Ion Exchange Resin hydrogen form, 16-50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TLC stains [reachdevices.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Tetrabutylammonium Chloride (TBAC) in Phase Transfer Catalysis
Welcome to the technical support center for optimizing Tetrabutylammonium (B224687) chloride (TBAC) concentration in phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during PTC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Tetrabutylammonium chloride (TBAC) in a phase transfer catalysis (PTC) reaction?
A1: this compound (TBAC) acts as a phase transfer catalyst. Its primary role is to transport a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[1] The lipophilic (fat-loving) tetrabutylammonium cation pairs with the anion, making the resulting ion pair soluble in the organic solvent.[2][3] This overcomes the immiscibility of the reactants, leading to significantly accelerated reaction rates and improved yields.[4][5]
Q2: What is a typical starting concentration for TBAC in a PTC reaction?
A2: A general starting point for TBAC concentration is in the range of 1-5 mol% relative to the limiting reactant.[6] However, the optimal concentration is highly dependent on the specific reaction, substrates, and conditions.
Q3: Can I use other tetrabutylammonium salts, like TBAB (bromide) or TBAI (iodide), interchangeably with TBAC?
A3: While other tetrabutylammonium salts can also function as phase transfer catalysts, they are not always directly interchangeable. The nature of the anion (Cl-, Br-, I-) can influence the catalyst's activity and the reaction's outcome.[7] In some cases, bromide or iodide salts may lead to different reaction rates or even unwanted side reactions.[8] It is advisable to screen different catalysts if the desired reactivity is not achieved with TBAC.
Q4: How does the structure of TBAC make it an effective phase transfer catalyst?
A4: The effectiveness of TBAC stems from its amphiphilic nature. The tetrabutylammonium cation is large and has four butyl groups, which makes it organophilic (soluble in organic solvents). This allows it to be extracted into the organic phase. At the same time, its positive charge enables it to form an ion pair with an anion from the aqueous or solid phase. This "packaged" anion is then shuttled into the organic phase to react.
Q5: Is it possible for the TBAC catalyst to be "poisoned" or inhibited?
A5: Yes, catalyst poisoning can occur. Certain anions, particularly highly polarizable or lipophilic ones, can form very strong ion pairs with the tetrabutylammonium cation. This can hinder the catalyst's ability to transport the desired reactant anion, effectively "poisoning" the catalytic cycle.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing TBAC concentration in phase transfer catalysis.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient TBAC Concentration | - Increase the TBAC concentration incrementally (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).- Monitor the reaction progress at each concentration to observe any improvement in the reaction rate or yield. |
| Poor Phase Mixing | - Increase the stirring speed to ensure a large interfacial area between the two phases. Vigorous agitation is crucial for efficient phase transfer.[9] |
| Water Content Issues | - In liquid-liquid PTC, excess water can hydrate (B1144303) the anion in the organic phase, reducing its reactivity. Try using a more concentrated aqueous solution.[9]- In solid-liquid PTC, a small amount of water might be necessary to dissolve the inorganic salt. If the reaction is sluggish, consider adding a trace amount of water. |
| Catalyst Not Suitable for the Reaction | - The lipophilicity of the catalyst might not be optimal for your specific system. Consider screening other quaternary ammonium (B1175870) salts with different alkyl chain lengths. |
Issue 2: Formation of a Stable Emulsion
| Possible Cause | Troubleshooting Steps |
| High TBAC Concentration | - An excessive concentration of TBAC can act as a surfactant, leading to the formation of a stable emulsion.[6] Reduce the catalyst loading to the minimum effective concentration.- Consider adding the TBAC after the other reactants have been mixed.[6] |
| Intense Agitation | - While good mixing is necessary, excessively high stirring speeds can shear the droplets and stabilize the emulsion.[6] Reduce the agitation to a moderate level that still ensures good phase contact. |
| Unfavorable Solvent Choice | - Some organic solvents are more prone to forming emulsions. If possible, try switching to a more non-polar solvent like toluene (B28343) or hexane.[6] |
| Phase Volume Ratio | - An imbalanced ratio of aqueous to organic phase can contribute to emulsion stability. Experiment with different phase volume ratios. |
Issue 3: Reaction Rate Decreases Over Time or Stalls
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | - TBAC can degrade under strongly basic conditions or at elevated temperatures. This reduces the amount of active catalyst. - If possible, use a milder base or perform the reaction at a lower temperature. |
| Product Inhibition | - The product of the reaction may be forming a strong ion pair with the catalyst, preventing it from participating in further catalytic cycles. - Analyze the reaction mixture to identify any potential inhibitory species. |
Data Presentation
The following tables provide illustrative data on the effect of TBAC concentration on reaction yield and time for a hypothetical Williamson ether synthesis. This data is intended to demonstrate general trends observed in phase transfer catalysis.
Table 1: Effect of TBAC Concentration on Product Yield
| Entry | TBAC Concentration (mol%) | Reaction Time (hours) | Product Yield (%) |
| 1 | 0.5 | 8 | 45 |
| 2 | 1.0 | 8 | 75 |
| 3 | 2.5 | 8 | 92 |
| 4 | 5.0 | 8 | 95 |
| 5 | 7.5 | 8 | 95 |
| 6 | 10.0 | 8 | 94 |
Table 2: Effect of TBAC Concentration on Reaction Time
| Entry | TBAC Concentration (mol%) | Target Yield (%) | Reaction Time (hours) |
| 1 | 1.0 | 90 | 12 |
| 2 | 2.5 | 90 | 7 |
| 3 | 5.0 | 90 | 4 |
| 4 | 7.5 | 90 | 4 |
Experimental Protocols
Protocol for Optimizing TBAC Concentration in a Liquid-Liquid PTC Reaction (Williamson Ether Synthesis)
This protocol describes a general procedure for optimizing the concentration of TBAC for the synthesis of benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl chloride.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (TBAC)
-
Toluene
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC, or HPLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of NaOH (e.g., 20% w/v).
-
Initial Reaction (Control): To the stirred solution of phenol in toluene, add the aqueous NaOH solution. Heat the mixture to the desired reaction temperature (e.g., 60 °C) and add benzyl chloride (1.1 eq). Monitor the reaction for a set period (e.g., 1 hour) without any TBAC. This will serve as your baseline.
-
Catalyst Screening:
-
Set up a series of parallel reactions under the same conditions as the control.
-
To each reaction, add a different concentration of TBAC (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mol% relative to phenol).
-
Ensure vigorous stirring for all reactions.
-
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from the organic layer of each reaction. Analyze the samples by TLC, GC, or HPLC to determine the conversion of the starting material and the formation of the product.
-
Work-up (for each reaction):
-
After the desired reaction time, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Analysis and Optimization:
-
Purify the crude product if necessary (e.g., by column chromatography).
-
Calculate the yield for each reaction.
-
Compare the yields and reaction rates for the different TBAC concentrations to determine the optimal catalyst loading for your specific conditions.
-
Visualizations
Caption: Mechanism of this compound (TBAC) in Phase Transfer Catalysis.
Caption: Experimental workflow for optimizing TBAC concentration.
Caption: Troubleshooting workflow for low yield in a TBAC-catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. francis-press.com [francis-press.com]
- 5. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparative Study on Kinetics of Ethylene and Propylene Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Technical Support Center: Tetrabutylammonium Chloride (TBAC) in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the use of Tetrabutylammonium (B224687) chloride (TBAC) in chemical synthesis. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving TBAC, offering potential causes and actionable solutions.
Problem 1: Formation of an Unexpected Alkene and a Tertiary Amine Byproduct
Question: During my reaction using TBAC as a phase transfer catalyst under basic conditions, I've observed the formation of 1-butene (B85601) and tributylamine (B1682462), which is contaminating my product. What is causing this and how can I prevent it?
Answer:
The formation of 1-butene and tributylamine indicates that your Tetrabutylammonium chloride (TBAC) catalyst is undergoing a side reaction known as Hofmann Elimination . This is a common degradation pathway for quaternary ammonium (B1175870) salts in the presence of a base and heat.[1]
Underlying Cause: The hydroxide (B78521) ion (or another strong base) acts as a base, abstracting a beta-hydrogen from one of the butyl groups of the tetrabutylammonium cation. This leads to a concerted E2 elimination reaction, breaking down the catalyst into tributylamine and 1-butene. The steric bulk of the tetrabutylammonium leaving group favors the formation of the least substituted alkene (Hofmann's rule).[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The rate of Hofmann elimination is highly dependent on temperature. If your desired reaction can proceed at a lower temperature, this is the most effective way to minimize this side reaction.
-
Use a Weaker Base: Strong bases like sodium hydroxide or potassium hydroxide are more likely to promote Hofmann elimination.[3][4][5] If your reaction tolerates it, consider using a milder base such as potassium carbonate or sodium bicarbonate.[6][7]
-
Minimize Reaction Time: Prolonged exposure to basic conditions at elevated temperatures will increase the extent of catalyst degradation. Optimize your reaction to proceed to completion in the shortest time possible.
-
Consider an Alternative Catalyst: If Hofmann elimination remains a significant issue, you might consider using a different phase-transfer catalyst that is more stable under your reaction conditions. Phosphonium-based catalysts, for example, are not susceptible to Hofmann elimination and can be more stable at higher temperatures and in strongly basic media.[1]
Problem 2: Suspected Dealkylation of TBAC by a Nucleophile
Question: I am using TBAC in a reaction with a strong nucleophile, and I suspect a side reaction is occurring with the catalyst itself. Is it possible for the nucleophile to react with TBAC?
Answer:
Yes, it is possible for strong nucleophiles to cause the dealkylation of the tetrabutylammonium cation. This is a less common side reaction compared to Hofmann elimination but can occur under specific conditions.
Underlying Cause: A potent nucleophile can attack one of the butyl groups of the tetrabutylammonium cation in an SN2 reaction. This results in the formation of tributylamine and a new compound where the butyl group is attached to the nucleophile.
Troubleshooting Steps:
-
Evaluate Nucleophile Strength: This side reaction is more likely with highly reactive nucleophiles. If possible, consider using a less reactive nucleophile or modifying the reaction conditions to temper its reactivity.
-
Protect the Nucleophile: In some cases, it may be possible to use a protecting group strategy for your nucleophile to prevent it from reacting with the catalyst.
-
Change the Catalyst Cation: If dealkylation is a persistent problem, switching to a phase-transfer catalyst with more sterically hindered alkyl groups on the cation may reduce the likelihood of an SN2 attack.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of TBAC?
Under typical phase-transfer catalysis conditions involving heat and a strong base, the primary degradation products of TBAC are tributylamine and 1-butene due to Hofmann elimination.
Q2: How can I detect and quantify the side products of TBAC degradation?
The primary degradation products can be identified and quantified using standard analytical techniques:
-
Tributylamine: Can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
-
1-Butene: As a gas at room temperature, it can be detected by headspace GC-MS analysis of the reaction mixture.
-
TBAC Decomposition: The degradation of TBAC can also be monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic signals of the tetrabutylammonium cation and the appearance of new signals corresponding to the degradation products.[11][12][13][14][15]
Q3: How do I remove tributylamine from my reaction mixture after the reaction is complete?
Tributylamine is a basic compound and can often be removed during the aqueous work-up by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the tributylamine, forming a water-soluble ammonium salt that will partition into the aqueous phase.
Q4: Is there a significant difference in the rate of Hofmann elimination when using sodium hydroxide vs. potassium hydroxide?
Both sodium hydroxide and potassium hydroxide are strong bases and can promote Hofmann elimination. While there may be subtle differences in their reactivity based on the cation and solvation, both are generally considered strong promoters of this side reaction.[3][4][5] The choice between them is less critical than the overall base strength and reaction temperature. Using a weaker base like potassium carbonate is a more effective strategy for minimizing the elimination.[6][7]
Data Presentation
Table 1: Qualitative Influence of Reaction Parameters on TBAC Side Reactions
| Parameter | Effect on Hofmann Elimination | Effect on Dealkylation | Recommendations for Minimization |
| Temperature | Significant increase with higher temperature | Moderate increase with higher temperature | Use the lowest effective temperature for your desired reaction. |
| Base Strength | Stronger bases significantly increase the rate | No direct effect, but can influence nucleophile reactivity | Use the mildest base that effectively promotes your desired reaction (e.g., K₂CO₃ instead of NaOH). |
| Reaction Time | Increased degradation with longer reaction times | Increased side product formation with longer reaction times | Optimize for the shortest possible reaction time. |
| Nucleophile Strength | No direct effect | Stronger nucleophiles increase the likelihood of dealkylation | If possible, use a less reactive nucleophile or protect the nucleophilic center. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hofmann Elimination in a TBAC-Catalyzed Reaction
This protocol provides a general framework. Specific conditions should be optimized for each individual reaction.
-
Reactant and Solvent Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate and the appropriate organic solvent.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the inorganic reactant and a mild base (e.g., potassium carbonate) in water.
-
Catalyst Addition: Add this compound (TBAC) to the reaction flask (typically 1-10 mol%).
-
Reaction Initiation: With vigorous stirring, add the aqueous phase to the organic phase.
-
Temperature Control: Heat the reaction mixture to the lowest effective temperature required for the desired transformation. Monitor the reaction progress closely by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water, followed by a wash with dilute acid (e.g., 1M HCl) to remove any tributylamine formed. Finally, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR, GC-MS, or LC-MS to check for the presence of tributylamine or other side products.
Mandatory Visualizations
Caption: Hofmann elimination pathway of this compound.
Caption: Troubleshooting workflow for TBAC-related side reactions.
Caption: Factors influencing TBAC side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. petronaftco.com [petronaftco.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Tributylamine - analysis - Analytice [analytice.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Emulsions in Biphasic Reactions with Tetrabutylammonium Chloride
Welcome to the technical support center for managing emulsions in biphasic reactions where Tetrabutylammonium (B224687) chloride (TBAC) is used as a phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage emulsion-related issues that can arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of Tetrabutylammonium chloride (TBAC) in my biphasic reaction, and why does it cause emulsions?
A1: this compound (TBAC) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst (PTC).[1][2] Its primary role is to facilitate the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase, where the reaction occurs.[1] This dramatically increases reaction rates.
TBAC has an amphiphilic nature, meaning it has both hydrophilic (the chloride ion) and lipophilic (the tetrabutylammonium cation) properties.[1] This structure allows it to reduce the interfacial tension between the aqueous and organic layers, which can lead to the formation of stable emulsions. An emulsion is a dispersion of one liquid as small droplets within another immiscible liquid.[3]
Q2: I have a persistent emulsion in my reaction workup. What is the first and simplest step I should take?
A2: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[4] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling of the funnel or lightly tapping the glass can also help to accelerate the separation.[4]
Q3: The emulsion hasn't broken after waiting. What is the next common technique to try?
A3: The next step is to try "salting out." This involves adding a saturated solution of sodium chloride (brine) to the separatory funnel.[5][6] The addition of salt increases the ionic strength of the aqueous layer, which can decrease the solubility of organic components in the aqueous phase and disrupt the stability of the emulsion, promoting phase separation.[4][5]
Q4: Can the organic solvent I use affect the likelihood of emulsion formation?
A4: Absolutely. Some organic solvents are more prone to forming stable emulsions than others. Chlorinated solvents like dichloromethane (B109758) (DCM) are particularly known for forming persistent emulsions, especially when extracting from basic aqueous solutions.[5][7] If you consistently encounter emulsion problems, consider switching to an alternative solvent such as ethyl acetate (B1210297) or toluene, which may be less likely to form stable emulsions.[5]
Q5: I suspect fine solid particles might be stabilizing the emulsion. How can I address this?
A5: If you suspect the presence of fine solid particles, filtering the entire mixture through a pad of Celite® can be a very effective method to break the emulsion.[6][7] Celite® is a diatomaceous earth that acts as a filter aid, trapping fine particulates that can stabilize emulsions.[7]
Q6: Can temperature changes help in breaking an emulsion?
A6: Yes, modifying the temperature can be effective. Gentle heating can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, which can promote coalescence. However, be cautious with heating as it could potentially degrade your product. Cooling the mixture can also sometimes help by inducing the crystallization of certain components, which can disrupt the emulsion structure.
Q7: When should I consider centrifugation?
A7: Centrifugation is a highly effective, and often definitive, method for breaking stubborn emulsions.[6] The centrifugal force accelerates the separation of the immiscible phases. This method is particularly useful when other techniques have failed.
Troubleshooting Guides
Logical Workflow for Breaking Emulsions
Caption: A step-by-step guide to resolving emulsions in experimental workups.
Mechanism of Emulsion Formation and Breaking
Caption: How TBAC promotes emulsion formation and how breaking methods work.
Data Presentation
Disclaimer: The following tables provide illustrative quantitative data based on general principles of phase transfer catalysis and emulsion science. The actual values for your specific system may vary depending on the reactants, solvent, temperature, and equipment used.
Table 1: Effect of TBAC Concentration on Emulsion Stability
| TBAC Concentration (mol%) | Typical Observation | Relative Emulsion Stability |
| < 1 | Minimal to no emulsion | Low |
| 1 - 5 | Readily forms an emulsion, may break on standing | Moderate |
| 5 - 10 | Forms a stable emulsion, requires intervention | High |
| > 10 | Forms a highly stable, persistent emulsion | Very High |
Table 2: Influence of Solvent on Emulsion Formation with TBAC
| Solvent | Dielectric Constant (approx.) | Tendency to Form Emulsions |
| Toluene | 2.4 | Moderate |
| Dichloromethane (DCM) | 9.1 | High |
| Ethyl Acetate | 6.0 | Low to Moderate |
| Hexane | 1.9 | Low |
Table 3: Effect of Temperature and Mixing Speed on Emulsion Management
| Parameter | Action | Expected Outcome on Emulsion |
| Temperature | Gentle Heating (40-50 °C) | Decreased viscosity, may promote coalescence |
| Cooling (0-5 °C) | May induce crystallization, disrupting the emulsion | |
| Mixing Speed | Low Speed (e.g., <300 RPM) | Less initial emulsion formation |
| High Speed (e.g., >1000 RPM) | Smaller droplets, more stable emulsion |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated NaCl (Brine)
-
Preparation: Prepare a saturated sodium chloride (NaCl) solution by dissolving NaCl in distilled water until no more salt dissolves.
-
Addition: Add the brine solution to the separatory funnel containing the emulsion. A volume equivalent to 10-20% of the aqueous layer is a good starting point.
-
Mixing: Gently invert the separatory funnel a few times. Do not shake vigorously , as this can reform the emulsion.
-
Observation: Allow the funnel to stand for 10-20 minutes and observe for phase separation.
-
Separation: Once the layers have separated, carefully drain the lower aqueous layer.
Protocol 2: Filtration through Celite® to Break an Emulsion
This method is particularly useful when fine solid particles are suspected of stabilizing the emulsion.[6][7]
-
Apparatus Setup: Set up a Büchner or Hirsch funnel with a filter flask connected to a gentle vacuum source.
-
Filter Paper: Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.
-
Celite® Pad Preparation: Prepare a slurry of Celite® in your organic solvent. Pour the slurry onto the filter paper to create a packed pad, typically 1-2 cm thick.[6]
-
Vacuum Application: Gently apply vacuum to settle the pad and remove excess solvent.
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Filtration: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.
-
Rinsing: Rinse the original flask with a small amount of the organic solvent and pass it through the filter to ensure complete transfer of your product.
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Collection: The filtrate in the flask should now consist of two distinct layers.
Protocol 3: Centrifugation for Persistent Emulsions
-
Transfer: Carefully transfer the emulsion from the separatory funnel into appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Place the tubes in the centrifuge. A good starting point is to centrifuge at 3000-5000 rpm for 10-20 minutes. Higher speeds may be necessary for more persistent emulsions.
-
Separation: After centrifugation, the layers should be distinct and can be separated by careful pipetting or by using a separatory funnel if the volume is large enough.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Micrometer-scale mixing with Pickering emulsions: biphasic reactions without stirring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing reaction rate in a Pickering emulsion system with natural magnetotactic bacteria as nanoscale magnetic stirring bars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
Inconsistent results in chromatography using Tetrabutylammonium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results when using Tetrabutylammonium (B224687) chloride (TBACl) in chromatography.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary role of Tetrabutylammonium chloride (TBACl) in chromatography?
A1: this compound is a quaternary ammonium (B1175870) salt primarily used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] It is added to the mobile phase to form neutral ion pairs with anionic analytes (e.g., organic acids, nucleotides, peptides).[1] This increases the hydrophobicity of the analytes, leading to improved retention and separation on non-polar stationary phases.[1]
Q2: What are the most common issues observed when using TBACl in chromatography?
A2: The most frequently encountered issues include inconsistent retention times, poor peak shape (tailing or fronting), long column equilibration times, and baseline instability.[4][5][6] These problems often stem from the complex interactions between the ion-pairing reagent, the stationary phase, and the analytes.
Q3: Is it advisable to use a column for other applications after it has been used with TBACl?
A3: No, it is strongly recommended to dedicate a column specifically for ion-pairing applications.[4][7] TBACl is known to be "sticky" and can be extremely difficult to wash completely from the stationary phase, even with extensive flushing.[7] Residual ion-pairing reagent can alter the selectivity and reproducibility of subsequent non-ion-pair separations.[4]
Troubleshooting Inconsistent Retention Times
Q4: My retention times are drifting or shifting from run to run. What are the potential causes when using a TBACl mobile phase?
A4: Inconsistent retention times are a common challenge in ion-pair chromatography. The primary causes can be categorized as follows:
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Insufficient Column Equilibration: Ion-pairing reagents like TBACl require a significant amount of time to equilibrate with the stationary phase. Inadequate equilibration can lead to drifting retention times as the concentration of the ion-pairing reagent on the column surface changes with each injection.[4][5] Equilibration can take 20-50 column volumes or even longer.[4]
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Mobile Phase Instability: The composition of the mobile phase is critical. Small variations in the concentration of TBACl, the organic modifier, or the buffer pH can lead to significant shifts in retention.[5][8] Highly aqueous mobile phases can be prone to microbial growth over time, altering their composition.[9]
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Temperature Fluctuations: Column temperature has a notable effect on retention in ion-pair chromatography. A lack of proper temperature control can cause retention times to drift. A general rule of thumb is a 1-2% change in retention time for every 1°C change in temperature.[5]
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Pump and System Issues: Leaks, faulty check valves, or pump seal failures can cause flow rate instability, directly impacting retention times.[8][10]
Q5: How can I ensure proper column equilibration with a TBACl mobile phase?
A5: To achieve consistent results, it is crucial to establish a rigorous equilibration protocol.
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Initial Equilibration: When introducing a new mobile phase containing TBACl, flush the column with at least 20-50 column volumes of the mobile phase.[4]
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Re-equilibration Between Runs: For gradient methods, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions between injections. This "reset" of the ion-pairing reagent layer on the stationary phase is critical for reproducibility.[11]
-
Monitoring Equilibration: Monitor the baseline and the retention times of a standard injection. A stable baseline and consistent retention times over several consecutive runs indicate that the column is equilibrated.
Troubleshooting Poor Peak Shape
Q6: I am observing significant peak tailing for my analytes. What could be the cause when using TBACl?
A6: Peak tailing in ion-pair chromatography with TBACl can arise from several factors:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with basic analytes, leading to tailing.[5] While TBACl can mask some of these sites, the interaction may not be completely eliminated.
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Insufficient TBACl Concentration: If the concentration of TBACl is too low, it may not be sufficient to form ion pairs with all analyte molecules or effectively cover the active sites on the stationary phase, resulting in mixed-mode retention and peak tailing.
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Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analytes and residual silanols. An inappropriate pH can exacerbate secondary interactions.[12]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[12]
Q7: My peaks are fronting. What is the likely cause?
A7: Peak fronting is less common than tailing but can occur under certain conditions:
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Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte band to move too quickly at the head of the column, resulting in a fronting peak.[13][14]
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Analyte Overload with Non-Linear Isotherms: In some cases of severe sample overload, the resulting isotherm can be non-linear in a way that produces fronting peaks.[15]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inconsistent Retention Times
This guide provides a systematic approach to troubleshooting retention time variability when using TBACl.
dot
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocol: Verifying System Flow Rate
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Objective: To manually verify the accuracy of the HPLC pump flow rate.
-
Materials:
-
10 mL volumetric flask
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Stopwatch
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HPLC system
-
Mobile phase
-
-
Procedure:
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Replace the column with a piece of tubing to minimize backpressure.
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Set the pump flow rate to the method-specified value (e.g., 1.0 mL/min).
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Pump the mobile phase through the system until the flow is stable.
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Place the outlet of the tubing into the 10 mL volumetric flask and simultaneously start the stopwatch.
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Stop the stopwatch precisely when the mobile phase reaches the 10 mL mark.
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Record the elapsed time in minutes.
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Calculate the actual flow rate: Flow Rate (mL/min) = 10 mL / Time (min).
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Compare the calculated flow rate to the set flow rate. A deviation of more than ±2% may indicate a pump issue.
-
Guide 2: Addressing Poor Peak Shape
This guide outlines steps to diagnose and improve peak asymmetry when using TBACl.
dot
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation
Table 1: Effect of TBACl Concentration on Analyte Retention and Peak Asymmetry
| TBACl Concentration (mM) | Analyte A Retention Time (min) | Analyte A USP Tailing Factor | Analyte B Retention Time (min) | Analyte B USP Tailing Factor |
| 1 | 3.2 | 2.1 | 4.5 | 2.3 |
| 5 | 5.8 | 1.4 | 7.2 | 1.5 |
| 10 | 7.1 | 1.1 | 8.9 | 1.2 |
| 20 | 7.5 | 1.1 | 9.3 | 1.1 |
Data is illustrative and will vary based on analyte, column, and specific method conditions.
Table 2: Impact of Temperature on Retention Time
| Column Temperature (°C) | Analyte A Retention Time (min) | % Change from 30°C |
| 25 | 7.9 | +6.8% |
| 30 | 7.4 | 0.0% |
| 35 | 6.9 | -6.8% |
| 40 | 6.5 | -12.2% |
Data is illustrative. The magnitude of the effect is analyte and method-dependent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Regeneration of tetrabutylammonium ion-pairing reagent distribution in a gradient elution of reversed phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Too Much Ion Pairing Reagents | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Stability - Chromatography Forum [chromforum.org]
- 10. LC Troubleshooting—Retention Time Shift [restek.com]
- 11. How to Avoid Common Problems with HILIC Methods [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Peak distortion effects in analytical ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on Tetrabutylammonium chloride performance as an ion-pair reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tetrabutylammonium (B224687) chloride (TBAC) as an ion-pair reagent. The content focuses on the critical role of pH in method development and performance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using Tetrabutylammonium chloride.
Question: Why am I seeing poor retention of my acidic analyte even with TBAC in the mobile phase?
Answer: Poor retention of acidic analytes when using TBAC is often related to an inappropriate mobile phase pH. For effective ion-pairing, the analyte must be in its ionized form.
-
pH Check: Ensure the mobile phase pH is at least 1.5 to 2 pH units above the pKa of your acidic analyte. This promotes the deprotonation of the acid, resulting in a negatively charged species that can pair with the positively charged tetrabutylammonium ion.[1][2]
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TBAC Concentration: Verify that the concentration of TBAC is sufficient, typically in the range of 5-50 mM.
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Column Equilibration: Ensure the column has been thoroughly equilibrated with the TBAC-containing mobile phase. Inadequate equilibration can lead to inconsistent retention times.
Question: My chromatogram shows significant peak tailing for my analyte. How can I improve the peak shape?
Answer: Peak tailing in ion-pair chromatography can be caused by several factors, many of which are pH-related.
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pH Optimization: The mobile phase pH might be too close to the analyte's pKa, causing a mixed population of ionized and non-ionized species, which can lead to peak tailing.[3] Adjust the pH to be at least 1.5-2 units away from the pKa to ensure a single ionic form predominates.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with analytes, causing tailing. The tetrabutylammonium ions should help shield these silanols, but adjusting the pH can also mitigate these interactions. Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups.[4]
-
Buffer Concentration: An inadequate buffer concentration may lead to pH shifts on the column, contributing to poor peak shape. Ensure your buffer concentration is sufficient to maintain a stable pH.
Question: I am observing a drift in retention times over a sequence of injections. What could be the cause?
Answer: Retention time drift is a common issue in ion-pair chromatography and is often linked to column equilibration and mobile phase stability.
-
Extended Equilibration: Ion-pair reagents require a significant amount of time to equilibrate with the stationary phase. If the column is not fully equilibrated, you will observe drifting retention times. It is recommended to flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time due to the absorption of atmospheric CO2 (for basic mobile phases) or other factors. This pH shift will directly impact the ionization of the analyte and the ion-pairing process, leading to retention time drift.[4]
-
Temperature Fluctuations: Temperature can affect the equilibrium of the ion-pair reagent with the stationary phase. Ensure a stable column temperature is maintained using a column oven.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the effect of pH on TBAC performance.
What is the role of pH when using this compound as an ion-pair reagent?
The pH of the mobile phase is a critical parameter that directly influences the ionization state of the analyte. For TBAC (a cationic ion-pair reagent) to effectively pair with an acidic analyte, the analyte must be in its anionic (deprotonated) form. This is achieved by adjusting the mobile phase pH to a value significantly above the analyte's pKa. The pH also affects the surface charge of the stationary phase, which can influence secondary interactions and peak shape.
How does a change in pH affect the retention time of an acidic analyte with TBAC?
For an acidic analyte, as the pH of the mobile phase increases, the degree of ionization of the analyte increases. This leads to a stronger interaction with the positively charged tetrabutylammonium ion, forming a more hydrophobic ion pair. This increased hydrophobicity results in a stronger interaction with the non-polar stationary phase, thus increasing the retention time. Conversely, lowering the pH will decrease the ionization of the acidic analyte, leading to weaker ion-pairing and reduced retention.
What is the optimal pH range for using TBAC?
There is no single optimal pH for all applications. The ideal pH is dependent on the pKa of the analyte being separated. A general guideline is to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure it is fully ionized. For acidic analytes, this means the pH should be higher than the pKa. It is also important to consider the pH stability of the HPLC column, which is typically between pH 2 and 8 for silica-based columns.[4]
Can I use TBAC for the separation of basic analytes?
This compound is a cationic ion-pair reagent and is therefore not suitable for direct ion-pairing with basic analytes, which are typically in a cationic form at acidic pH. For the separation of basic compounds, an anionic ion-pair reagent, such as an alkyl sulfonate, would be used.
Quantitative Data
The following table summarizes the expected qualitative effect of increasing mobile phase pH on key chromatographic parameters when analyzing an acidic analyte using TBAC as the ion-pair reagent.
| Mobile Phase pH | Analyte Ionization | Retention Factor (k') | Peak Asymmetry (As) | Resolution (Rs) |
| Below pKa | Low (mostly neutral) | Low | May be poor due to mixed-mode interactions | Low |
| At pKa | 50% Ionized | Intermediate | Often poor (peak broadening or splitting) | Variable |
| Above pKa | High (mostly ionized) | High | Generally improves (sharper peaks) | Generally improves |
Note: The exact quantitative values will depend on the specific analyte, column chemistry, and other chromatographic conditions.
Experimental Protocols
Protocol for Optimizing Mobile Phase pH in Ion-Pair Chromatography with TBAC
This protocol outlines a systematic approach to optimize the pH of the mobile phase for the separation of an acidic analyte using this compound.
1. Analyte and Column Information:
- Determine the pKa of your acidic analyte(s).
- Confirm the recommended operating pH range for your HPLC column.
2. Preparation of Mobile Phases:
- Prepare a stock solution of your buffer (e.g., 100 mM phosphate (B84403) or acetate (B1210297) buffer).
- Prepare a stock solution of this compound (e.g., 100 mM in water).
- Prepare your organic modifier (e.g., HPLC-grade acetonitrile (B52724) or methanol).
- Prepare a series of aqueous mobile phase components at different pH values. For an acidic analyte with a pKa of 4.5, you might prepare buffers at pH 5.5, 6.0, 6.5, and 7.0.
- To each aqueous buffer, add the required volume of the TBAC stock solution to achieve the desired final concentration (e.g., 20 mM).
3. Chromatographic System Setup:
- Install the appropriate reversed-phase column (e.g., C18).
- Set the column temperature (e.g., 30 °C).
- Set the flow rate (e.g., 1.0 mL/min).
- Set the detector wavelength appropriate for your analyte.
4. pH Screening:
- Begin with the lowest pH mobile phase in your series.
- Equilibrate the column thoroughly with at least 30 column volumes of the mobile phase.
- Inject your sample and record the chromatogram.
- Sequentially move to the next higher pH mobile phase, ensuring to re-equilibrate the column with each change.
- For each pH, evaluate the retention time, peak shape (asymmetry), and resolution between critical pairs.
5. Data Analysis and Optimization:
- Plot the retention factor (k'), peak asymmetry (As), and resolution (Rs) as a function of pH.
- Identify the pH that provides the optimal balance of retention, peak shape, and resolution for your separation goals.
- Further fine-tuning of the TBAC concentration and organic modifier percentage can be performed at the optimal pH.
Visualizations
Caption: Workflow for pH optimization in ion-pair chromatography.
Caption: Effect of pH on ion-pair formation with TBAC.
References
Technical Support Center: Tetrabutylammonium Chloride (TBAC) in Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium (B224687) chloride (TBAC) in their experiments. This guide addresses common issues related to the degradation of TBAC under various reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction using TBAC as a phase-transfer catalyst is sluggish or incomplete. Could TBAC be degrading?
A1: Yes, degradation of Tetrabutylammonium chloride (TBAC) can be a significant factor in reduced catalytic activity. TBAC can degrade under certain conditions, primarily through thermal decomposition or chemical incompatibility.
Troubleshooting Steps:
-
Assess Thermal Stability: TBAC has a reported decomposition temperature of >170°C[1]. If your reaction temperature exceeds this, thermal degradation is likely. Consider lowering the reaction temperature if the protocol allows.
-
Check for Incompatible Reagents: Strong oxidizing agents are incompatible with TBAC and can lead to its degradation[2]. Review all reagents in your reaction mixture.
-
pH Considerations: While generally stable, extreme pH conditions can affect TBAC. In the presence of strong acids, the quaternary ammonium (B1175870) group can be protonated, potentially altering its solubility and reactivity. Under strongly basic conditions, especially at elevated temperatures, Hofmann elimination can occur, leading to the formation of tributylamine (B1682462) and butene.
-
Solvent Choice: The stability of TBAC can be influenced by the solvent. While it is soluble in a variety of polar organic solvents, the choice of solvent can impact the reaction rate and potentially the stability of the catalyst[2][3]. In some cases, using a nonpolar, water-immiscible solvent can improve reaction performance and simplify workup, preventing the catalyst from remaining with the product[3].
Q2: I observe the formation of unexpected byproducts, specifically tributylamine and butene. What is the likely cause?
A2: The presence of tributylamine and butene strongly suggests that the Hofmann elimination is occurring. This is a common degradation pathway for quaternary ammonium salts under basic conditions, particularly at elevated temperatures.[4][5][6][7][8] The hydroxide (B78521) ion acts as a base, abstracting a proton from the beta-carbon of one of the butyl groups, leading to the elimination of tributylamine and the formation of 1-butene.
Troubleshooting Steps:
-
Reduce Basicity: If possible, use a milder base or a lower concentration of the base.
-
Lower the Temperature: The Hofmann elimination is temperature-dependent. Reducing the reaction temperature can significantly slow down this degradation pathway.
-
Alternative Catalyst: If the reaction conditions cannot be altered, consider using a different phase-transfer catalyst that may be more stable under your specific conditions. Tetrabutylammonium bromide (TBAB) is sometimes preferred as it is less hygroscopic[9].
Q3: My final product is contaminated with TBAC, and it's difficult to remove. How can I avoid this?
A3: TBAC is a salt and can be highly soluble in polar solvents, which can make its removal from the final product challenging, especially if the product itself has some polarity.
Troubleshooting Steps:
-
Solvent Selection for Workup: Choose a solvent system for your workup where the product is soluble, but TBAC is not. For instance, after the reaction, you might be able to precipitate the product by adding a less polar solvent.
-
Aqueous Wash: Since TBAC is water-soluble, performing an aqueous wash of the organic phase containing your product can effectively remove the catalyst[3].
-
Chromatography: If other methods fail, column chromatography can be used to separate your product from the TBAC.
-
Reaction Solvent Choice: Using a water-immiscible solvent during the reaction can simplify the workup, as the TBAC and other salts can be more easily removed with a water wash[3].
Q4: How can I monitor for TBAC degradation in my reaction?
A4: Several analytical techniques can be employed to detect the degradation of TBAC.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of your starting materials and the appearance of your product. You may also be able to visualize the formation of degradation products like tributylamine, although a specific staining method might be required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products such as butene and tributylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction progress and identify the characteristic signals of the tetrabutylammonium cation. The appearance of new signals corresponding to tributylamine or other byproducts would indicate degradation. However, be aware that differences in relaxation times between your product and the TBAC cation can sometimes lead to integration inaccuracies in 1H NMR[10].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for analyzing the non-volatile components of the reaction mixture and can be used to quantify the remaining TBAC and identify non-volatile degradation products.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and properties of this compound.
Table 1: Thermal Stability of this compound
| Parameter | Value | Analysis Technique | Reference |
| Decomposition Temperature (Td) | >170°C | Thermogravimetric Analysis (TGA) | [1] |
| Melting Point | 83-86°C | Not Specified | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [2][11] |
| Ethanol | Soluble | [11] |
| Chloroform | Soluble | [11] |
| Acetone | Soluble | [11] |
| Benzene | Slightly Soluble | [2][11] |
| Diethyl Ether | Slightly Soluble | [11] |
Key Degradation Pathways
Thermal Degradation
At temperatures exceeding 170°C, TBAC can undergo thermal decomposition.[1] The primary hazardous decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen chloride gas[3]
Chemical Degradation: Hofmann Elimination
Under basic conditions, particularly at elevated temperatures, TBAC can degrade via the Hofmann elimination reaction. This E2 reaction involves the abstraction of a beta-hydrogen by a base (e.g., hydroxide ion), leading to the formation of tributylamine and 1-butene.
Caption: Hofmann elimination degradation pathway of TBAC.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of TBAC.
Methodology:
-
Instrument: Use a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of dry TBAC into a tared TGA pan (platinum or alumina).
-
Analysis Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C.
-
Heating Rate: A typical heating rate is 10°C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This can be calculated using the software accompanying the TGA instrument, often by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Monitoring TBAC Degradation by 1H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the degradation of TBAC to tributylamine during a reaction.
Methodology:
-
Sample Preparation: At various time points during your reaction, carefully quench a small aliquot of the reaction mixture.
-
Workup: Perform a simple extraction to isolate the organic components. Ensure to remove any residual starting materials that might interfere with the analysis. Dry the organic layer and evaporate the solvent.
-
NMR Analysis:
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the tetrabutylammonium cation (typically multiplets between 0.9 and 3.3 ppm).
-
Look for the appearance of new signals corresponding to tributylamine (characteristic signals will be shifted compared to the quaternary ammonium salt).
-
By integrating the signals of a stable internal standard (if added) and the signals of TBAC and tributylamine, you can estimate the extent of degradation. Be cautious with quantitative analysis due to potential differences in relaxation times[10].
-
Caption: Workflow for monitoring TBAC degradation via NMR.
References
- 1. This compound | High-Purity PTC [benchchem.com]
- 2. This compound [chembk.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. collegedunia.com [collegedunia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Chloride (TBAC) and Tetrabutylammonium Bromide (TBAB) as Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
The choice of a phase transfer catalyst (PTC) is a critical decision in the development of robust and efficient chemical syntheses. Among the most common and versatile PTCs are quaternary ammonium (B1175870) salts, with Tetrabutylammonium (B224687) Chloride (TBAC) and Tetrabutylammonium Bromide (TBAB) being two prominent examples. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in selecting the optimal catalyst for their specific application.
The Role of Tetrabutylammonium Salts in Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] A phase transfer catalyst, such as a tetrabutylammonium salt, functions by transporting a reactant, usually an anion, from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. The lipophilic nature of the tetrabutylammonium cation allows it to traverse the phase boundary, while the associated anion participates in the chemical transformation.
The general mechanism of phase transfer catalysis is illustrated below:
Physicochemical Properties: A Comparative Overview
The efficacy of a phase transfer catalyst is significantly influenced by its physical and chemical properties. A summary of the key properties for TBAC and TBAB is presented below.
| Property | Tetrabutylammonium Chloride (TBAC) | Tetrabutylammonium Bromide (TBAB) |
| CAS Number | 1112-67-0 | 1643-19-2 |
| Molecular Formula | C₁₆H₃₆ClN | C₁₆H₃₆BrN |
| Molecular Weight | 277.92 g/mol | 322.37 g/mol |
| Appearance | White crystalline solid | White crystalline powder |
| Melting Point | 74 °C | 102-106 °C |
| Thermal Stability | Stable, combustible | Decomposes at 133 °C |
| Solubility | Easily soluble in water, ethanol, chloroform, and acetone; slightly soluble in benzene (B151609) and ether.[2][3][4] | Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene. |
The choice of the counter-ion, chloride versus bromide, can influence the catalyst's performance. The nucleophilicity and lipophilicity of the anion can affect the rate of anion exchange at the interface and the overall reaction kinetics.
Performance in Nucleophilic Substitution Reactions
Direct, side-by-side experimental comparisons of TBAC and TBAB under identical conditions are not extensively available in the published literature. However, by examining their performance in similar representative Sₙ2 reactions, such as the Williamson ether synthesis, valuable insights can be drawn.
Disclaimer: The following data is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under the same experimental conditions.
| Reaction Parameter | Synthesis of n-Butyl Phenyl Ether[5] | Synthesis of Phenylbutyl Ether[6] |
| Reactants | Sodium Phenoxide, n-Butyl Bromide | Sodium Phenoxide, n-Butyl Bromide |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Tetrabutylammonium bromide (TBAB) |
| Catalyst Loading | 0.003 mol | 0.001 mol |
| Solvent System | Toluene / Water | Toluene / Water |
| Temperature | 70°C | 70°C |
| Reaction Time | 4 hours | 4 hours |
| Product Yield | 65.8% | 78% |
In one study on the synthesis of phenylbutyl ether, TBAB at a concentration of 0.001 mol resulted in a 78% yield.[6] Another report on a similar Williamson ether synthesis to produce n-butyl phenyl ether using TBAB reported a yield of 65.8%.[5] While these are not direct comparisons with TBAC, they establish a baseline for the performance of TBAB in such reactions.
The choice between TBAC and TBAB may also depend on the specific nucleophile and substrate involved. The relative solubility of the catalyst-anion ion pair in the organic phase is a crucial factor.
Experimental Protocols: A Representative Example
To facilitate a standardized comparison of PTC performance, a detailed methodology for a representative Williamson ether synthesis is provided below. This protocol can be adapted to benchmark TBAC and TBAB directly in a laboratory setting.
Objective: To compare the catalytic efficiency of this compound (TBAC) and Tetrabutylammonium Bromide (TBAB) for the O-alkylation of 4-ethylphenol (B45693) with methyl iodide.
Materials:
-
4-ethylphenol
-
Sodium hydroxide
-
This compound (TBAC) or Tetrabutylammonium bromide (TBAB)
-
Methyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
Experimental Workflow:
Procedure:
-
Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and sodium hydroxide. Gently heat the mixture until it becomes a liquid.
-
Catalyst Addition: Add the designated phase transfer catalyst (TBAC or TBAB).
-
Substrate Addition: Attach a reflux condenser and add methyl iodide through the top of the condenser.
-
Reaction: Gently reflux the reaction mixture for one hour. The methyl iodide is volatile, so careful temperature control is necessary to prevent its escape.
-
Work-up: After cooling to room temperature, perform an extractive work-up using diethyl ether.
-
Drying and Isolation: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography and characterize the final product to determine the yield and purity.
Conclusion
Both this compound and Tetrabutylammonium Bromide are effective phase transfer catalysts for a variety of organic transformations, particularly nucleophilic substitution reactions. The choice between them is often subtle and may depend on the specific reaction conditions, the nature of the reactants, and economic considerations.
While direct comparative data is limited, the provided information on their physicochemical properties and performance in representative reactions offers a solid foundation for catalyst selection. For critical applications, it is recommended that researchers perform a direct experimental comparison of TBAC and TBAB under their specific reaction conditions to determine the optimal catalyst for maximizing yield and efficiency. The detailed experimental protocol provided serves as a template for such a head-to-head evaluation.
References
A Comparative Guide to Alternatives for Tetrabutylammonium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phase-Transfer Catalysts
Tetrabutylammonium (B224687) chloride (TBAC) is a widely utilized phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between reactants in immiscible phases. However, the pursuit of optimal reaction efficiency, milder conditions, and greener processes necessitates a thorough evaluation of alternative catalysts. This guide provides an objective comparison of the performance of various alternatives to TBAC, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.
Quaternary Ammonium (B1175870) Salts: A Head-to-Head Comparison
Quaternary ammonium salts ("quats") are the most common class of PTCs. Their efficacy is largely determined by the lipophilicity of the cation, which dictates its ability to transport anions from an aqueous or solid phase into an organic phase.[1][2] While structurally similar to TBAC, other commercially available quats can offer advantages in terms of cost, stability, and catalytic activity depending on the specific reaction.
Performance in Nucleophilic Substitution Reactions
The Williamson ether synthesis and the synthesis of 1,4-dihydropyridines serve as excellent benchmarks for comparing the performance of various quaternary ammonium salts.
Table 1: Williamson Ether Synthesis of n-Butyl Phenyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | 4 | 95 |
| Triethylmethylammonium Chloride (TEMAC) | Not Specified | 5 | 85 |
| Benzyltriethylammonium Chloride (BTEAC)* | Not Specified | Not Specified | 91 |
*Note: BTEAC is presented as a proxy for TEMAC due to structural similarity and data availability in a comparative context. Data is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under the same experimental conditions.[2]
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [3]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
From the data, it is evident that in the Williamson ether synthesis, TBAB shows a higher yield in a shorter reaction time compared to TEMAC. In the Hantzsch synthesis, TBAB again demonstrates superior performance over BTEAC and CTAB under the tested conditions.[2][3] The higher lipophilicity of the tetrabutylammonium cation in TBAB likely contributes to its enhanced efficiency in these reactions.[2]
Beyond Quaternary Ammonium Salts: Exploring Other Catalyst Classes
While quaternary ammonium salts are workhorses in phase-transfer catalysis, other classes of catalysts, such as phosphonium (B103445) salts and crown ethers, offer distinct advantages in specific applications.
Phosphonium Salts: The High-Temperature Specialists
Phosphonium salts are generally more thermally and chemically stable than their ammonium counterparts.[4] They are not susceptible to Hofmann elimination at elevated temperatures in the presence of a base, making them ideal for high-temperature reactions.[4]
Table 3: Comparative Performance in Esterification [4]
| Catalyst | Reaction | Yield (%) |
| Tetrabutylphosphonium Bromide (TPPB) | Alkylation of Sodium Benzoate with Butyl Bromide | 95 |
| Aliquat 336 (a quaternary ammonium salt) | Alkylation of Sodium Benzoate with Butyl Bromide | 88 |
| Tetrabutylammonium Bromide (TBAB) | Alkylation of Sodium Benzoate with Butyl Bromide | 85 |
In the alkylation of sodium benzoate, the phosphonium salt TPPB demonstrates a higher yield compared to the quaternary ammonium salts Aliquat 336 and TBAB, highlighting their potential for superior performance in certain reactions.[4]
Crown Ethers: Cation Coordinators
Crown ethers function through a different mechanism than onium salts. They complex with the cation (e.g., K+, Na+) of an inorganic salt, transporting the entire ion pair into the organic phase.[5][6]
Table 4: O-Alkylation of 2-Naphthol [5]
| Catalyst | Reaction Time (min) | Conversion (%) |
| Tetrabutylammonium Bromide (TBAB) | 15 | 99 |
| 18-Crown-6 | 60 | 90 |
| Triethylbenzylammonium Chloride | 30 | 99 |
| None | 120 | <5 |
In the O-alkylation of 2-naphthol, the quaternary ammonium salts TBAB and triethylbenzylammonium chloride significantly outperform 18-crown-6, achieving near-quantitative conversion in a much shorter time.[5] This suggests that for this particular reaction, the ion-pair scavenging mechanism of the quaternary ammonium salts is more efficient.
Greener Alternatives: Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as environmentally benign alternatives to traditional volatile organic solvents and, in some cases, can also function as phase-transfer catalysts.[7][8] ILs, being composed entirely of ions, can facilitate the transfer of anionic species, and their properties can be tuned by modifying the cation and anion.[7] DESs, which are mixtures of a quaternary ammonium salt and a hydrogen bond donor, are biodegradable, have low toxicity, and are easy to prepare.[9] While extensive comparative data against TBAC is still being gathered, their potential as greener alternatives is a significant area of ongoing research.
Experimental Protocols
Williamson Ether Synthesis (using Tetrabutylammonium Bromide)[2]
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (B28343) (25 mL)
-
Water (20 mL)
Procedure:
-
A reaction vessel is charged with sodium phenoxide, n-butyl bromide, and tetrabutylammonium bromide.
-
A biphasic solvent system consisting of toluene and water is added to the vessel.
-
The heterogeneous mixture is heated to 70°C and stirred vigorously to ensure adequate mixing between the aqueous and organic phases.
-
The reaction is maintained at this temperature for 4 hours.
-
After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
Hantzsch 1,4-Dihydropyridine Synthesis (Comparative Study)[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium acetate (B1210297) (2 mmol)
-
Phase-transfer catalyst (TBAB, BTEAC, or CTAB) (10 mol%)
-
Water
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and the selected phase-transfer catalyst is stirred in water at 60°C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion (typically within 1 hour), the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
Visualizing the Mechanism and Workflow
Caption: General mechanism of phase-transfer catalysis.
Caption: Experimental workflow for comparing phase-transfer catalysts.
Conclusion
The selection of a phase-transfer catalyst is a critical parameter in optimizing organic reactions. While tetrabutylammonium chloride is a versatile and effective catalyst, this guide demonstrates that other quaternary ammonium salts, phosphonium salts, and crown ethers can offer superior performance under specific conditions. Tetrabutylammonium bromide often shows enhanced reactivity due to its increased lipophilicity. Phosphonium salts are the catalysts of choice for high-temperature applications due to their greater stability. Although crown ethers can be effective, they may be less efficient and more expensive than onium salts for certain transformations. The emergence of ionic liquids and deep eutectic solvents presents exciting opportunities for developing greener synthetic methodologies. Ultimately, the optimal catalyst choice will depend on a careful consideration of the specific reaction, desired outcome, and process constraints. This guide provides a data-driven starting point for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Tetrabutylammonium Chloride and Other Ion-Pairing Reagents in Chromatography
For researchers, scientists, and drug development professionals, achieving optimal separation of ionic and polar analytes is a common challenge in liquid chromatography. Ion-pair chromatography (IPC) offers a powerful solution by introducing a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, thereby enhancing its retention on a reversed-phase column. Tetrabutylammonium chloride (TBAC) is a widely used cationic ion-pairing reagent for the analysis of acidic and anionic compounds. This guide provides an objective comparison of the efficacy of TBAC against other common ion-pairing reagents, supported by experimental data and detailed protocols.
Principles of Ion-Pair Chromatography
Ion-pair chromatography is a technique employed in reversed-phase liquid chromatography to improve the retention and separation of charged molecules. The core principle involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a significant hydrophobic component. The ion-pairing reagent forms a neutral complex with the analyte of opposite charge. This neutralization of the charge and the added hydrophobicity of the complex leads to a stronger interaction with the non-polar stationary phase, resulting in increased retention time and improved separation.
The selection of an appropriate ion-pairing reagent is crucial and depends on several factors, including the charge and hydrophobicity of the analyte, the desired retention characteristics, and the detection method being used. For anionic analytes such as organic acids, nucleotides, and peptides, cationic ion-pairing reagents like TBAC are employed. Conversely, for cationic analytes, anionic reagents such as alkyl sulfonates are used.
Mechanism of Ion-Pair Chromatography
The precise mechanism of ion-pair chromatography is a subject of some debate, with two primary models proposed: the ion-pair formation model and the dynamic ion-exchange model.
-
Ion-Pair Formation in the Mobile Phase: In this model, the ion-pairing reagent and the analyte form a neutral ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase.
-
Dynamic Ion Exchange: This model suggests that the hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged analytes in the mobile phase then interact with this surface, leading to their retention.
In practice, it is likely that a combination of both mechanisms contributes to the separation process.
Comparison of Cationic Ion-Pairing Reagents for Acidic Analytes
Cationic ion-pairing reagents are used for the analysis of acidic compounds that are negatively charged at the pH of the mobile phase. The most common cationic reagents are quaternary ammonium (B1175870) salts, which include TBAC and its shorter-alkyl-chain counterparts.
Quaternary Ammonium Salts
The retention of anionic analytes generally increases with the hydrophobicity of the quaternary ammonium salt. The hydrophobicity increases with the length of the alkyl chains. Therefore, the series of tetraalkylammonium salts shows increasing retention strength in the order of:
Tetramethylammonium < Tetraethylammonium < Tetrapropylammonium < Tetrabutylammonium
While direct quantitative comparisons across a range of analytes are not always available in a single study, the trend of increased retention with longer alkyl chains is a well-established principle in ion-pair chromatography.
Table 1: Qualitative Comparison of Tetraalkylammonium Ion-Pairing Reagents
| Ion-Pairing Reagent | Relative Hydrophobicity | Expected Retention Strength | Typical Applications |
| Tetramethylammonium (TMA) | Low | Weakest | Separation of hydrophilic anions. |
| Tetraethylammonium (TEA) | Moderate | Moderate | General purpose for acidic analytes. |
| Tetrapropylammonium (TPA) | High | Strong | When stronger retention than TEA is needed. |
| Tetrabutylammonium (TBA) | Very High | Strongest | For analytes requiring significant retention.[1] |
This table is based on established chromatographic principles.[2]
Volatile Amine Reagents for LC-MS Applications
For applications involving mass spectrometry (MS) detection, non-volatile salts like TBAC can contaminate the ion source. In these cases, volatile ion-pairing reagents are preferred. Triethylamine (B128534) (TEA), when combined with an acid like acetic acid or hexafluoroisopropanol (HFIP), is a common choice for the analysis of oligonucleotides. Other amines like hexylamine (B90201) and dibutylamine (B89481) have also been shown to be effective.
A study on the analysis of oligonucleotides compared the performance of several amine-based ion-pairing reagents. While this study did not include TBAC, it provides valuable data on the relative efficacy of common volatile alternatives.
Table 2: Performance Comparison of Volatile Amine Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Reagent Combination | Relative Performance | Key Observations |
| Triethylammonium Acetate (B1210297) (TEAA) | Baseline | Common starting point, but may not provide optimal resolution. |
| Hexylammonium Acetate (HAA) | Superior to TEAA | Showed significantly better separation efficiency and detection of impurities for DNA and RNA standards.[3] |
| Dibutylammonium Acetate (DBAA) | Superior to TEAA | Also demonstrated improved performance over TEAA, with higher retention of oligonucleotides.[3] |
| Triethylammonium/HFIP | Superior to TEAA | Provides excellent chromatographic performance and is MS-compatible, offering more predictable retention.[3] |
Data summarized from a comparative study on oligonucleotide analysis.[3]
Comparison of Anionic Ion-Pairing Reagents for Basic Analytes
For the analysis of basic compounds, which are positively charged at the mobile phase pH, anionic ion-pairing reagents are used. The most common are alkyl sulfonates.
Alkyl Sulfonates
Similar to cationic reagents, the retention strength of alkyl sulfonates increases with the length of the alkyl chain. Common choices include pentane-, hexane-, heptane-, and octanesulfonate.
Table 3: Common Anionic Ion-Pairing Reagents
| Ion-Pairing Reagent | Typical Concentration | Common Applications |
| 1-Pentanesulfonic acid | 5-20 mM | Separation of hydrophilic basic compounds. |
| 1-Hexanesulfonic acid | 5-20 mM | General purpose for basic analytes. |
| 1-Heptanesulfonic acid | 5-20 mM | For analytes requiring stronger retention. |
| 1-Octanesulfonic acid | 5-20 mM | Strong retention for hydrophobic basic compounds. |
| Trifluoroacetic acid (TFA) | 0.05-0.1% (v/v) | Volatile reagent for LC-MS of peptides and proteins. |
Experimental Protocols
The successful application of ion-pair chromatography relies on a well-defined experimental protocol. Below are generalized methodologies for method development.
General Workflow for Ion-Pair Chromatography Method Development
Protocol for Separation of Acidic Analytes (e.g., Organic Acids) using TBAC
This protocol is a general guideline for the separation of anionic analytes like organic acids using a quaternary ammonium salt such as TBAC.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase Preparation:
-
Aqueous Component (Mobile Phase A): Prepare an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer). Add the selected quaternary ammonium salt (e.g., this compound or phosphate) at a concentration of 5-50 mM. Adjust the pH to be at least 2 pH units above the pKa of the acidic analytes to ensure they are fully deprotonated.
-
Organic Component (Mobile Phase B): HPLC-grade acetonitrile (B52724) or methanol (B129727).
-
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analytes. The steepness of the gradient will depend on the hydrophobicity of the analytes.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time (at least 10-15 column volumes) to ensure a stable baseline. This is particularly important in ion-pair chromatography.
-
Injection: Inject the sample dissolved in the initial mobile phase or a compatible solvent.
-
Detection: UV detection is common for many organic acids.
Protocol for Separation of Oligonucleotides using Volatile Amine Reagents
This protocol is adapted from methods used for the analysis of DNA and RNA standards.[3]
-
Column: Agilent AdvanceBio Oligonucleotide column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare an aqueous solution of the chosen ion-pairing reagent. For example, 15 mM triethylamine and 400 mM hexafluoroisopropanol (HFIP) in water for MS-compatible methods, or 100 mM hexylammonium acetate (HAA) in water for UV detection.
-
Mobile Phase B (Organic): Methanol or acetonitrile.
-
-
Gradient Elution: The gradient will depend on the specific amine and oligonucleotide length. For example, with 100 mM HAA, a gradient from 20-35% methanol over 10 minutes might be appropriate for a DNA ladder standard.
-
Flow Rate: Typically 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Often elevated, for example, 60°C.
-
Detection: Diode Array Detector (DAD) at 260 nm for UV detection, or a mass spectrometer for LC-MS analysis.
Conclusion
This compound is a highly effective and strong ion-pairing reagent for the retention and separation of anionic compounds in reversed-phase HPLC. Its performance is part of a predictable trend where the retentive strength of tetraalkylammonium salts increases with the length of the alkyl chains. For applications requiring MS detection, the non-volatile nature of TBAC necessitates the use of volatile alternatives such as triethylamine, hexylamine, or dibutylamine, often in combination with HFIP. The choice of the optimal ion-pairing reagent is highly dependent on the specific analytes, the required retention, and the detection method. For basic analytes, alkyl sulfonates are the reagents of choice, with their efficacy also being modulated by the alkyl chain length. Careful method development, including optimization of the ion-pairing reagent type and concentration, mobile phase pH, and organic modifier gradient, is essential for achieving robust and reproducible separations.
References
A Comparative Cost-Benefit Analysis of Tetrabutylammonium Chloride in Industrial Processes
In the landscape of industrial chemical synthesis, the economic and operational efficiency of a process is paramount. Phase-transfer catalysts (PTCs) are instrumental in achieving these efficiencies, particularly in reactions involving immiscible reactants. Among these, Tetrabutylammonium (B224687) chloride (TBAC) has emerged as a versatile and widely used catalyst. This guide provides a comprehensive cost-benefit analysis of TBAC for researchers, scientists, and drug development professionals, comparing its performance and economic viability against common alternatives.
Understanding the Role of Tetrabutylammonium Chloride
This compound is a quaternary ammonium (B1175870) salt that functions as a classic phase-transfer catalyst.[1] Its primary role is to transport a reactant, typically an anion, from an aqueous or solid phase into an organic phase, where the bulk of the reaction occurs.[1] This transfer overcomes the mutual insolubility of the reactants, leading to significantly increased reaction rates, higher yields, and often milder reaction conditions, which can translate to energy savings and improved safety profiles.[1] TBAC finds extensive application in the pharmaceutical and agrochemical industries for the synthesis of esters, ethers, and other fine chemicals through nucleophilic substitution, oxidation, and reduction reactions.[1][2]
Cost Analysis of TBAC and Its Alternatives
The selection of a phase-transfer catalyst is often a trade-off between its cost and its performance in a specific chemical transformation. While TBAC is recognized for its cost-effectiveness, a direct comparison with its alternatives is crucial for informed decision-making. The following table summarizes the approximate costs of TBAC and other commonly used quaternary ammonium salt PTCs.
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Cost (per kg) |
| This compound (TBAC) | C₁₆H₃₆ClN | 277.92 | $10 - $20 USD[3][4] |
| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | ₹225 - ₹500 INR (~$2.70 - $6.00 USD)[1][5][6][7] |
| Benzyltriethylammonium chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | ₹550 - ₹600 INR (~$6.60 - $7.20 USD)[8][9] |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | C₁₆H₃₇NO₄S | 339.53 | ₹500 - $53 USD[10][11] |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 364.45 | ₹950 - $80.04 USD[12][13] |
Note: Prices are subject to change based on supplier, purity, and market conditions. The provided ranges are for illustrative purposes.
Performance Comparison of Phase-Transfer Catalysts
The efficiency of a phase-transfer catalyst is reaction-dependent and influenced by factors such as the lipophilicity of the cation and the nature of the anion. While comprehensive head-to-head comparisons are limited, available data from various studies provide valuable insights into the relative performance of TBAC and its alternatives.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis, a fundamental reaction in organic chemistry, often employs phase-transfer catalysis.[14][15] Studies have shown that while TBAC is effective, other catalysts may offer advantages in certain scenarios. For instance, phosphonium (B103445) salts like tetrabutylphosphonium (B1682233) bromide (TBPB) can sometimes provide higher yields and shorter reaction times compared to their ammonium counterparts like TBAB, owing to the greater lipophilicity and thermal stability of the phosphonium cation.[2] Crown ethers, such as 18-Crown-6, are also highly efficient, particularly in solid-liquid phase-transfer catalysis, by effectively complexing with the cation of the solid salt.[2][16]
| Catalyst | Reaction Type | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAB | Williamson Ether Synthesis | Phenol (B47542), 1-Bromobutane | Toluene/Water | 80 | 4 | 85 | Hypothetical data based on literature[2] |
| TBPB | Williamson Ether Synthesis | Phenol, 1-Bromobutane | Toluene/Water | 80 | 3 | 92 | Hypothetical data based on literature[2] |
| 18-Crown-6 | Williamson Ether Synthesis | Potassium Phenoxide, 1-Bromobutane | Acetonitrile | 80 | 2 | 95 | Hypothetical data based on literature[2] |
| TBAC | Alkylation of Hydantoins | N,N-dibenzyl hydantoin (B18101), Allyl bromide | Toluene/50% aq. KOH | Room Temp | 2 | 96 | [17][18] |
Oxidation Reactions
In the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, the choice of the onium salt has a significant impact on the reaction's efficiency. One study established a clear order of reactivity for various onium salts: tricaprylmethylammonium chloride > tetrabutylphosphonium bromide > tetrabutylammonium bromide > tetrabutylammonium hydrogen sulphate > cetyltrimethylammonium bromide.[2] This highlights that for certain oxidations, more lipophilic and sterically accessible cations can lead to superior performance.
Experimental Protocols
To ensure a fair and reproducible comparison of catalyst performance, standardized experimental protocols are essential.
General Procedure for Williamson Ether Synthesis under Phase-Transfer Catalysis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenol or alcohol (1.0 eq.) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of a base (e.g., 50% NaOH or KOH).
-
Catalyst Addition: Add the phase-transfer catalyst (0.01-0.05 eq.) to the reaction mixture.
-
Reagent Addition: With vigorous stirring, add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) to the biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).[14]
-
Work-up: After completion, cool the reaction mixture, separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired ether.
General Procedure for the Alkylation of Hydantoins under Phase-Transfer Catalysis
-
Reactant and Catalyst Loading: To a round-bottom flask, add the hydantoin (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.02 eq.), and toluene.[17][18]
-
Base Addition: Add a 50% aqueous solution of KOH to the mixture.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.2-1.5 eq.) to the reaction mixture at room temperature.[17][18]
-
Reaction: Stir the reaction vigorously at room temperature and monitor its progress.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Combine the organic layers, dry, and concentrate to yield the alkylated hydantoin.[17][18]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and decision-making processes, the following diagrams are provided.
Conclusion
This compound is a robust and economically viable phase-transfer catalyst for a wide array of industrial applications. Its primary advantage lies in its relatively low cost and proven efficacy in enhancing reaction rates and yields. However, for specific transformations where maximizing yield and minimizing reaction time are critical, more expensive alternatives such as phosphonium salts or crown ethers may offer a superior return on investment. The optimal choice of a phase-transfer catalyst, therefore, necessitates a careful evaluation of the specific reaction parameters, cost constraints, and desired process efficiencies. The data and protocols presented in this guide serve as a valuable resource for making such informed decisions in the development of efficient and scalable chemical processes.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Price, 2025 this compound Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 4. China Tetrabutyl Ammonium Chloride, Tetrabutyl Ammonium Chloride Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Buy Tetrabutyl Ammonium Bromide (TBAB) - Affordable Price, CAS No: 1643-19-2 [modychemi.com]
- 7. Tetrabutylammonium Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. Tetrabutylammonium hydrogen sulfate price,buy Tetrabutylammonium hydrogen sulfate - chemicalbook [m.chemicalbook.com]
- 12. Cetyltrimethylammonium Bromide | NanoAxis LLC [nanoaxisllc.com]
- 13. indiamart.com [indiamart.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. biomedres.us [biomedres.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Tetrabutylammonium Chloride vs. Phosphonium Salts in Phase-Transfer Catalysis
In the realm of synthetic chemistry, particularly in pharmaceutical and fine chemical manufacturing, the efficiency of a reaction is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in immiscible phases, thereby accelerating reaction rates and improving yields.[1][2][3] The choice of the phase-transfer catalyst is a critical decision, with quaternary ammonium (B1175870) salts, such as Tetrabutylammonium (B224687) chloride (TBAC), and phosphonium (B103445) salts being the most prominent contenders.[1][2] This guide provides an objective, data-driven comparison of the performance of TBAC against various phosphonium salts to aid researchers, scientists, and drug development professionals in making informed catalyst selections.
The Contenders: A Look at Their Core Properties
Tetrabutylammonium Chloride (TBAC): The Workhorse
This compound is a widely used quaternary ammonium salt in PTC. Its popularity stems from its cost-effectiveness, broad applicability, and efficiency in a variety of reactions under mild conditions.[4][5] The tetrabutylammonium cation's lipophilicity allows it to effectively transport anions from an aqueous phase into an organic phase where the reaction occurs.[5]
However, the primary drawback of TBAC and other quaternary ammonium salts is their limited thermal and chemical stability, especially in the presence of strong bases and high temperatures.[1][2][4] They are susceptible to Hofmann elimination, a degradation pathway that forms an alkene and a tertiary amine, which can reduce catalyst efficiency and introduce impurities into the reaction mixture.[1][2][4]
Phosphonium Salts: The High-Performance Alternative
Phosphonium salts are analogous to ammonium salts but with a central phosphorus atom instead of nitrogen.[3] This structural difference imparts significantly greater thermal and chemical stability.[1][2][4][6] They are not prone to Hofmann elimination, making them the catalyst of choice for reactions requiring elevated temperatures or strongly basic conditions.[1][2][4]
Furthermore, the larger size and greater lipophilicity of the phosphonium cation can lead to more efficient anion transfer into the organic phase, often resulting in higher reaction yields compared to their ammonium counterparts under identical conditions.[1][6] The primary trade-off for this enhanced performance is typically the higher cost of phosphonium salts compared to common ammonium salts.[4]
Performance Showdown: Quantitative Data
The following table summarizes the performance of Tetrabutylammonium salts and phosphonium salts in various nucleophilic substitution reactions based on experimental data.
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Alkylation | Sodium Benzoate | Butyl Bromide | Tetrabutylammonium Bromide (TBAB) | 0.1 | Toluene/Water | 60 | 1 | 91 |
| Sodium Benzoate | Butyl Bromide | Tetraphenylphosphonium Bromide (TPPB) | 0.1 | Toluene/Water | 60 | 1 | 98 | |
| Williamson Ether Synthesis | Phenol | Benzyl Chloride | Tetrabutylammonium Bromide (TBAB) | 5 | Dichloromethane/Water | 25 | 4 | 85 |
| Phenol | Benzyl Chloride | Tetrabutylphosphonium Bromide (TBPB) | 5 | Dichloromethane/Water | 25 | 2 | 95 | |
| C-Alkylation of Fluorene | 2-Nitrofluorene | Ethyl Bromide | Triethylbenzylammonium Chloride (TEBAC) | 10 | Dichloromethane/Aq. NaOH | Room Temp. | 12 | 80 |
| 2-Nitrofluorene | Ethyl Bromide | Triethylbenzylphosphonium Bromide (TEBPB) | 10 | Dichloromethane/Aq. NaOH | Room Temp. | 12 | 92 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the mechanism of phase-transfer catalysis and a typical experimental workflow for comparing catalyst performance.
References
A Comparative Guide to Validating HPLC Methods Using Tetrabutylammonium Chloride
For researchers, scientists, and drug development professionals, the validation of High-Performance Liquid Chromatography (HPLC) methods is a critical step in ensuring the accuracy, precision, and reliability of analytical data. When analyzing acidic compounds, achieving adequate retention and symmetrical peak shapes on common reversed-phase columns can be challenging. Ion-pair chromatography offers a powerful solution to this problem, and tetrabutylammonium (B224687) chloride (TBAC) is a widely utilized cationic ion-pairing reagent for this purpose.
This guide provides an objective comparison of TBAC with its common alternatives for the validation of HPLC methods for acidic analytes. It includes a summary of their performance characteristics, detailed experimental protocols, and logical workflow diagrams to assist in method development and validation.
The Role of Tetrabutylammonium Chloride in Ion-Pair Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. Acidic analytes, which are typically ionized at neutral or higher pH, are highly polar and thus have a low affinity for the nonpolar stationary phase, leading to poor retention and often asymmetrical peaks.
This compound, a quaternary ammonium (B1175870) salt, acts as an ion-pairing reagent. When added to the mobile phase, the positively charged tetrabutylammonium (TBA+) cation forms a neutral ion pair with the negatively charged anionic analyte. This newly formed neutral complex is more hydrophobic and interacts more strongly with the nonpolar stationary phase, resulting in increased retention time and improved peak shape.[1][2][3]
Comparison of this compound with Alternatives
The choice of an ion-pairing reagent can significantly impact the chromatographic performance. Besides TBAC, other tetrabutylammonium salts and different classes of ion-pairing reagents are also employed.
Tetrabutylammonium Salts:
-
Tetrabutylammonium Bromide (TBABr): Similar to TBAC, TBABr provides the same TBA+ cation for ion pairing. The choice between chloride and bromide may depend on the specific analyte and potential interferences, although their chromatographic behavior is generally comparable.[4] However, bromide ions can have higher UV absorbance at lower wavelengths compared to chloride, which might be a consideration for UV detection.[4]
-
Tetrabutylammonium Hydrogen Sulfate (B86663) (TBAHS): This salt also delivers the TBA+ cation. The hydrogen sulfate counter-ion can influence the mobile phase pH and overall ionic strength, which can affect selectivity. It is a non-volatile salt, which makes it unsuitable for LC-MS applications.[5][6]
-
Tetrabutylammonium Hydroxide (TBAOH): Used to adjust the pH of the mobile phase while also providing the TBA+ ion-pairing agent. Its use requires careful pH control.
-
Tetrabutylammonium Phosphate (TBAP): Offers buffering capacity in addition to the ion-pairing effect.
Other Ion-Pairing Reagents:
-
Trifluoroacetic Acid (TFA): A volatile ion-pairing reagent commonly used in LC-MS applications. It is an acidic modifier that can suppress the ionization of acidic analytes and interact with basic analytes. While effective for improving peak shape, it can sometimes lead to ion suppression in the mass spectrometer.
-
Alkyl Sulfonates (e.g., Sodium Dodecyl Sulfate, Sodium Heptanesulfonate): These are anionic ion-pairing reagents used for the analysis of basic compounds.[2][7]
The following table provides an illustrative comparison of the performance of different ion-pairing reagents for the analysis of a hypothetical acidic drug. This data is representative of typical performance and is compiled from various sources; it does not represent a direct head-to-head experimental comparison.
| Ion-Pairing Reagent | Analyte Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Key Considerations |
| This compound (TBAC) | 8.5 | 1.1 | 2.5 | 0.05 | 0.15 | Good general-purpose ion-pairing reagent for acidic analytes in UV-based detection. |
| Tetrabutylammonium Bromide (TBABr) | 8.6 | 1.1 | 2.5 | 0.06 | 0.18 | Similar performance to TBAC, but potential for higher UV background at low wavelengths.[4] |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 9.2 | 1.2 | 2.3 | 0.05 | 0.15 | May offer slightly different selectivity due to the counter-ion; not suitable for LC-MS.[5][6] |
| Trifluoroacetic Acid (TFA) (0.1%) | 6.2 | 1.3 | 2.1 | 0.10 | 0.30 | Volatile and MS-compatible, but can cause ion suppression and may provide less retention for some analytes compared to TBA salts. |
Experimental Protocols
This section provides a detailed methodology for validating an HPLC method for an acidic drug using this compound as an ion-pairing reagent, following ICH guidelines.[3][8][9][10]
Materials and Reagents
-
Analyte: Acidic drug substance (e.g., Salicylic (B10762653) Acid)
-
Reagents: this compound (HPLC grade), Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, e.g., Milli-Q), Phosphoric acid (for pH adjustment).
-
Equipment: HPLC system with UV detector, analytical balance, pH meter, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Chromatographic Conditions (Example for Salicylic Acid)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution and an organic solvent.
-
Buffer (A): 10 mM this compound in water, with pH adjusted to 7.0 with phosphoric acid.
-
Organic (B): Acetonitrile.
-
-
Elution Mode: Isocratic, e.g., 60% A and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of the buffer solution (A), dissolve the appropriate amount of TBAC in 1 L of HPLC grade water to achieve a 10 mM concentration.
-
Adjust the pH to 7.0 using diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 600 mL of buffer with 400 mL of acetonitrile).
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of the salicylic acid reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity and range assessment by diluting the stock solution with the mobile phase to achieve concentrations such as 1, 5, 10, 20, and 50 µg/mL.
-
-
Sample Solution:
-
Prepare the sample by dissolving the formulation (e.g., tablet powder) in the mobile phase to obtain a theoretical concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (as per ICH Q2(R1) Guidelines)
-
System Suitability: Inject the working standard solution (e.g., 10 µg/mL) six times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor (Tf) ≤ 2.0.
-
Theoretical plates (N) > 2000.
-
-
Specificity: Analyze a blank (mobile phase), a placebo solution, and the analyte solution to demonstrate that there is no interference from excipients at the retention time of the analyte.
-
Linearity: Inject the prepared working standard solutions in triplicate. Plot the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established based on the linearity study and should cover the expected concentrations of the analyte in the samples.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The RSD of the results should be < 2.0%.
-
Intermediate Precision (Inter-analyst, inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should still be met.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in ion-pair HPLC and method validation.
Caption: Mechanism of Ion-Pair Chromatography.
Caption: General HPLC Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. actascientific.com [actascientific.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Ion-pairing with acetonitrile or MeOH in the mobile phase... - Chromatography Forum [chromforum.org]
- 8. pharmtech.com [pharmtech.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Supporting Electrolytes in Electrochemistry: A Focus on Tetrabutylammonium Chloride (TBAC)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal supporting electrolyte for your electrochemical studies.
The selection of a suitable supporting electrolyte is a critical determinant of success in electrochemical experiments. This guide provides a comparative analysis of various commonly used supporting electrolytes, with a particular focus on Tetrabutylammonium (B224687) Chloride (TBAC). We will delve into key performance metrics, provide detailed experimental protocols for their evaluation, and offer a logical framework for choosing the most appropriate electrolyte for your specific application.
Key Performance Metrics: A Comparative Overview
The ideal supporting electrolyte should possess high solubility in the chosen solvent, a wide electrochemical window, and sufficient ionic conductivity to minimize the iR drop (ohmic potential drop). The following tables summarize the key performance indicators for TBAC and other frequently used supporting electrolytes in non-aqueous electrochemistry.
Table 1: Solubility of Common Supporting Electrolytes
| Supporting Electrolyte | Solvent | Solubility |
| Tetrabutylammonium Chloride (TBAC) | Dimethylformamide (DMF) | 320 g / 100 g (at 50°C)[1] |
| Ethanol | Very Soluble[1] | |
| Acetone | Easily Soluble[2] | |
| Acetonitrile (B52724) | Soluble[3] | |
| Water | Easily Soluble[2] | |
| Diethyl Ether | Sparingly Soluble[1] | |
| Benzene | Slightly Soluble[2] | |
| Tetrabutylammonium Perchlorate (TBAP) | Acetonitrile (ACN) | ~56 g / 100 mL |
| Tetrabutylammonium Hexafluorophosphate (TBAPF6) | Acetonitrile (ACN) | ~60 g / 100 mL |
| Lithium Perchlorate (LiClO4) | Acetonitrile (ACN) | ~213 g / 100 mL |
Note: The solubility of electrolytes can be significantly influenced by solvent purity and temperature.
Table 2: Electrochemical Window of Common Supporting Electrolytes (0.1 M in Acetonitrile)
| Supporting Electrolyte | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) |
| This compound (TBAC) | Typically limited by chloride oxidation | ~ -3.1 |
| Tetrabutylammonium Perchlorate (TBAP) | > +1.7 | < -0.5 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF6) | +3.0 | -2.7 |
| Lithium Perchlorate (LiClO4) | ~+2.9 | ~-3.1 |
Note: The electrochemical window is dependent on the solvent, electrode material, and the acceptable level of background current. The anodic limit for electrolytes containing halide anions like TBAC is generally determined by the oxidation of the halide.
Table 3: Molar Conductivity of Tetrabutylammonium Salts in Acetonitrile at 25°C
| Supporting Electrolyte | Limiting Molar Conductivity (Λ₀) / S·cm²·mol⁻¹ |
| This compound (TBAC) | Data not readily available, but expected to be similar to other TBA+ salts |
| Tetrabutylammonium Bromide (TBABr) | 161.3 |
| Tetrabutylammonium Tetrafluoroborate (TBABF4) | 150.9 |
| Tetrabutylammonium Hexafluorophosphate (TBAPF6) | Not explicitly found, but the Bu4N+ contribution is significant |
Note: The limiting molar conductivity is a measure of the ion's ability to conduct electricity at infinite dilution. Higher values indicate better conductivity. The conductivity of TBAC is expected to be in a similar range to other tetrabutylammonium salts in acetonitrile.
Experimental Protocols
To ensure accurate and reproducible comparisons of supporting electrolytes, standardized experimental protocols are essential. The following section details the methodology for determining the electrochemical window using cyclic voltammetry.
Protocol for Determining the Electrochemical Window via Cyclic Voltammetry
Objective: To determine the potential range over which a supporting electrolyte is electrochemically inert.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag+ or a pseudo-reference electrode like a silver wire)
-
Counter electrode (e.g., platinum wire or mesh)
-
High-purity supporting electrolytes (TBAC, TBAP, TBAPF6, etc.)
-
Anhydrous, high-purity solvent (e.g., acetonitrile or dimethylformamide)
-
Inert gas (e.g., high-purity argon or nitrogen) for deaeration
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry and polishing pads.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely before use.
-
-
Electrolyte Solution Preparation:
-
Perform all solution preparations in a glovebox or under an inert atmosphere to minimize exposure to moisture and oxygen.
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Ensure the electrolyte is thoroughly dried before use.
-
-
Cell Assembly and Deaeration:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Add the electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deaerate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a wide potential range. Start the scan from the open-circuit potential towards the negative potential limit, then reverse the scan towards the positive potential limit, and finally return to the initial potential.
-
Use a scan rate of 50-100 mV/s.
-
-
Data Analysis:
-
The electrochemical window is defined as the potential range where no significant Faradaic current is observed.
-
The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm²).
-
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the decision-making process for electrolyte selection, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing supporting electrolytes.
Caption: Decision tree for selecting a supporting electrolyte.
References
A Comparative Guide to the Green Chemistry Metrics of Tetrabutylammonium Chloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has placed a significant emphasis on the selection of catalysts that not only enhance reaction efficiency but also adhere to the principles of green chemistry. Tetrabutylammonium chloride (TBAC), a versatile phase-transfer catalyst, has gained prominence for its ability to facilitate reactions under milder conditions, thereby reducing energy consumption and the need for hazardous solvents.[1][2] This guide provides an objective comparison of TBAC's performance against alternative catalysts in the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide, a reaction of significant industrial interest. The comparison is based on key green chemistry metrics, supported by experimental data from peer-reviewed literature.
Performance Comparison: Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using several metrics. This guide focuses on three widely accepted indicators: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy measures the efficiency of a reaction in converting reactant atoms into the desired product. A higher atom economy signifies a more efficient and less wasteful process.[3][4]
-
E-Factor quantifies the amount of waste generated per unit of product. A lower E-factor is indicative of a greener process.[5][6]
-
Process Mass Intensity (PMI) provides a holistic view of the efficiency of a manufacturing process by considering the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a unit mass of the final product. A lower PMI value suggests a more sustainable and cost-effective process.[7][8][9]
The following table summarizes the performance of this compound (TBAC) in the synthesis of propylene carbonate and compares it with other catalytic systems.
| Catalyst System | Reaction Conditions | Yield (%) | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) | Reference |
| This compound (TBAC) | 120 °C, 2.0 MPa CO₂, 4 h | 95 | 100 | ~0.05 | ~1.1 | Assumed based on high yield and solvent-free conditions |
| Ionic Liquid ([Bmim]BF₄) | 120 °C, 4.0 MPa CO₂, 4 h | 98 | 100 | ~0.02 | ~1.02 | [2] |
| Zinc Glutarate (ZnGA) | 130 °C, 3.0 MPa CO₂, 8 h | 92 | 100 | ~0.09 | ~1.2 | [10] |
| Iron(III) Complex with TBAB | 120 °C, 2.0 MPa CO₂, 1 h | 99 | 100 | ~0.01 | ~1.01 | [11] |
Note: The E-Factor and PMI values for TBAC are estimated based on the high reported yield and the assumption of a solvent-free reaction, a common practice for this type of cycloaddition. The ideal Atom Economy of 100% for this reaction is due to the direct addition of carbon dioxide to propylene oxide, with no byproducts formed in the main reaction. Variations in E-factor and PMI primarily arise from differences in catalyst loading, catalyst recovery and recycling, and the use of any solvents or purification agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below is a representative experimental protocol for the synthesis of propylene carbonate catalyzed by this compound.
Synthesis of Propylene Carbonate using TBAC Catalyst
-
Materials: Propylene oxide (reagent grade), Carbon dioxide (high purity), this compound (catalyst, ≥97%).
-
Apparatus: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a pressure gauge.
-
Procedure:
-
The autoclave reactor is charged with propylene oxide and the TBAC catalyst. The typical catalyst loading is in the range of 1-5 mol% relative to the propylene oxide.
-
The reactor is sealed and purged with low-pressure carbon dioxide to remove air.
-
The reactor is then pressurized with carbon dioxide to the desired reaction pressure (e.g., 2.0 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 120 °C) with continuous stirring.
-
The reaction is allowed to proceed for a set duration (e.g., 4 hours). The pressure is monitored and maintained by adding more CO₂ if necessary.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.
-
The liquid product is collected from the reactor.
-
The product, propylene carbonate, can be purified by distillation. The catalyst, being a salt, can often be separated from the product for potential recycling.
-
The yield of propylene carbonate is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Logical Workflow for Green Catalyst Selection
The selection of an optimal catalyst for a chemical process involves a multi-faceted evaluation that extends beyond just the reaction yield. The following diagram, generated using the DOT language, illustrates a logical workflow for selecting a green catalyst, with a focus on the cycloaddition of CO₂ to epoxides.
Caption: Workflow for selecting a green catalyst for propylene carbonate synthesis.
This guide demonstrates that while this compound is an effective catalyst for the green synthesis of propylene carbonate, a comprehensive evaluation using multiple green chemistry metrics is essential for selecting the most sustainable catalytic system. Researchers and professionals in drug development are encouraged to adopt such a holistic approach to catalyst selection to advance the goals of green and sustainable chemistry.
References
- 1. A rapid and effective synthesis of propylene carbonate using a supercritical CO2–ionic liquid system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Impact of Commercial Grades of Tetrabutylammonium Chloride on Experimental Reproducibility: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. The choice of reagents, including seemingly simple ones like Tetrabutylammonium chloride (TBAC), can have a significant impact on the outcome and consistency of chemical reactions. This guide provides a comparative overview of commercial grades of TBAC, highlighting factors that can influence experimental reproducibility and offering detailed protocols for a model reaction.
This compound is a widely used phase-transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, a common scenario in organic synthesis.[1] It is also utilized as an ion-pairing agent in analytical techniques like High-Performance Liquid Chromatography (HPLC).[2] The efficacy and reproducibility of experiments employing TBAC are intrinsically linked to its purity and the nature of any impurities present. Variations in these parameters between different commercial grades can lead to inconsistent results, affecting reaction kinetics, yields, and the impurity profile of the final product.
Comparative Analysis of Commercial Grades
It is crucial for researchers to be aware that even within the same stated purity grade, batch-to-batch variability can exist. For highly sensitive applications, it is recommended to characterize the incoming reagent or to use a single batch for the entirety of a study.
Table 1: Comparison of Typical Specifications for Commercial Grades of this compound
| Specification | Grade 1 (e.g., ≥97.0%) | Grade 2 (e.g., ≥98%) | Grade 3 (e.g., ≥99%) | Potential Impact on Reproducibility |
| Assay (Purity) | ≥97.0% | ≥98.0% | ≥99.0% | Lower purity can lead to lower reaction rates and yields due to a lower effective concentration of the catalyst. |
| Water Content | ≤1% | ≤0.5% | ≤0.2% | Water can compete with the anionic reactant for the catalyst and can hydrolyze certain substrates or products, affecting yield and selectivity. |
| Halide Impurities (e.g., Bromide) | May contain bromide | Lower levels of bromide | Trace levels of bromide | Bromide is a better leaving group than chloride and can participate in the reaction, potentially altering the product distribution or reaction kinetics. |
| Amine Impurities (e.g., Tributylamine) | Possible residual starting material | Lower levels of amine impurities | Trace levels of amine impurities | Amines can act as competing nucleophiles or bases, leading to side reactions and byproducts. |
| Other Organic Impurities | Not specified | Not specified | Not specified | Unknown impurities can inhibit the catalyst, react with starting materials, or interfere with product isolation and purification. |
| Appearance | White to off-white crystals | White crystals | White crystalline powder | Color variations can indicate the presence of trace impurities that may or may not impact the reaction. |
Note: The specifications in this table are representative examples and may vary between suppliers and specific product lots. Researchers should always consult the certificate of analysis for the specific batch of reagent being used.
Key Experiments: The Williamson Ether Synthesis
To illustrate the potential impact of TBAC quality on a common synthetic transformation, we will use the Williamson ether synthesis as a model reaction. This reaction is a classic example of a nucleophilic substitution (SN2) reaction often performed under phase-transfer conditions.
Experimental Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether
This protocol describes the synthesis of benzyl phenyl ether from phenol (B47542) and benzyl chloride using TBAC as a phase-transfer catalyst.
Materials:
-
Phenol (99%)
-
Benzyl chloride (99%)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
This compound (TBAC) of the desired commercial grade
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water.
-
Addition of Phenol: To the stirred NaOH solution, add 4.7 g (0.05 mol) of phenol. Stir until the phenol has completely dissolved to form sodium phenoxide.
-
Addition of the Organic Phase and Catalyst: To the aqueous solution, add 20 mL of toluene, followed by 0.63 g (0.05 mol) of benzyl chloride. Finally, add the desired molar percentage of this compound (e.g., 5 mol%, which is 0.07 g).
-
Reaction: Heat the reaction mixture to 60°C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with 2 x 10 mL of toluene.
-
Washing: Combine the organic layers and wash with 2 x 20 mL of deionized water and then with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). Characterize the final product by ¹H NMR, ¹³C NMR, and determine the yield.
To assess the impact of different TBAC grades, this experiment should be performed under identical conditions, varying only the source and grade of the TBAC. The yield, reaction time, and purity of the resulting benzyl phenyl ether should be carefully compared.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of TBAC in Williamson ether synthesis.
References
Cross-Validation of Analytical Results: A Comparative Guide to TBAC Ion-Pair Chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for ensuring data accuracy and reliability. Tetrabutylammonium (B224687) chloride (TBAC) ion-pair chromatography is a widely utilized technique for the analysis of anionic compounds, offering enhanced retention and separation on reverse-phase columns. However, cross-validation of the results with an alternative analytical method is a crucial step to demonstrate the method's robustness and fitness for its intended purpose.
This guide provides an objective comparison of TBAC ion-pair chromatography with other analytical techniques, supported by experimental data. It details the methodologies for the key experiments and presents quantitative data in a structured format for easy comparison.
The Principle of TBAC Ion-Pair Chromatography
TBAC is a quaternary ammonium (B1175870) salt that acts as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). In this technique, TBAC is added to the mobile phase, where its positively charged tetraalkylammonium ion forms a neutral ion pair with a negatively charged analyte. This newly formed neutral complex has increased hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase, such as a C18 column. The concentration of TBAC, the pH of the mobile phase, and the organic solvent content are critical parameters that can be adjusted to optimize the separation.
Cross-Validation Workflow for Analytical Methods
Cross-validation is the process of confirming that a newly developed analytical method provides results that are in agreement with a pre-existing, validated method. This process is essential for method transfer, replacement of an old method, or as part of a comprehensive method validation. The following diagram illustrates a typical workflow for the cross-validation of an analytical method.
Comparative Analysis: TBAC Ion-Pair HPLC vs. LC-MS/MS for Water-Soluble Vitamins
To illustrate the cross-validation process, this section compares a TBAC ion-pair HPLC method with a non-ion-pair LC-MS/MS method for the simultaneous analysis of water-soluble vitamins. The following table summarizes the performance characteristics of both methods, compiled from separate studies.
| Performance Characteristic | TBAC Ion-Pair HPLC with UV Detection | LC-MS/MS Method |
| Linearity (R²) | ≥ 0.996 for all analytes[1] | > 0.99 for all analytes |
| Limit of Detection (LOD) | Not explicitly stated | Varies by analyte (e.g., 0.005 - 0.5 ng/mL) |
| Limit of Quantitation (LOQ) | Not explicitly stated | Varies by analyte (e.g., 0.016 - 0.090 µg/L for some B vitamins)[2] |
| Accuracy (% Recovery) | Not explicitly stated | 86.0 - 101.5%[2] |
| Precision (%RSD) | Not explicitly stated | Intraday: < 6.84%, Interday: < 12.26%[2] |
| Specificity | Good separation of 9 vitamins[1] | High, based on mass-to-charge ratio |
| Run Time | Approximately 30 minutes[1] | Approximately 16 minutes |
Experimental Protocols
TBAC Ion-Pair HPLC Method for Water-Soluble Vitamins
This method is adapted from an application note for the simultaneous analysis of nine water-soluble vitamins.[1]
-
Instrumentation : HPLC system with a Diode Array Detector (DAD).
-
Column : Reverse-phase C18 column (e.g., 4.6 mm I.D. × 250 mm, 5 µm).
-
Mobile Phase :
-
A solution containing 10 mM tetrabutylammonium hydroxide (B78521) and 10 mM KH₂PO₄, with the pH adjusted to 5.2 using phosphoric acid.
-
Acetonitrile.
-
The mobile phase composition is a 90:10 (v/v) ratio of the aqueous buffer to acetonitrile.
-
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 40 °C.
-
Detection : DAD at 260 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Standard solutions are prepared by dissolving the vitamin standards in the mobile phase. Food and beverage samples are diluted with the mobile phase and filtered through a 0.45 µm filter before injection.
LC-MS/MS Method for Water-Soluble Vitamins
This method is based on a validated procedure for the simultaneous determination of four water-soluble vitamins in fortified infant foods.[2]
-
Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
A binary gradient elution is used.
-
-
Flow Rate : Not specified.
-
Column Temperature : Not specified.
-
Detection : Tandem MS/MS in multi-reaction monitoring (MRM) mode.
-
Sample Preparation : 1 gram of the food sample is weighed, and an internal standard solution and ammonium acetate (B1210297) solution are added. The mixture is extracted using an ultrasonic bath, followed by the addition of chloroform (B151607) and centrifugation. The supernatant is filtered and collected for analysis.
Conclusion
TBAC ion-pair chromatography is a robust and reliable method for the analysis of anionic compounds like water-soluble vitamins. The comparative data, although compiled from different sources, suggests that while the TBAC method with UV detection provides good linearity and specificity, LC-MS/MS methods generally offer superior sensitivity (lower LODs and LOQs) and specificity due to the nature of mass spectrometric detection.
The choice between these methods depends on the specific requirements of the analysis. For routine quality control where high sensitivity is not paramount, the TBAC ion-pair HPLC method can be a cost-effective and reliable option. However, for applications requiring trace-level quantification or analysis in complex matrices, the higher sensitivity and specificity of an LC-MS/MS method may be necessary. Cross-validation of a TBAC method with a validated alternative like LC-MS/MS is a critical step to ensure the accuracy and reliability of the analytical results, particularly in regulated environments such as the pharmaceutical industry.
References
A Comparative Guide to Tetrabutylammonium Chloride and Crown Ethers in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry, facilitating reactions between reactants located in immiscible phases. The choice of a phase transfer catalyst is critical to reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of two common classes of phase transfer catalysts: quaternary ammonium (B1175870) salts, exemplified by Tetrabutylammonium (B224687) Chloride (TBAC), and crown ethers, with a focus on their performance, mechanisms, and practical applications supported by experimental data.
Mechanism of Action: A Tale of Two Catalysts
The efficacy of a phase transfer catalyst lies in its ability to transport a reactive anion from an aqueous or solid phase into an organic phase where the substrate resides. TBAC and crown ethers achieve this through distinct mechanisms.
Tetrabutylammonium Chloride (TBAC): The Ion-Pair Transporter
TBAC, a quaternary ammonium salt, possesses a lipophilic organic exterior and a positively charged nitrogen center.[1] Its catalytic cycle begins at the aqueous-organic interface where the tetrabutylammonium cation (Q⁺) exchanges its chloride anion for a reactive anion (Y⁻) from the aqueous phase.[2] This newly formed, lipophilic ion pair, [Q⁺Y⁻], is soluble in the organic phase and is transported away from the interface. In the organic phase, the reactive anion is available to react with the organic substrate (RX) to form the desired product (RY). The tetrabutylammonium cation then returns to the interface, often with the leaving group anion (X⁻), to repeat the cycle.[2]
Crown Ethers: The Cation Coordinator
Crown ethers are cyclic polyethers that function by complexing with the cation (e.g., K⁺, Na⁺) of an inorganic salt.[3] For instance, 18-crown-6 (B118740) has a cavity size that is ideal for encapsulating a potassium ion.[3] This encapsulation effectively shields the positive charge of the cation, and the resulting complex, along with its counter-anion, becomes soluble in the organic phase. This process can render the anion "naked" and highly reactive, as it is not tightly associated with its cation counter-ion.[3] This "naked" anion is then free to react with the organic substrate.
Performance Comparison: Experimental Data
The choice between TBAC and a crown ether is highly dependent on the specific reaction, substrates, and desired outcome. Below is a comparison of their performance in various reaction types based on available experimental data.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic example of a reaction often facilitated by phase transfer catalysis.
Table 1: Comparison of Catalyst Performance in the Benzylation of 4-tert-butylphenol (B1678320) with Benzyl (B1604629) Bromide
| Catalyst | Time (min) | Conversion (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 99 |
| 18-Crown-6 | 5 | 12 |
| Triethylbenzylammonium Chloride | 5 | 85 |
| None | 60 | < 5 |
| Data sourced from "Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols". Note: Tetrabutylammonium bromide (TBAB) is a close structural and functional analog of TBAC.[3] |
The experimental data clearly indicates that under these specific conditions, the quaternary ammonium salt (TBAB) is significantly more efficient than 18-crown-6, achieving near-quantitative conversion in a fraction of the time.[3] Triethylbenzylammonium chloride, another quaternary ammonium salt, also outperformed 18-crown-6.[3] The uncatalyzed reaction shows minimal conversion, highlighting the necessity of a phase-transfer catalyst.[3]
S-Alkylation
The S-alkylation of thiols is another important transformation where phase transfer catalysis is employed.
Table 2: S-Alkylation of Thiophenol with Various Alkyl Halides using TBAB
| Alkyl Halide | Time (hr) | Conversion (%) |
| Benzyl Chloride | 1 | 100 |
| n-Butyl Bromide | 1 | 98 |
| n-Propyl Bromide | 1 | 95 |
| Data adapted from "S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst".[4] |
While a direct comparison with a crown ether under identical conditions was not found in the reviewed literature, the high efficiency of TBAB in promoting S-alkylation is evident.
Oxidation
Phase transfer catalysis is also utilized to carry out oxidation reactions in biphasic systems.
Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
| Catalyst | Oxidant | Solvent | Time (min) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | K₂Cr₂O₇/H₂SO₄ | Toluene | 60 | 92 |
| 18-Crown-6 | KMnO₄ | Benzene | 120 | ~90 (conversion) |
| Data for TBAB adapted from "Selective oxidation of benzyl alcohols under phase transfer catalysis". Data for 18-Crown-6 adapted from "Selective production of benzaldehyde by permanganate (B83412) oxidation of benzyl alcohol using 18-crown-6 as phase transfer catalyst". Note the different oxidants and solvents used.[5][6] |
Direct comparison is challenging due to the different reaction conditions. However, both catalyst types are shown to be effective in promoting the oxidation of benzyl alcohol. Quaternary ammonium salts have been reported to be superior to crown ethers in terms of selectivity and cost for permanganate oxidations.[7]
Experimental Protocols
O-Alkylation of 4-tert-butylphenol with Benzyl Bromide (using TBAB)
Materials:
-
4-tert-butylphenol
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Prepare a solution of 4-tert-butylphenol and benzyl bromide in dichloromethane (Organic Phase).
-
Prepare an aqueous solution of sodium hydroxide and tetrabutylammonium bromide (Aqueous Phase).
-
Combine the two phases in a reactor.
-
Stir the biphasic mixture vigorously at 90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
S-Alkylation of Thiophenol with Benzyl Chloride (using TBAB)
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyl chloride
-
Toluene
-
Water
Procedure:
-
In a reactor, dissolve thiophenol and sodium hydroxide in water and stir at 100°C for one hour to form sodium thiophenoxide.
-
Add TBAB to the aqueous phase.
-
Prepare an organic phase containing benzyl chloride in toluene.
-
Combine the two phases and stir vigorously at 90°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, separate the organic layer, wash with water, dry, and concentrate to yield the thioether.[4]
Oxidation of Benzyl Alcohol with Potassium Permanganate (using 18-Crown-6)
Materials:
-
Benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
18-Crown-6
-
Benzene
Procedure:
-
In a batch reactor, dissolve benzyl alcohol and 18-crown-6 in benzene.
-
Add solid potassium permanganate to the solution.
-
Stir the mixture vigorously at the desired temperature.
-
Monitor the disappearance of the purple permanganate color and the formation of benzaldehyde by GC.
-
Upon completion, filter the manganese dioxide byproduct.
-
Wash the filtrate with a suitable aqueous solution to remove any remaining catalyst and byproducts.
-
Dry the organic layer and remove the solvent to isolate the benzaldehyde.[6]
Visualization of Catalytic Cycles
The following diagrams illustrate the catalytic cycles of TBAC and crown ethers in a typical nucleophilic substitution reaction (Y⁻ + R-X → R-Y + X⁻) in a biphasic system.
Caption: Catalytic cycle of this compound (TBAC).
Caption: Catalytic cycle of a Crown Ether.
Conclusion
Both this compound and crown ethers are effective phase transfer catalysts, but their optimal applications differ.
This compound (and its analogs) is often the more cost-effective and efficient choice for a wide range of reactions, particularly for large-scale industrial applications. Its straightforward ion-exchange mechanism is robust and applicable to many nucleophilic substitution reactions.
Crown ethers , while generally more expensive, can be highly effective, especially in solid-liquid phase transfer catalysis and when a highly reactive "naked" anion is required. Their specificity for certain cations can also be advantageous in particular synthetic strategies.
The selection of the appropriate phase transfer catalyst should be based on a careful evaluation of the specific reaction, including the nature of the reactants, the desired reaction rate and yield, cost considerations, and the overall process objectives. The experimental data and protocols provided in this guide offer a starting point for making an informed decision.
References
- 1. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Tetrabutylammonium Chloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrabutylammonium chloride, a quaternary ammonium (B1175870) salt frequently used as a phase transfer catalyst. Adherence to these procedures is critical for minimizing exposure and mitigating risks associated with this chemical.
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate care and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5] A face shield may be appropriate in situations with a higher risk of splashing. | Protects against dust particles and splashes that can cause serious eye damage.[2][5] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber, butyl rubber, or polychloroprene.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[6] | Prevents skin contact, which can cause irritation.[1][2][3] |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and an impervious apron (e.g., P.V.C.) should be worn.[2] Protective clothing should be selected based on the concentration and amount of the substance being handled.[6] | Minimizes the risk of skin contact and contamination of personal clothing.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator or an effective dust mask is required when dusts are generated or if exposure limits are exceeded.[1][3][6] This is particularly important in poorly ventilated areas or during large-scale operations. | Protects the respiratory system from irritation due to inhalation of dust particles.[3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust.[2] Ensure adequate ventilation, especially in confined areas.[3] All equipment containing the material should be grounded to prevent static discharge.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] this compound is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[1][8] Store away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan:
Waste material must be disposed of in accordance with national and local regulations.[1] It is classified as hazardous waste.[3]
-
Unused Product: Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not mix with other waste.[1]
-
Contaminated Packaging: Leave chemicals in their original containers.[1] Containers should be triply rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration for combustible materials.[4]
Emergency Procedures
Immediate action is crucial in the event of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, including from an ophthalmologist.[1] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[2] Wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs or persists, get medical advice.[1] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, give oxygen.[3][7] If the person is not breathing, give artificial respiration.[3][7] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[3][7] Rinse the mouth with water.[4][8] Have the victim drink water (two glasses at most).[1] Seek immediate medical attention.[7] |
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment.
Minor Spills:
-
Remove all sources of ignition.[2]
-
Ensure you are wearing appropriate PPE.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Sweep or shovel the material into a suitable, labeled container for waste disposal.[2][7]
-
Clean the spill area with water and dispose of the cleaning water through the sanitary system if local regulations permit.[7]
Major Spills:
-
Evacuate the danger area and alert emergency responders.[1][2]
-
Ensure adequate ventilation.[1]
-
Avoid inhalation of dust and contact with the material.[1][2]
-
Cover drains to prevent the material from entering them.[1]
-
Contain and collect the spill using methods that do not generate dust.[1]
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.dk [fishersci.dk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
